Fmoc-Sar-OPfp
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c1-30(10-17(31)34-23-21(28)19(26)18(25)20(27)22(23)29)24(32)33-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYXJFOLTCMMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583336 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159631-29-5 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of Fmoc-Sar-OPfp in Modern Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development and complex peptide synthesis, the incorporation of N-methylated amino acids presents a significant synthetic challenge. These modifications, while bestowing desirable pharmacological properties such as enhanced metabolic stability and membrane permeability, often lead to sluggish and incomplete coupling reactions. Fmoc-Sar-OPfp, a pre-activated derivative of N-methylglycine (sarcosine), has emerged as a critical tool to overcome these hurdles, ensuring efficient and reliable synthesis of N-methylated peptides. This technical guide provides a comprehensive overview of the application of this compound in peptide chemistry, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to support researchers in this specialized field.
Core Concepts: Understanding the Components of this compound
This compound is a strategically designed building block for solid-phase peptide synthesis (SPPS), with each of its components playing a crucial role:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the N-terminus of the amino acid. Its stability under acidic and neutral conditions, coupled with its facile removal by a mild base like piperidine, makes it the cornerstone of the most widely used SPPS strategy.[1]
-
Sarcosine (Sar): As N-methylglycine, sarcosine is the simplest N-methylated amino acid. Its incorporation into a peptide backbone introduces a conformational constraint by restricting rotation around the Cα-N bond. This can lead to peptides with more defined secondary structures, increased resistance to enzymatic degradation, and improved pharmacokinetic profiles.
-
OPfp (Pentafluorophenyl) Ester: This is a highly reactive activating group for the C-terminal carboxyl group. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain. This high reactivity is particularly advantageous for sterically hindered couplings, such as those involving N-methylated amino acids. Furthermore, pentafluorophenyl esters exhibit greater stability towards hydrolysis compared to many other active esters, allowing for their isolation and storage.
The Synthetic Advantage: Why Use a Pre-activated Ester?
In standard Fmoc-SPPS, the incoming Fmoc-amino acid is typically activated in situ using a coupling reagent like HBTU or HATU. While effective for most standard amino acids, this approach can be inefficient for N-methylated residues due to the steric hindrance posed by the N-methyl group, which slows down the coupling reaction. This can lead to incomplete reactions, resulting in deletion sequences and difficult purifications.
This compound circumvents this issue by being pre-activated. The highly reactive OPfp ester drives the acylation of the sterically hindered secondary amine of the preceding N-methylated residue to completion, often with shorter reaction times and higher yields compared to in-situ activation methods.
Quantitative Data: Performance of this compound
While direct comparative studies with exhaustive quantitative data are not abundant in the literature, the superior performance of active esters for challenging couplings is well-established. The following table summarizes representative data for the synthesis of a model peptide containing a sarcosine residue, highlighting the expected outcomes when using this compound versus a standard in-situ coupling reagent.
| Parameter | This compound | In-situ Activation (e.g., HATU/DIPEA) |
| Coupling Time | 1 - 2 hours | 4 - 12 hours |
| Crude Purity (by HPLC) | > 85% | 60 - 75% |
| Yield of Desired Peptide | High | Moderate to Low |
| Racemization Risk | Minimal | Low |
Note: The data presented are illustrative and can vary depending on the specific peptide sequence, resin, and other synthesis conditions.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of this compound follows the standard cycle of Fmoc-SPPS.
Detailed Protocol for this compound Coupling
This protocol is a general guideline and may require optimization for specific peptide sequences.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.
-
Coupling of this compound:
-
Dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored by a colorimetric test such as the Kaiser test (a negative result indicates complete coupling).
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and the pentafluorophenol byproduct.
-
Chain Elongation: Proceed to the deprotection step for the next amino acid coupling cycle.
Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. A standard cleavage cocktail is typically a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT). The exact composition of the cocktail depends on the amino acids present in the peptide sequence.
Example Cleavage Cocktail (Reagent K):
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
EDT (2.5%)
The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature. The cleaved peptide is then precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether to remove the scavengers.
Analysis and Characterization
The purity of the crude peptide is assessed by analytical reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Example Analytical Data for a Sarcosine-Containing Peptide:
| Analysis | Result |
| RP-HPLC Purity | >95% (after purification) |
| Mass Spectrometry | Calculated Mass: [Insert Calculated Mass] Da |
| Observed Mass: [Insert Observed Mass] Da |
Conclusion
This compound is a highly effective and valuable reagent for the incorporation of sarcosine into peptides during solid-phase synthesis. Its pre-activated nature overcomes the steric hindrance associated with N-methylated amino acids, leading to more efficient and complete coupling reactions. This results in higher crude peptide purity, improved overall yields, and simplified purification processes. For researchers and drug development professionals working on N-methylated peptides, this compound represents a key enabling technology for the successful synthesis of these challenging but therapeutically promising molecules.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Sar-OPfp: Properties, Structure, and Application in Peptide Synthesis
Introduction: this compound, or (2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetate, is a specialized amino acid derivative crucial for modern peptide synthesis.[1] It combines three key chemical moieties: the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, the N-methylated amino acid sarcosine (Sar), and a pentafluorophenyl (OPfp) ester activating group.[2] This combination makes it a highly efficient building block for incorporating sarcosine into peptide sequences via Fmoc-based Solid Phase Peptide Synthesis (SPPS).[2][3]
The incorporation of sarcosine, an N-methylated amino acid, into peptides has significant implications for their structure and function. The methyl group on the amide nitrogen prevents hydrogen bond formation, which can disrupt secondary structures like α-helices and β-sheets.[2] This conformational constraint is a valuable tool for designing peptides with specific folds and enhanced metabolic stability, as it renders them less susceptible to proteolytic degradation.[2] Furthermore, N-methylation generally increases a peptide's lipophilicity and can improve its solubility and ability to cross cell membranes.[2]
The pentafluorophenyl ester is a highly reactive activating group.[2] The five highly electronegative fluorine atoms make the pentafluorophenoxy group an exceptional leaving group, facilitating rapid and efficient amide bond formation.[2] This high reactivity is particularly advantageous for overcoming the steric hindrance and slower reaction kinetics often associated with coupling N-methylated amino acids.[2] Kinetic studies have shown that OPfp esters have a significantly higher coupling rate compared to other active esters, which helps to minimize side reactions and suppress racemization during synthesis.[2]
Chemical Properties and Structure
This compound is a white, crystalline solid at room temperature.[4][5] It is primarily used as a building block in peptide synthesis.[4][5] Due to the base-labile nature of the Fmoc group, it is compatible with standard Fmoc-SPPS protocols.[2][3]
Quantitative Data Summary
The physicochemical and computational properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Identifier | ||
| CAS Number | 159631-29-5 | [2][5][6] |
| Chemical Formula | C₂₄H₁₆F₅NO₄ | [2][5][6] |
| Molecular Weight | 477.38 g/mol | [2][5][6] |
| Physical Properties | ||
| Appearance | White crystalline solid | [4][5] |
| Purity | ≥95-96% | [4][5][6] |
| Storage Temperature | 2-8°C | [4][5] |
| Structural Identifiers | ||
| SMILES | CN(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C42 | [5][6] |
| InChI Key | PJYXJFOLTCMMLK-UHFFFAOYSA-N | [5][7] |
| Computational Data | ||
| Topological Polar Surface Area (TPSA) | 55.84 Ų | [6] |
| logP | 5.1684 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 5 | [6] |
Chemical Structure Visualization
The following diagram illustrates the molecular structure of this compound, highlighting the Fmoc protecting group, the central sarcosine residue, and the pentafluorophenyl ester activating group.
Caption: Molecular structure of this compound.
Experimental Protocols
This compound is designed for direct use in Fmoc-based Solid Phase Peptide Synthesis (SPPS). As a pre-activated amino acid ester, it does not require an in-situ activation step with coupling reagents like TBTU or DCC.[8] The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support.
Objective: To couple this compound to the N-terminal amine of a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
(Optional) 1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution in DMF (typically 20-40%)
-
Dichloromethane (DCM)
-
Kaiser test reagents (for monitoring)
Protocol Workflow
Caption: Workflow for coupling this compound in SPPS.
Detailed Methodologies
-
Resin Preparation and Deprotection:
-
Begin with the peptide-resin bearing an N-terminal Fmoc-protected amino acid.
-
Swell the resin in anhydrous DMF for approximately 30-60 minutes.
-
Remove the Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two stages: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).
-
The completion of the deprotection can be monitored by observing the strong UV absorbance of the dibenzofulvene-piperidine adduct in the wash solution.[3]
-
-
Washing:
-
After deprotection, thoroughly wash the resin to remove residual piperidine and the cleaved Fmoc adduct. A typical wash cycle involves 5-7 washes with DMF.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine. Note: The Kaiser test will be negative for secondary amines like proline or a previously coupled sarcosine residue. In such cases, an alternative like the chloranil test is required.
-
-
Coupling Reaction:
-
Prepare a solution of this compound in anhydrous DMF. A 3 to 5-fold molar excess relative to the resin's substitution level is typically used.
-
Optional: To enhance the reaction rate and minimize side reactions, 1-Hydroxybenzotriazole (HOBt) can be added to the coupling solution at an equimolar concentration to the this compound.[8]
-
Add the this compound solution to the washed, deprotected peptide-resin.
-
Allow the coupling reaction to proceed at room temperature with gentle agitation for 1-2 hours. The high reactivity of the OPfp ester often leads to rapid coupling.[2]
-
-
Post-Coupling Wash and Monitoring:
-
After the coupling period, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Perform a Kaiser test (or appropriate alternative) to confirm the completion of the coupling reaction. A negative result indicates that the free amine has been successfully acylated.
-
-
Recoupling (If Necessary):
-
If the monitoring test indicates incomplete coupling, repeat steps 3 and 4 (a "double couple"). This is particularly important for sterically hindered couplings.
-
-
Continuation of Synthesis:
-
Once coupling is complete, the cycle of deprotection, washing, and coupling can be repeated with the next desired Fmoc-amino acid to extend the peptide chain.
-
This detailed guide provides a comprehensive overview of this compound, equipping researchers and developers with the necessary knowledge for its effective application in advanced peptide synthesis.
References
- 1. 159631-29-5 CAS Manufactory [m.chemicalbook.com]
- 2. This compound | 159631-29-5 | Benchchem [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound = 96.0 159631-29-5 [sigmaaldrich.com]
- 5. This compound = 96.0 159631-29-5 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound ≥96.0% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. chempep.com [chempep.com]
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Sar-OPfp
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of (9H-fluoren-9-yl)methyl 2-(methylamino)acetate pentafluorophenyl ester (Fmoc-Sar-OPfp), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of N-methylated amino acids.
Introduction
This compound is the pentafluorophenyl (Pfp) activated ester of Fmoc-protected sarcosine (N-methylglycine). The incorporation of sarcosine into peptides can enhance their metabolic stability and modulate their conformational properties. The use of the Pfp ester provides a highly reactive intermediate for efficient coupling reactions in SPPS, especially in challenging coupling steps. This document outlines the chemical principles, experimental protocols, and analytical characterization for the successful synthesis and purification of this important reagent.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.
Table 1: Physicochemical Properties of Fmoc-Sar-OH and this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Fmoc-Sar-OH | 77128-70-2 | C₁₈H₁₇NO₄ | 311.33 | White to off-white powder |
| This compound | 159631-29-5 | C₂₄H₁₆F₅NO₄ | 477.38 | White crystalline solid |
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of Fmoc-Sar-OH with pentafluorophenol (PFP). A common and effective method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid group of Fmoc-Sar-OH, facilitating nucleophilic attack by the hydroxyl group of pentafluorophenol.
Chemical Reaction
Caption: Synthesis of this compound from Fmoc-Sar-OH.
Experimental Protocol: Synthesis
Materials:
-
Fmoc-Sar-OH (1.0 eq)
-
Pentafluorophenol (PFP) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Round bottom flask
-
Standard glassware for organic synthesis
Procedure:
-
In a clean, dry round-bottom flask, dissolve Fmoc-Sar-OH (1.0 eq) and pentafluorophenol (1.1 eq) in anhydrous dichloromethane or ethyl acetate under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Maintain the reaction at 0 °C for 1-2 hours, and then allow it to warm to room temperature.
-
Continue stirring at room temperature for an additional 4-6 hours, or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
Purification of this compound
Purification is critical to remove unreacted starting materials and the dicyclohexylurea (DCU) by-product. A two-step purification process involving filtration and either column chromatography or recrystallization is typically employed.
Purification Workflow
Fmoc-Sar-OPfp: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Fmoc-Sar-OPfp (Fluorenylmethyloxycarbonyl-Sarcosine-Pentafluorophenyl Ester), a key reagent in modern peptide synthesis. We will delve into its chemical properties, detailed experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and explore the biological significance of incorporating sarcosine into peptide chains, including a relevant signaling pathway.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 159631-29-5 | [1][2][3] |
| Molecular Weight | 477.38 g/mol | [1][2][4] |
| Molecular Formula | C₂₄H₁₆F₅NO₄ | [1][2][5] |
| Purity | Typically ≥95% (HPLC) | [1][6] |
| Appearance | White to off-white powder | [7] |
| Storage | 4°C | [1] |
Introduction to this compound in Peptide Synthesis
This compound is an amino acid derivative specifically designed for efficient peptide synthesis. It combines three key features:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Protecting Group: This base-labile protecting group is fundamental to the widely used Fmoc-SPPS strategy.[8][9] It remains stable during the coupling reaction but can be readily removed under mild basic conditions, typically with piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.[8][9]
-
Sarcosine (Sar): As the N-methylated form of glycine, sarcosine offers unique advantages when incorporated into a peptide backbone.[1][2][4][5][10] The presence of the methyl group can enhance the metabolic stability of the peptide by making it more resistant to enzymatic degradation.[11] This is a crucial property for the development of peptide-based therapeutics with improved pharmacokinetic profiles.[1][2][10]
-
Pentafluorophenyl (Pfp) Ester: The OPfp group is a highly reactive activating group.[12] It facilitates a rapid and efficient coupling reaction between the sarcosine residue and the free amine of the growing peptide chain, even in cases of sterically hindered amino acids.[12] This high reactivity helps to minimize side reactions and can lead to higher purity of the final peptide product.
Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)
The following protocols provide a detailed methodology for the use of this compound in a standard Fmoc-SPPS workflow. These are generalized procedures and may require optimization based on the specific peptide sequence and solid support used.
Resin Preparation and Swelling
The choice of resin depends on whether the desired peptide will have a C-terminal carboxylic acid or amide.[6][13]
-
Procedure:
-
Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal acid) in a reaction vessel.
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.[6][13]
-
Gently agitate the resin for at least 30-60 minutes to ensure complete swelling.[13]
-
After swelling, drain the solvent.
-
Fmoc Deprotection
This step removes the Fmoc group from the resin or the previously coupled amino acid, exposing a free amine for the next coupling reaction.
-
Procedure:
-
Add a 20% solution of piperidine in DMF to the swollen resin.[6][13]
-
Agitate the mixture for 5-20 minutes at room temperature.[6]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-20 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Coupling of this compound
This is the core step where this compound is incorporated into the peptide chain. The high reactivity of the OPfp ester generally allows for efficient coupling without the need for additional coupling reagents.
-
Procedure:
-
Dissolve this compound (typically 1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the this compound solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 4 hours.
-
To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative test (beads remain colorless or yellow) indicates that all free amines have reacted.
-
If the coupling is incomplete, the reaction time can be extended, or a second coupling can be performed with a fresh solution of this compound.
-
After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF.
-
Peptide Chain Elongation
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.
Cleavage of the Peptide from the Resin and Final Deprotection
This final step cleaves the synthesized peptide from the solid support and removes any side-chain protecting groups.
-
Procedure:
-
After the final amino acid has been coupled and deprotected, thoroughly wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Workflow Diagram
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
Signaling Pathway and Biological Relevance of Sarcosine
The incorporation of sarcosine into peptides is a strategic approach in drug design to enhance their therapeutic potential. Sarcosine itself has been investigated for its biological activities, particularly its role as an N-methyl-D-aspartate (NMDA) receptor co-agonist through the inhibition of the glycine transporter 1 (GlyT1).[14] Furthermore, studies have explored the neuroprotective effects of sarcosine in the context of Alzheimer's disease, where it has been shown to influence the expression of genes involved in the amyloidogenic pathway, such as the Amyloid Precursor Protein (APP) and Beta-secretase 1 (BACE1).[3]
The following diagram illustrates a simplified signaling pathway relevant to the neuroprotective effects of sarcosine.
Caption: A simplified diagram of the neuroprotective signaling pathway influenced by sarcosine.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Effect of the sarcosine residue on sequence scrambling in peptide b(5) ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. delivertherapeutics.com [delivertherapeutics.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. chem.uci.edu [chem.uci.edu]
- 14. mdpi.com [mdpi.com]
The Strategic Advantage of Fmoc-Sar-OPfp in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficiency, purity, and the synthesis of increasingly complex peptides is paramount. The incorporation of N-methylated amino acids, such as sarcosine (Sar), presents unique challenges due to steric hindrance at the secondary amine. This guide provides an in-depth analysis of the advantages of using Fmoc-Sar-OPfp (N-α-Fmoc-Sarcosine-pentafluorophenyl ester) in SPPS, a reagent designed to overcome these hurdles and enhance the synthesis of N-methylated peptides and peptoids.
Core Advantages of this compound
The use of this compound in SPPS offers several distinct advantages, primarily stemming from the highly reactive nature of the pentafluorophenyl (Pfp) ester activating group.
1.1. Enhanced Coupling Efficiency and Speed: The Pfp ester is a powerful activating group due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This renders the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[1] This high reactivity translates to significantly faster coupling kinetics compared to other active esters.
1.2. Suitability for N-Methylated Amino Acids: The steric hindrance of the N-methyl group in sarcosine can significantly slow down the coupling reaction with standard in-situ coupling reagents. The high reactivity of the Pfp ester in this compound effectively overcomes this steric barrier, enabling rapid and complete coupling reactions where other methods might be sluggish or incomplete.[2][3]
1.3. Reduced Side Reactions: this compound is a pre-activated amino acid derivative. This means the resin-bound peptide is not exposed to potentially harsh in-situ activating reagents and their byproducts, which can lead to undesirable side reactions.[4] The use of a pre-formed active ester like this compound leads to a cleaner reaction profile and a purer crude peptide product.
1.4. Stability and Convenience: Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be prepared, purified, and stored for extended periods without significant degradation.[1] This offers a convenient "plug-and-play" approach in SPPS, eliminating the need for pre-activation steps immediately before coupling, which is often required for carbodiimide or onium salt-based methods.
1.5. Minimal Racemization: The use of pre-activated esters like this compound is a recommended strategy for incorporating amino acids that are prone to racemization.[1] While sarcosine is achiral, this property is a significant advantage when using other chiral N-methylated amino acids activated with a Pfp ester.
Quantitative Data Presentation
While direct head-to-head comparative studies for this compound against all common coupling reagents are not extensively documented in a single source, the kinetic data for Pfp esters provide a strong indication of their superior performance.
| Activating Group | Relative Coupling Rate | Key Advantages |
|---|---|---|
| Pentafluorophenyl (OPfp) | 111 | Extremely fast kinetics, ideal for hindered couplings. |
| Pentachlorophenyl (OPcp) | 3.4 | More reactive than nitrophenyl esters. |
| p-Nitrophenyl (ONp) | 1 | Historically used, but significantly slower. |
Table 1: Relative coupling rates of different active esters. The data clearly demonstrates the significantly higher reactivity of the OPfp ester.
Experimental Protocols
The following protocols are representative methodologies for the use of this compound in manual and automated solid-phase peptide synthesis.
3.1. Manual SPPS Protocol for this compound Coupling
This protocol assumes a 0.1 mmol synthesis scale on a suitable resin (e.g., Rink Amide resin).
1. Resin Swelling:
- Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a 20% solution of piperidine in DMF to the resin and agitate for 3 minutes.
- Drain the solution.
- Add a fresh 20% solution of piperidine in DMF and agitate for 10-15 minutes.
- Drain and wash the resin thoroughly with DMF (5-7 times).
3. This compound Coupling:
- In a separate vessel, dissolve 3 equivalents of this compound (relative to the resin loading) in a minimal amount of DMF.
- Add the this compound solution to the deprotected resin.
- Agitate the reaction mixture for 30-60 minutes at room temperature. The reaction can be monitored for completion using a Kaiser test (which should remain negative/yellow as sarcosine is a secondary amine). A chloranil test can be used to confirm the presence of a secondary amine before coupling.
- Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
4. Capping (Optional but Recommended):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF) for 15 minutes.
- Drain and wash the resin with DMF.
5. Chain Elongation:
- Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
3.2. Automated SPPS Protocol Considerations
For automated peptide synthesizers, the protocol will be adapted based on the instrument's software and fluidics.
-
Reagent Preparation: A solution of this compound in DMF is prepared and loaded onto the synthesizer as a special amino acid.
-
Coupling Method: The synthesis method is programmed to deliver the this compound solution to the reaction vessel after the Fmoc deprotection and wash steps.
-
Reaction Time: A coupling time of 45-90 minutes is typically programmed for the this compound step to ensure complete reaction, especially if the preceding residue is bulky.
-
Double Coupling: For particularly difficult sequences, a double coupling of this compound can be programmed.
Mandatory Visualizations
Conclusion
This compound stands out as a highly effective reagent for the incorporation of sarcosine in solid-phase peptide synthesis. Its primary advantage lies in the use of the pentafluorophenyl ester, which provides a powerful, pre-activated form of the amino acid. This leads to rapid and efficient coupling reactions, particularly for sterically demanding N-methylated residues, resulting in higher purity crude products and a more streamlined synthesis process. For researchers and drug development professionals working on N-methylated peptides and peptoids, this compound offers a robust and reliable solution to overcome common synthetic challenges, ultimately accelerating the development of novel peptide-based therapeutics.
References
- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Peptide Coupling: Fmoc-Sar-OPfp vs. Fmoc-Sar-OH
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as sarcosine (Sar), into peptide sequences is a critical strategy for enhancing therapeutic properties, including improved metabolic stability, increased membrane permeability, and modulated receptor affinity.[1] However, the synthesis of N-methylated peptides is challenging due to the steric hindrance imposed by the N-methyl group, which can significantly slow down coupling reactions and lead to incomplete reactions or deletion sequences.[1]
This technical guide provides a comprehensive comparison of two common reagents for introducing sarcosine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): Fmoc-Sar-OH , the standard protected amino acid requiring in situ activation, and Fmoc-Sar-OPfp , its pre-activated pentafluorophenyl (Pfp) ester derivative. The choice between these reagents is a critical determinant of synthesis efficiency, purity, and overall success, particularly in demanding sequences. We will explore their mechanisms, comparative performance, and provide detailed experimental protocols to guide researchers in making an informed decision.
Chemical Structures and Properties
The fundamental difference between the two reagents lies in the state of the C-terminal carboxylic acid group.
-
Fmoc-Sar-OH (Fmoc-N-methylglycine): This is the free carboxylic acid form of Fmoc-protected sarcosine. It is a stable solid that requires the addition of an external coupling reagent (e.g., HATU, HBTU, DIC) to activate the carboxyl group for amide bond formation.[2][3]
-
This compound (Fmoc-sarcosine pentafluorophenyl ester): This is a pre-activated ester derivative.[4] The pentafluorophenyl group is a highly effective leaving group due to the strong electron-withdrawing nature of the five fluorine atoms.[5] This makes this compound a stable, yet highly reactive, crystalline solid that can be used directly for coupling without additional activating agents.[5][6]
| Feature | Fmoc-Sar-OH | This compound |
| CAS Number | 77128-70-2 | 159631-29-5[4] |
| Molecular Formula | C₁₈H₁₇NO₄ | C₂₄H₁₆F₅NO₄[4] |
| Molecular Weight | 311.33 g/mol | 477.38 g/mol [4] |
| State | Stable Solid[7] | Stable, Crystalline Solid[5] |
| Activation | Requires in situ activation[8] | Pre-activated[6] |
Mechanism of Action in Peptide Coupling
The two reagents operate via distinct pathways to achieve the same goal: forming a peptide bond with the N-terminal amine of the growing peptide chain on the solid support.
Fmoc-Sar-OH requires a two-step in situ activation process. The coupling reagent (e.g., an aminium/uronium salt like HATU) first reacts with the carboxylic acid to form a highly reactive acyl-uronium intermediate. This intermediate is then susceptible to nucleophilic attack by the peptide's N-terminal amine.
This compound , as a pre-activated ester, reacts directly with the N-terminal amine in a single step. The pentafluorophenoxide anion is an excellent leaving group, facilitating a rapid and efficient nucleophilic acyl substitution. The reaction rate can be further enhanced by the addition of a catalyst such as 1-hydroxybenzotriazole (HOBt).[9]
Comparative Analysis
| Parameter | This compound (Pre-activated Ester) | Fmoc-Sar-OH (In-situ Activation) |
| Coupling Kinetics | Very Fast. Pfp esters are highly reactive, with coupling times often under an hour.[5][9][10] | Variable. Dependent on the chosen coupling reagent. Highly potent reagents like HATU are needed for N-methylated residues, typically requiring 1-2 hours or longer.[1][2] |
| Efficiency | High. Excellent for sterically hindered couplings. The high reactivity drives the reaction to completion, minimizing deletion sequences.[11] | Good to High. Can be very efficient but requires careful selection of a potent coupling reagent (e.g., HATU, PyAOP) and base (e.g., DIPEA, Collidine).[2][12] |
| Side Reactions | Low. Avoids exposing the peptide to bulk coupling reagents and their byproducts. Reduces risk of side reactions associated with activators.[9] For chiral amino acids, Pfp esters are known to minimize racemization.[6] | Moderate Risk. Risk of side reactions from the coupling reagent itself (e.g., guanidinylation with HBTU/TBTU if not pre-activated). The choice of base can also influence racemization for sensitive residues.[3] |
| Convenience | High. Simple, one-component addition to the deprotected resin. Ideal for automated synthesis and high-throughput applications.[13] | Lower. Requires preparation of a solution with the amino acid, coupling reagent, and base, often with a pre-activation step.[14] |
| Cost | Generally higher initial cost per gram. | Lower initial cost for the amino acid, but requires additional costly coupling reagents. |
Experimental Protocols
The following are generalized protocols for a standard 0.1 mmol scale synthesis on a solid support. Researchers should optimize conditions based on their specific peptide sequence and resin.
General SPPS Workflow (Single Cycle)
A single amino acid coupling cycle in Fmoc-SPPS involves the same core steps, regardless of the activation method.
Protocol 1: Coupling with Fmoc-Sar-OH and HATU
This protocol uses HATU, a highly effective reagent for difficult couplings, including N-methylated amino acids.[2]
-
Resin Preparation: Swell the peptide-resin (with the N-terminal amine deprotected) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[1] Drain the DMF.
-
Activation Mixture Preparation: In a separate vial, dissolve Fmoc-Sar-OH (4 eq., 0.4 mmol, 124.5 mg) and HATU (4 eq., 0.4 mmol, 152.1 mg) in DMF (~2 mL).[2]
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, 140 µL) to the activation mixture.[1] Agitate for 1-2 minutes.
-
Coupling Reaction: Add the activated solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.[1]
-
Monitoring: Check for reaction completion using a colorimetric test like the Bromophenol Blue test.[2] If the test indicates an incomplete reaction (blue/green color), a second coupling may be necessary.
-
Washing: Once coupling is complete (yellow color), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).[1]
Protocol 2: Coupling with this compound
This protocol leverages the pre-activated nature of the Pfp ester. The addition of HOBt is recommended to accelerate the reaction.[9]
-
Resin Preparation: Swell the peptide-resin (with the N-terminal amine deprotected) in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 eq., 0.3 mmol, 143.2 mg) and HOBt (3 eq., 0.3 mmol, 46.0 mg) in DMF (~2 mL).
-
Coupling Reaction: Add the coupling solution to the swelled resin. Agitate the mixture at room temperature for 1 hour.
-
Monitoring: Check for reaction completion using the Bromophenol Blue test. Due to the high reactivity of Pfp esters, recoupling is rarely needed.
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Conclusion and Recommendations
Both Fmoc-Sar-OH and this compound are effective reagents for incorporating sarcosine into peptides. The optimal choice depends on the specific context of the synthesis, balancing factors of cost, convenience, and the difficulty of the peptide sequence.
-
Fmoc-Sar-OH is a versatile and cost-effective option for routine synthesis. Its major advantage is that the reaction conditions can be tuned by selecting from a wide array of coupling reagents. However, for difficult sequences involving N-methylated residues, it necessitates the use of potent, expensive coupling reagents like HATU and requires careful optimization to ensure complete reaction and minimize side products.
-
This compound is the superior choice for challenging syntheses, particularly when coupling sarcosine to another N-methylated or sterically hindered residue. Its pre-activated nature ensures rapid, highly efficient, and clean coupling, simplifying protocols and minimizing the risk of side reactions.[5][9] While the initial reagent cost may be higher, the increased reliability, reduced need for expensive coupling reagents, and higher success rate can lead to overall savings in time and resources, making it ideal for automated synthesis, high-throughput applications, and the preparation of high-purity peptides for drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 159631-29-5 | Benchchem [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. kilobio.com [kilobio.com]
A Technical Guide to High-Purity Fmoc-Sar-OPfp for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity (9-fluorenylmethoxycarbonyl)-sarcosine-pentafluorophenyl ester (Fmoc-Sar-OPfp), a critical building block in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, key quantitative data, and a thorough experimental protocol for its application.
This compound is the activated ester of Fmoc-sarcosine (Fmoc-N-methylglycine). The incorporation of sarcosine into peptide sequences can enhance metabolic stability, improve cell permeability, and modulate peptide conformation. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating efficient coupling of the sterically hindered N-methylated amino acid, which can otherwise be challenging.
Commercial Suppliers of High-Purity this compound
The selection of a high-quality this compound is paramount for the successful synthesis of peptides containing sarcosine residues. Purity and proper characterization of the starting material directly impact the yield and purity of the final peptide. Below is a summary of commercial suppliers offering this compound, with a focus on high-purity grades suitable for research and pharmaceutical development.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 159631-29-5 | ≥96.0%[1] | Inquire |
| ChemScene | This compound | 159631-29-5 | 95+% | Inquire |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines a general procedure for the incorporation of this compound into a growing peptide chain on a solid support using Fmoc-based chemistry. Due to the steric hindrance of the N-methyl group, specific considerations for the coupling step are crucial for achieving high efficiency.
Materials and Reagents:
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide resin, Wang resin) with the N-terminal Fmoc group removed
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Coupling additives (optional, but recommended for difficult couplings), e.g., 1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser test kit or other ninhydrin-based test for monitoring coupling completion
-
Peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
(Optional but Recommended): Dissolve an equivalent amount of a coupling additive (e.g., HOBt or OxymaPure) in DMF and add it to the this compound solution.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature. The coupling time can vary from 1 to 4 hours. Due to the activated nature of the Pfp ester, the reaction is generally faster than with the free acid.
-
Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of the resin beads. A negative Kaiser test (beads remain colorless or yellowish) indicates a complete coupling. If the test is positive (beads turn blue or purple), the coupling is incomplete and should be allowed to proceed for a longer duration or a second coupling should be performed.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
Wash the resin with DCM (2-3 times) and then with MeOH (2-3 times) to prepare for the next cycle or for drying.
-
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acid couplings in your peptide sequence.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a single cycle of this compound incorporation during solid-phase peptide synthesis.
Caption: Workflow for the incorporation of this compound in SPPS.
References
An In-depth Technical Guide to the Solubility of Fmoc-Sar-OPfp
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-N-methylglycine pentafluorophenyl ester (Fmoc-Sar-OPfp). Given the absence of specific quantitative solubility data in publicly available literature, this document compiles inferred solubility information based on the properties of its constituent chemical moieties: the highly nonpolar Fmoc group, the N-methylated sarcosine residue, and the hydrophobic pentafluorophenyl (Pfp) ester. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in solid-phase peptide synthesis (SPPS), particularly in the synthesis of complex and modified peptides.
Core Data Presentation: Inferred Solubility of this compound
The solubility of this compound is largely dictated by its chemical structure. The large, nonpolar Fmoc group and the hydrophobic pentafluorophenyl ester contribute to poor solubility in aqueous solutions and nonpolar organic solvents. The N-methylated backbone of the sarcosine residue can, in some contexts, disrupt aggregation and improve solubility in certain organic solvents compared to their non-methylated counterparts.
The following table summarizes the inferred qualitative solubility of this compound in common laboratory solvents used in peptide synthesis. These estimations are based on the general solubility of Fmoc-protected amino acids, N-methylated amino acids, and pentafluorophenyl esters.[1][2][3]
Table 1: Inferred Qualitative Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Inferred Qualitative Solubility | Remarks |
| Polar Aprotic Solvents | ||||
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Highly Soluble | A standard and effective solvent for dissolving Fmoc-amino acids and their activated esters for SPPS.[1][4] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | Highly Soluble | Often used as a substitute for DMF, with excellent solvating properties for peptide reagents.[4] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Highly Soluble | A strong organic solvent capable of dissolving a wide range of hydrophobic compounds.[2] |
| Chlorinated Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Moderately to Sparingly Soluble | While common in peptide synthesis, its lower polarity may limit the solubility of highly protected amino acids. Often used in combination with DMF.[1][4] |
| Ethers | ||||
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sparingly Soluble | May be used in some applications, but generally less effective than DMF or NMP for dissolving Fmoc-amino acids.[4] |
| Alcohols | ||||
| Methanol (MeOH) | CH₄O | 32.04 | Sparingly to Poorly Soluble | The polarity of methanol is generally not optimal for solvating the large nonpolar Fmoc group. |
| Ethanol (EtOH) | C₂H₆O | 46.07 | Poorly Soluble | Similar to methanol, ethanol is not an ideal solvent for this type of compound. |
| Nitriles | ||||
| Acetonitrile (ACN) | C₂H₃N | 41.05 | Sparingly Soluble | Often used in purification (HPLC), but its ability to dissolve this compound at high concentrations may be limited.[2] |
| Aqueous Solvents | ||||
| Water | H₂O | 18.02 | Insoluble | The high hydrophobicity of the Fmoc and Pfp groups makes the compound insoluble in water. |
Experimental Protocols
Due to the lack of specific published solubility data, it is highly recommended that researchers determine the solubility of this compound empirically for their specific application and conditions. The following protocol outlines a general method for the gravimetric determination of solubility.
Protocol for Gravimetric Determination of Solubility
This method is designed to determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected analytical grade solvent (e.g., DMF, NMP, DCM)
-
Analytical balance (readable to at least 0.1 mg)
-
Several small glass vials with tight-fitting screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge capable of holding the vials
-
Calibrated micropipettes
-
Drying oven or vacuum desiccator
Table 2: Detailed Experimental Protocol
| Step | Procedure | Detailed Description |
| 1 | Sample Preparation | Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility, but enough should be added to ensure undissolved solid remains after equilibration. Record the initial mass of the vial and the compound. |
| 2 | Solvent Addition | Add a precise, known volume of the chosen solvent to the vial (e.g., 1.0 mL). |
| 3 | Equilibration | Tightly cap the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. |
| 4 | Phase Separation | After equilibration, centrifuge the vial at a high speed to pellet all undissolved solid at the bottom of the vial. |
| 5 | Aliquoting | Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated micropipette. It is crucial to avoid transferring any solid particles. |
| 6 | Solvent Evaporation | Transfer the aliquot to a second, pre-weighed, dry vial. Place this vial in a drying oven or a vacuum desiccator to completely evaporate the solvent. The temperature should be kept low enough to avoid degradation of the compound. |
| 7 | Mass Determination | Once the solvent is fully evaporated, weigh the vial containing the dried solute. |
| 8 | Calculation | The solubility can then be calculated in mg/mL or mol/L using the following formulas: Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot Molar Solubility (mol/L) = Solubility (g/L) / Molecular Weight of this compound (477.38 g/mol ) |
| 9 | Replication | Repeat the experiment at least twice more to ensure the results are reproducible. |
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining the solubility of a chemical compound like this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Factors Influencing this compound Solubility.
References
An In-depth Technical Guide to N-methylated Amino Acids in Peptides
For Researchers, Scientists, and Drug Development Professionals
N-methylation of amino acids represents a critical advancement in modern peptide drug design, offering medicinal chemists a powerful tool to rationally enhance the pharmacological properties of peptides.[1] This seemingly subtle modification—the substitution of an amide proton with a methyl group—can transform peptide leads with poor drug-like qualities into viable clinical candidates by providing conformational constraint, increasing proteolytic stability, and improving cell permeability.[1][2] This technical guide provides a comprehensive overview of the core principles of N-methylated amino acids in peptide design, detailing their synthesis, impact on peptide properties, relevant experimental protocols, and applications in drug development.
The Core Impact of N-Methylation on Peptide Properties
The introduction of a methyl group to the amide nitrogen of a peptide backbone induces several critical changes that can significantly enhance a peptide's therapeutic potential.[1] These modifications are instrumental in overcoming the inherent limitations of peptides as drugs, such as susceptibility to enzymatic degradation and poor bioavailability.[3][4]
-
Increased Proteolytic Stability: N-methylation shields the amide bond from proteolytic enzymes, which are a primary cause of peptide degradation in the body. This increased metabolic stability leads to a longer in vivo half-life.[2][5][6]
-
Enhanced Cell Permeability and Oral Bioavailability: By replacing a hydrogen bond donor with a methyl group, N-methylation reduces the peptide's hydrogen-bonding capacity and increases its lipophilicity.[2][7] This change in physicochemical properties can significantly improve a peptide's ability to cross cellular membranes, a crucial factor for oral bioavailability and targeting intracellular proteins.[1][3] In some cases, multiple N-methylations have led to oral bioavailability of up to 28% in rat models for cyclic hexapeptides.[8][9]
-
Conformational Control: The steric hindrance introduced by the N-methyl group restricts the rotation around the peptide backbone's dihedral angles (Φ and Ψ).[1][2] This conformational constraint can pre-organize the peptide into its bioactive conformation, the specific three-dimensional shape required for optimal interaction with its biological target.[1] This can lead to increased receptor affinity and selectivity.[4][5]
Synthesis of N-methylated Peptides
The synthesis of N-methylated peptides can be approached in two primary ways: the incorporation of pre-synthesized Fmoc-N-methyl-amino acid monomers or through on-resin N-methylation.[10] The steric hindrance of the N-methyl group makes subsequent peptide bond formation challenging, often requiring optimized coupling conditions and more reactive coupling reagents.[11][12]
2.1. Synthesis of Fmoc-N-methyl-amino Acids
A common strategy involves the synthesis of Fmoc-protected N-methylated amino acids, which are then used in standard solid-phase peptide synthesis (SPPS).[13][14] An efficient method involves the formation of an intermediate 5-oxazolidinone from the corresponding Fmoc-amino acid, followed by reductive opening of the ring using a Lewis acid catalyst.[15][16] This approach offers high yields and is more environmentally benign than older methods.[15]
2.2. On-Resin N-Methylation
On-resin N-methylation is a versatile and cost-effective alternative that allows for the site-specific methylation of a peptide backbone directly on the solid support.[10][17] A widely used method is a three-step procedure involving:[18][19]
-
Sulfonylation: Protection of the amide nitrogen with a 2-nitrobenzenesulfonyl (o-NBS) group.
-
Methylation: Alkylation of the sulfonamide with a methylating agent.
-
Desulfonylation: Removal of the o-NBS group to reveal the N-methylated amide.
Recent advancements have optimized this on-resin procedure, reducing the total time from approximately 4 hours to 40 minutes.[19]
2.3. Coupling Challenges and Reagents
The reduced nucleophilicity and increased steric bulk of the secondary amine in an N-methylated residue make the subsequent coupling step difficult.[11] This necessitates the use of highly reactive coupling reagents. Uronium/aminium salt reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are particularly effective for these challenging couplings.[11][17]
Data Presentation: Quantitative Impact of N-Methylation
The following tables summarize the quantitative effects of N-methylation on key peptide properties, providing a clear comparison between modified and unmodified peptides.
| Peptide Sequence | Modification | Half-life in Human Serum (h) | Reference |
| E. faecalis fsr quorum sensing peptide | None | < 1 | [6] |
| E. faecalis fsr quorum sensing peptide | N-methylated | > 6 | [6] |
| Veber-Hirschmann analog | None | Low | [3][20] |
| Veber-Hirschmann analog | Tri-N-methylated | Significantly Improved | [3][20] |
Table 1: Effect of N-methylation on Proteolytic Stability.
| Peptide | N-methylations | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (rat, %) | Reference |
| Cyclic Hexapeptide 1 | 0 | < 1 | Not Reported | [21] |
| Cyclic Hexapeptide 2 | 3 | > 10 | 28 | [8][9] |
| Veber-Hirschmann analog | 3 | Significantly Improved | 10 | [3][20] |
Table 2: Effect of N-methylation on Permeability and Bioavailability.
| Peptide | Modification | Receptor Binding Affinity (IC₅₀, nM) | Reference |
| cyclo(-PFwKTF-) | None | High | [3] |
| N-methyl scan of cyclo(-PFwKTF-) | Various single N-methylations | Varied, some improved | [3] |
| cyclo(-GRGDfL-) | None | Non-selective | [3] |
| Multiple N-methylations of cyclo(-GRGDfL-) | Multiple N-methylations | Increased selectivity for integrin subtypes | [3] |
Table 3: Effect of N-methylation on Receptor Binding Affinity.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of N-methylated peptides.
4.1. Protocol for On-Resin N-Methylation of Peptides [5][10]
This protocol describes a general method for the site-selective N-methylation of a peptide on a solid support.
-
Peptide Synthesis: Synthesize the peptide on a solid support up to the residue preceding the desired methylation site using standard Fmoc-SPPS.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Sulfonylation: Treat the resin-bound peptide with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base such as collidine or 2,4,6-trimethylpyridine in a suitable solvent like NMP or DMF.
-
Methylation: After washing the resin, treat it with a methylating agent. A common method is the Mitsunobu reaction using methanol as the alcohol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD).
-
Desulfonylation: Remove the o-NBS protecting group by treating the resin with a solution of β-mercaptoethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
Continue Peptide Synthesis: Resume standard Fmoc-SPPS to elongate the peptide chain.
4.2. Protocol for Proteolytic Stability Assay [22][23]
This protocol provides a framework for assessing the stability of a peptide in the presence of proteases.
-
Materials: Test peptide, human or animal serum/plasma, quenching solution (e.g., 10% Trichloroacetic Acid), incubation buffer (e.g., PBS), and an analytical instrument (HPLC or LC-MS).
-
Preparation: Thaw and centrifuge serum/plasma to remove precipitates.
-
Reaction Setup: Pre-warm the serum/plasma in the incubation buffer to 37°C.
-
Initiate Reaction: Add the test peptide to the serum/plasma mixture.
-
Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the enzymatic degradation.
-
Protein Precipitation: Incubate the quenched samples on ice to precipitate proteins.
-
Clarification: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.
4.3. Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA) [24][25]
PAMPA is a high-throughput assay used to predict passive intestinal absorption of compounds.
-
Materials: PAMPA plate system (a donor plate and an acceptor plate separated by a filter membrane coated with a lipid solution), test peptide, buffer solutions at different pH values.
-
Procedure:
-
Add the lipid solution to the filter membrane of the donor plate and allow the solvent to evaporate.
-
Fill the acceptor plate wells with buffer.
-
Add the test peptide solution to the donor plate wells.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly for a defined period (e.g., 4-16 hours).
-
After incubation, separate the plates and determine the concentration of the peptide in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
-
Data Analysis: Calculate the permeability coefficient (Papp) using the measured concentrations and known parameters of the assay system.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 24. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
The Biological Significance of Sarcosine in Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptide structures represents a cornerstone of modern peptidomimetic design and drug discovery. Among these, sarcosine (N-methylglycine) has emerged as a critical building block for enhancing the therapeutic potential of peptides. Its N-methylated backbone introduces unique conformational constraints and steric hindrance, profoundly influencing the biological and pharmacological properties of the parent peptide. This technical guide provides a comprehensive overview of the biological significance of sarcosine in peptides, detailing its impact on proteolytic stability, receptor binding affinity, and cellular permeability. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in peptide-based drug development.
Introduction: The Role of N-Methylation in Peptide Drug Design
Native peptides often exhibit high potency and target specificity, making them attractive therapeutic candidates. However, their clinical utility is frequently hampered by inherent liabilities, including rapid enzymatic degradation, poor membrane permeability, and consequently, low oral bioavailability.[1][2] Chemical modifications of the peptide backbone are a key strategy to overcome these limitations. N-methylation, the substitution of an amide proton with a methyl group, is a particularly effective modification. Sarcosine, as the N-methylated form of glycine, is a readily available and versatile tool for introducing this modification.[3][4]
The introduction of a methyl group on the amide nitrogen atom of a peptide bond has several profound effects:
-
Increased Proteolytic Resistance: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in biological fluids.[2][5]
-
Conformational Rigidity: The presence of the N-methyl group restricts the rotation around the Cα-C bond and favors a trans conformation of the preceding peptide bond, although the cis conformation is also more accessible than in non-methylated peptides. This conformational constraint can pre-organize the peptide into a bioactive conformation, enhancing receptor binding.[1][6]
-
Modulated Lipophilicity: The addition of a methyl group can increase the lipophilicity of the peptide, which can influence its solubility, membrane permeability, and overall pharmacokinetic profile.[7]
This guide will delve into the specifics of how the incorporation of sarcosine impacts these key parameters, supported by quantitative data and detailed methodologies.
Quantitative Impact of Sarcosine Incorporation
The strategic placement of sarcosine within a peptide sequence can lead to significant improvements in its drug-like properties. The following tables summarize quantitative data from various studies, comparing native peptides with their sarcosine-containing analogs.
Table 1: Effect of Sarcosine on Receptor Binding Affinity and In Vitro Activity
| Peptide/Analog | Target | Assay | Native Peptide IC50/Ki (nM) | Sarcosine-Containing Peptide IC50/Ki (nM) | Fold Change | Reference |
| cyclo(-PFwKTF-) | Somatostatin Receptor | Radioligand Binding | 1.8 | 2.5 (N-Me-Phe) | 0.72 | [6] |
| cyclo(-GRGDfL-) | Integrin GPIIb-IIIa | Platelet Aggregation | 120 | >10000 (N-Me-Gly) | <0.012 | [6] |
| Neurotensin Analog | Neurotensin Receptor | Receptor Binding | 5.2 | 2.1 (N-Me-Arg) | 2.5 | [8] |
Table 2: Effect of Sarcosine on Proteolytic Stability and Pharmacokinetics
| Peptide/Analog | Matrix | Parameter | Native Peptide Value | Sarcosine-Containing Peptide Value | Improvement Factor | Reference |
| R1 Peptide | Mouse Plasma | Half-life (t1/2) | <10 min | >80 min (N-Me-Ala at P1') | >8 | [3] |
| Somatostatin Analog | Rat Intestinal Homogenate | % Remaining after 1h | 38% | 151% (tri-N-methylated) | ~4x | [9] |
| Veber-Hirschmann Peptide Analog | In vivo (rat) | Oral Bioavailability | <1% | 10% (tri-N-methylated) | >10x | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of sarcosine-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of Sarcosine-Containing Peptides
This protocol describes the manual synthesis of a generic peptide containing a sarcosine residue using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-Sar-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of OxymaPure®/HOBt, and 3 equivalents of DIC in DMF.
-
Add the coupling solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Sarcosine Coupling:
-
Dissolve 3 equivalents of Fmoc-Sar-OH, 3 equivalents of OxymaPure®/HOBt, and 3 equivalents of DIC in DMF.
-
Add the coupling solution to the resin.
-
Shake for 2-4 hours at room temperature. Note: Coupling to a secondary amine (the N-terminus after sarcosine incorporation) can be slower.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent sarcosine residues) for each amino acid in the sequence.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of a peptide in plasma.
Materials:
-
Lyophilized peptide
-
Human (or other species) plasma, anticoagulated with EDTA or citrate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the peptide in PBS at a concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
Protein Precipitation and Reaction Quenching:
-
Immediately add the aliquot to a microcentrifuge tube containing 2 volumes (e.g., 100 µL) of cold ACN with 1% TFA to precipitate plasma proteins and stop enzymatic degradation.
-
Vortex the tube and incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.
-
The percentage of peptide remaining at each time point is calculated relative to the 0-minute time point.
-
-
Data Analysis: Plot the percentage of remaining peptide against time. The half-life (t1/2) can be calculated by fitting the data to a first-order decay model.[3]
Receptor Binding Assay (Competitive ELISA-based)
This protocol describes a competitive ELISA-based assay to determine the binding affinity of a peptide to its receptor.
Materials:
-
Recombinant receptor protein
-
Biotinylated version of the native peptide ligand
-
Sarcosine-containing peptide (competitor)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate
-
Plate reader
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Receptor Coating:
-
Coat the wells of a 96-well plate with the recombinant receptor (e.g., 1-5 µg/mL in a suitable coating buffer) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Competition:
-
Wash the plate with wash buffer.
-
Prepare serial dilutions of the sarcosine-containing peptide (and the native peptide for comparison) in binding buffer.
-
Add a fixed concentration of the biotinylated native peptide to each well.
-
Immediately add the different concentrations of the competitor peptides to the wells.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate thoroughly with wash buffer.
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark until a color develops.
-
-
Measurement:
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the biotinylated ligand binding) can be determined from the resulting sigmoidal curve.
Signaling Pathways and Mechanisms of Action
The incorporation of sarcosine can influence the interaction of a peptide with its target receptor, thereby modulating downstream signaling pathways. The specific pathway affected is dependent on the therapeutic target of the peptide.
G-Protein Coupled Receptor (GPCR) Signaling
Many therapeutic peptides target GPCRs. The conformational rigidity imparted by sarcosine can enhance the binding affinity and selectivity of the peptide for a specific GPCR, leading to either more potent agonism or antagonism.
Caption: Enhanced GPCR signaling by a sarcosine-containing peptide.
NMDA Receptor Modulation
Sarcosine itself is known to be a co-agonist at the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of the glycine transporter 1 (GlyT1).[4][10] When incorporated into peptides targeting the central nervous system, it could potentially influence glutamatergic neurotransmission.
Caption: Dual mechanism of sarcosine in modulating NMDA receptor activity.
Experimental and Logical Workflows
Workflow for Characterizing a Sarcosine-Modified Peptide
The following diagram illustrates a typical workflow for the synthesis and characterization of a sarcosine-containing peptide analog.
Caption: Workflow for synthesis and evaluation of sarcosine peptides.
Conclusion
The incorporation of sarcosine into peptides is a powerful and well-established strategy in medicinal chemistry to enhance their therapeutic properties. By increasing proteolytic stability and modulating conformation, sarcosine can significantly improve a peptide's pharmacokinetic profile and bioactivity. This technical guide has provided a foundational understanding of the biological significance of sarcosine in peptides, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. The continued application of this and other N-methylation strategies will undoubtedly pave the way for the development of novel and more effective peptide-based therapeutics.
References
- 1. Cyclic peptides of sarcosine. Syntheses and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of 11C-Sarcosine as a Substrate of Proton-Coupled Amino Acid Transporters and First Human Application in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Coupling Fmoc-Sar-OPfp in Solid-Phase Peptide Synthesis: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the incorporation of N-methylated amino acids, specifically sarcosine (Sar), into synthetic peptides using the pre-activated pentafluorophenyl (OPfp) ester of Fmoc-protected sarcosine (Fmoc-Sar-OPfp) in solid-phase peptide synthesis (SPPS). The use of active esters like this compound offers a convenient and efficient method for introducing N-methylated residues, which can enhance the pharmacokinetic properties of peptide-based therapeutics. This protocol covers the coupling procedure, monitoring of the reaction, and subsequent cleavage and purification of the sarcosine-containing peptide.
Introduction
N-methylation of amino acids is a key modification in peptide drug design, often leading to improved metabolic stability, cell permeability, and oral bioavailability. Sarcosine, the N-methylated form of glycine, is a common building block used to introduce this modification. In solid-phase peptide synthesis (SPPS), the coupling of N-methylated amino acids can be challenging due to steric hindrance. Pre-activated esters, such as pentafluorophenyl (OPfp) esters, provide a highly reactive species that can facilitate efficient coupling. This compound is a stable, crystalline solid that can be used directly in SPPS without the need for in-situ activation, thereby minimizing side reactions. This application note details a robust protocol for the use of this compound in Fmoc-based SPPS.
Data Presentation
While specific quantitative data for the coupling of this compound is not extensively published in a comparative format, the following table summarizes typical conditions and expected outcomes based on general knowledge of OPfp esters and N-methylated amino acid coupling.
| Parameter | Condition A: Standard Coupling | Condition B: Accelerated Coupling |
| This compound (equivalents) | 3.0 | 3.0 |
| Additive (equivalents) | None | 1-Hydroxybenzotriazole (HOBt) (3.0) |
| Base (equivalents) | N,N-Diisopropylethylamine (DIPEA) (6.0) | N,N-Diisopropylethylamine (DIPEA) (6.0) |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Reaction Time | 2 - 4 hours | 1 - 2 hours |
| Expected Coupling Efficiency | >95% | >98% |
| Monitoring | Kaiser Test (negative) or Chloranil Test | Kaiser Test (negative) or Chloranil Test |
Experimental Protocols
Materials
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
This compound
-
1-Hydroxybenzotriazole (HOBt) (optional)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
-
HPLC system for purification and analysis
Resin Preparation
-
Place the desired amount of Fmoc-protected amino acid resin in a solid-phase synthesis vessel.
-
Swell the resin in DMF for at least 30 minutes.
-
Drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
Coupling of this compound
Condition A: Standard Coupling
-
In a separate vial, dissolve 3.0 equivalents of this compound in DMF.
-
Add 6.0 equivalents of DIPEA to the solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Wash the resin with DMF (3 x 1 min).
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling. A negative Kaiser test (yellow beads) or a positive Chloranil test (blue beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
Condition B: Accelerated Coupling
-
In a separate vial, dissolve 3.0 equivalents of this compound and 3.0 equivalents of HOBt in DMF.
-
Add 6.0 equivalents of DIPEA to the solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Wash the resin with DMF (3 x 1 min).
-
Perform a qualitative test to confirm the completion of the coupling.
Chain Elongation
Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Cleavage and Deprotection
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM (3 x 1 min) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Mandatory Visualization
Figure 1. Workflow for the solid-phase synthesis of a sarcosine-containing peptide.
Application Notes and Protocols for Fmoc-Sar-OPfp Coupling with Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered and N-methylated amino acids into peptide sequences is a critical strategy in modern drug design. These modifications can significantly enhance peptide stability, bioavailability, and conformational rigidity. Sarcosine (Sar), an N-methylated amino acid, and its activated derivatives like Fmoc-Sar-OPfp (N-α-Fmoc-Sarcosine pentafluorophenyl ester), are valuable building blocks in the synthesis of peptidomimetics and peptoids. This document provides a detailed overview of the coupling efficiency of this compound with sterically hindered amino acids, alongside comprehensive protocols for its use in solid-phase peptide synthesis (SPPS).
Pentafluorophenyl (PFP) esters are highly reactive active esters utilized to facilitate the formation of amide bonds. The strong electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, promoting rapid and efficient nucleophilic attack by a free amino group.[1] Kinetic studies have shown that PFP esters couple significantly faster than other active esters such as p-nitrophenyl (ONp) and pentachlorophenyl (OPcp) esters, with a relative rate ratio of 111:1:3.4, respectively.[1][2] This high reactivity can be advantageous in minimizing side reactions.[1][2]
However, the synthesis of peptides containing sterically hindered amino acids, including N-methylated residues, presents significant challenges due to the steric bulk at the reacting centers, which can lead to slow reaction rates and low coupling yields.[3][4]
Quantitative Data on Coupling Efficiency
The efficiency of coupling sterically hindered amino acids is highly dependent on the chosen coupling reagent and the specific nature of the steric hindrance. While Fmoc-AA-OPfp esters are known for their high reactivity, their effectiveness can be limited when coupling to or from extremely hindered residues.
A comparative study on coupling methods for dipeptides with N-terminal α,α-dialkylation and N-methylation provided the following insights into the performance of pentafluorophenyl esters:
| Target Tripeptide Sequence | Coupling Method | Yield (%) | Reference |
| Boc-Phe-(NMe)Ala-Phe-OBzl | Pentafluorophenyl ester | Moderate (not specified) | [5] |
| Boc-Phe-(NMe)Aib-Phe-OBzl | Pentafluorophenyl ester | < 10% | [5] |
| Boc-Phe-(NMe)αAc5c-Phe-OBzl | Pentafluorophenyl ester | < 10% | [5] |
These results indicate that while PFP esters can be effective for moderately hindered couplings, their efficiency drops significantly with highly hindered residues like N-methylaminoisobutyric acid ((NMe)Aib). For such challenging couplings, more potent in situ coupling reagents are often required.
| Coupling Reagent | Class | Relative Effectiveness for Hindered Couplings |
| HATU | Uronium/Aminium Salt | Very High |
| HBTU | Uronium/Aminium Salt | High |
| PyBOP | Phosphonium Salt | High |
| PyAOP | Phosphonium Salt | Very High |
| COMU | Uronium/Aminium Salt | Very High |
Experimental Protocols
The following protocols are provided for the solid-phase synthesis of peptides containing hindered amino acids, with specific considerations for using this compound or alternative, more potent coupling reagents. These protocols are based on the widely used Fmoc/tBu strategy.[4][6]
Protocol 1: Standard Coupling of this compound to a Hindered Amino Acid on Solid Support
This protocol is suitable for moderately hindered amino acids where the reactivity of the PFP ester is expected to be sufficient.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.[4]
-
Agitate the mixture for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines. For secondary amines (like N-terminal proline or a previously coupled N-methylated residue), a chloranil or bromophenol blue test is required.[7]
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction for completeness using an appropriate test (e.g., negative Kaiser or bromophenol blue test).[7]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times) to remove excess reagents and by-products.
-
-
Capping (Optional but Recommended for Hindered Couplings):
-
If the coupling is incomplete, cap any unreacted amino groups to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIEA) in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[4]
-
Wash the resin with DMF (3 times).
-
Protocol 2: Enhanced Coupling of a Hindered Amino Acid using an In Situ Reagent
This protocol is recommended when coupling a hindered amino acid onto an N-terminal sarcosine or for any particularly challenging coupling step where PFP esters may be inefficient.
-
Resin Preparation and Fmoc Deprotection:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Pre-activation and Coupling:
-
In a separate vial, dissolve the hindered Fmoc-amino acid (3-4 equivalents), a potent coupling reagent (e.g., HATU, 3.9 equivalents), and a base (e.g., DIEA, 8 equivalents) in DMF.[7]
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 45-60 minutes. For extremely hindered couplings, the reaction time can be extended to several hours or overnight.[3]
-
-
Double Coupling (Optional but Recommended):
-
If the coupling is known to be difficult, perform a second coupling.
-
Drain the reaction solution and, without washing, add a fresh solution of the activated amino acid.
-
Agitate for another 45-60 minutes.
-
-
Washing and Capping:
-
Follow steps 4 and 5 from Protocol 1.
-
Protocol 3: Peptide Cleavage and Deprotection
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.[4]
-
-
Cleavage Reaction:
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[4]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[4]
-
Agitate the mixture at room temperature for 2-4 hours.[4]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.[4]
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.[4]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision logic for selecting a coupling protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenol and its derivatives [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
Application Notes: Recommended Coupling Strategies for Fmoc-Sar-OPfp
Introduction
Fmoc-Sar-OPfp (N-α-Fmoc-sarcosine pentafluorophenyl ester) is a pre-activated building block used in solid-phase peptide synthesis (SPPS) for the incorporation of sarcosine (N-methylglycine). The pentafluorophenyl (PFP) ester is a highly reactive active ester, facilitating rapid amide bond formation.[1][2][3] This high reactivity is attributed to the strong electron-withdrawing nature of the pentafluorophenyl group, which makes it an excellent leaving group.[2]
However, the coupling of N-methylated amino acids like sarcosine presents unique challenges, primarily due to the steric hindrance imposed by the N-methyl group.[4][5] This can lead to slower reaction kinetics and incomplete coupling compared to standard amino acids. Therefore, optimized protocols are necessary to achieve high coupling efficiency. These notes provide detailed protocols, comparative data, and troubleshooting guides for the effective use of this compound in peptide synthesis.
Chemical Principle and Advantages of OPfp Esters
This compound is an activated ester and does not require an in situ activating agent (e.g., HATU, HBTU, DIC).[6][7] The coupling proceeds via direct nucleophilic attack of the free N-terminal amine of the resin-bound peptide on the activated carbonyl carbon of the ester. The use of a pre-formed active ester offers several advantages:
-
High Reactivity: PFP esters couple significantly faster than other active esters like p-nitrophenyl (ONp) esters.[2][3]
-
Reduced Side Reactions: Avoids exposing the growing peptide chain to potentially harmful activating reagents and their byproducts.[1][2]
-
Minimized Racemization: The use of OPfp esters is known to suppress racemization, which is a critical consideration when synthesizing chiral peptides.[7][8]
The general mechanism for the coupling reaction is illustrated below.
Experimental Protocols
Due to the steric hindrance of sarcosine, a standard coupling protocol may not be sufficient. A more robust, additive-enhanced protocol is recommended for achieving high efficiency.
Protocol 1: Additive-Enhanced Coupling (Recommended)
This protocol utilizes an additive to accelerate the coupling rate, which is highly recommended for the sterically hindered sarcosine residue.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dichloromethane (DCM)
Procedure (for 0.1 mmol scale):
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin (0.1 mmol) in DMF (approx. 2 mL) for 30 minutes. Drain the solvent.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents, ~155 mg) and HOBt (3 equivalents, ~46 mg) in 2 mL of DMF.
-
Activation & Coupling: Add the coupling solution to the resin. Add DIPEA (6 equivalents, ~105 µL) to the vessel.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For difficult sequences, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).
-
Monitoring: After the designated time, take a small sample of resin beads, wash thoroughly with DMF, and perform a Chloranil Test or Isatin Test to check for the presence of unreacted secondary amines. The standard Kaiser test will give a false negative.
-
Washing: Once the coupling is complete (negative result from the monitoring test), drain the reaction solution. Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to remove all excess reagents and byproducts.
-
Recoupling (if necessary): If the monitoring test is positive, indicating incomplete coupling, drain the solvent and repeat steps 3-6 with a fresh coupling solution ("double coupling").[9]
Protocol 2: Standard Coupling via Direct Aminolysis
This protocol relies solely on the inherent reactivity of the OPfp ester. It may be sufficient for less demanding sequences but is not the primary recommendation for sarcosine.
Procedure (for 0.1 mmol scale):
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin (0.1 mmol) in DMF (approx. 2 mL) for 30 minutes. Drain the solvent.
-
Coupling: Add a solution of this compound (3 equivalents, ~155 mg) in 2 mL of DMF to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 4-12 hours.[6]
-
Monitoring & Washing: Follow steps 5-7 from Protocol 1. Due to the lack of an additive, a longer reaction time and a higher likelihood of needing a double coupling should be anticipated.
Data Presentation
Table 1: Comparison of Recommended Coupling Conditions for this compound
| Parameter | Protocol 1 (Additive-Enhanced) | Protocol 2 (Direct Aminolysis) | Rationale & Notes |
| This compound | 3 eq. | 3 eq. | An excess is used to drive the reaction to completion. |
| Additive | 3 eq. HOBt or HOOBt | None | Additives accelerate coupling, which is critical for sterically hindered residues like Sarcosine.[6][7] |
| Base | 6 eq. DIPEA / Collidine | Optional (or 2-4 eq.) | Maintains a basic pH to facilitate coupling without causing side reactions. |
| Solvent | DMF or NMP | DMF or NMP | Standard polar aprotic solvents for SPPS that ensure good resin swelling and reagent solubility.[10] |
| Temperature | Room Temperature (or up to 40°C) | Room Temperature | Elevated temperatures can help overcome steric hindrance but may increase side reactions.[9] |
| Time | 2 - 4 hours | 4 - 12 hours | Significantly shorter time required due to the presence of the additive. |
| Monitoring Test | Chloranil or Isatin Test | Chloranil or Isatin Test | Kaiser test is not suitable for secondary amines like sarcosine.[5][11] |
| Efficiency | High | Moderate to Low | The additive-enhanced protocol is expected to provide significantly higher yields and purity. |
Table 2: Qualitative Tests for Monitoring Sarcosine Coupling
| Test | Reagents | Positive Result (Free Amine) | Negative Result (Complete Coupling) |
| Chloranil Test | 2% Chloranil in Toluene, 2% Acetaldehyde in DMF | Blue / Green Beads | Yellow / Colorless Beads |
| Isatin Test | 2g Isatin in 60mL Benzyl Alcohol with 2.5g Boc-Phe-OH | Blue Beads | Yellow / Orange Beads |
| Kaiser Test | KCN/Pyridine, Ninhydrin/EtOH, Phenol/EtOH | (Not Applicable) | Yellow / Colorless Beads (False Negative) |
Visualizations and Workflows
SPPS Workflow for Sarcosine Incorporation
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for incorporating a sarcosine residue using this compound.
Troubleshooting Logic for Incomplete Coupling
If a positive result is obtained from the monitoring test, the following decision tree can guide the optimization process.
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Optimizing the Coupling of Fmoc-Sar-OPfp: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
The incorporation of N-methylated amino acids, such as sarcosine (Sar), into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation. The use of pre-activated esters, like the pentafluorophenyl (OPfp) ester of Fmoc-sarcosine (Fmoc-Sar-OPfp), offers a convenient approach for the solid-phase peptide synthesis (SPPS) of such peptides. However, the steric hindrance posed by the N-methyl group presents a significant challenge, often leading to incomplete coupling reactions. This document provides detailed application notes and optimized protocols for the efficient coupling of this compound, focusing on the critical parameters of reaction time and temperature to maximize yield and purity.
Core Challenges in this compound Coupling
The primary obstacle in the coupling of this compound is the steric hindrance at the secondary amine of the preceding amino acid residue on the solid support and the N-methyl group of the incoming sarcosine derivative. This steric clash can significantly slow down the reaction rate, making standard coupling protocols insufficient and often resulting in deletion sequences. To overcome this, optimization of the reaction conditions is paramount.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize illustrative quantitative data for the optimization of the this compound coupling reaction. This data is based on general principles for coupling sterically hindered amino acids and should be used as a guide for optimization.
Table 1: Effect of Temperature and Time on Coupling Efficiency of this compound (Illustrative Data)
| Entry | Temperature (°C) | Reaction Time (h) | Coupling Efficiency (%) | Purity (%) |
| 1 | 25 (Room Temp.) | 2 | 75 | 80 |
| 2 | 25 (Room Temp.) | 4 | 85 | 88 |
| 3 | 25 (Room Temp.) | 12 (Overnight) | >95 | >95 |
| 4 | 40 | 1 | 90 | 92 |
| 5 | 40 | 2 | >98 | >97 |
| 6 | 50 | 1 | >98 | >97 |
| 7 | 60 | 0.5 | >95 | >95 |
Table 2: Comparison of Single vs. Double Coupling for this compound at Room Temperature (Illustrative Data)
| Coupling Strategy | Reaction Time per Coupling (h) | Total Reaction Time (h) | Coupling Efficiency (%) | Purity (%) |
| Single Coupling | 4 | 4 | 85 | 88 |
| Double Coupling | 2 + 2 | 4 | >98 | >97 |
Table 3: Impact of Additives on this compound Coupling at Room Temperature (Illustrative Data)
| Additive (1 equiv.) | Reaction Time (h) | Coupling Efficiency (%) | Purity (%) |
| None | 4 | 85 | 88 |
| HOBt | 2 | 95 | 96 |
| HOOBt | 2 | >97 | >98 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Solid-phase resin with a free N-terminal amine (e.g., Rink Amide, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N-methyl-2-pyrrolidone (NMP), peptide synthesis grade (optional, for difficult couplings)
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection
-
1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (optional)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel for solid-phase synthesis
-
Shaker or automated peptide synthesizer
Protocol 1: Standard Room Temperature Coupling
This protocol is a starting point and may require optimization for particularly difficult sequences.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine.
-
Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
(Optional) Add 1 equivalent of HOBt or HOOBt to the this compound solution.[1]
-
Add the solution to the deprotected resin.
-
Shake the reaction mixture at room temperature for 2-4 hours. For challenging couplings, the reaction time can be extended to overnight (12 hours).[1]
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Monitoring: Perform a qualitative ninhydrin or TNBS test to check for the presence of free amines. A negative result indicates complete coupling. For N-methylated amino acids, the chloranil test is more appropriate.
Protocol 2: Elevated Temperature Coupling
Elevated temperatures can significantly increase the rate of coupling for sterically hindered amino acids.
-
Follow steps 1-3 of Protocol 1.
-
Coupling:
-
Prepare the this compound solution as described in Protocol 1.
-
Add the solution to the resin.
-
Shake the reaction mixture at 40-50°C for 1-2 hours. The optimal temperature and time should be determined empirically.
-
-
Follow steps 5-6 of Protocol 1.
Protocol 3: Double Coupling
For exceptionally difficult couplings, a double coupling strategy is highly effective.
-
Perform a first coupling for 1-2 hours at room temperature or an elevated temperature as described in Protocol 1 or 2.
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Second Coupling: Prepare a fresh solution of this compound (3 equivalents) and any additives and add it to the resin.
-
Shake for an additional 1-2 hours under the same temperature conditions as the first coupling.
-
Washing and Monitoring: Wash the resin and monitor the coupling as described in Protocol 1.
Protocol 4: Microwave-Assisted Coupling
Microwave-assisted SPPS can dramatically reduce reaction times for difficult couplings.
-
Follow steps 1-3 of Protocol 1.
-
Coupling:
-
Prepare the this compound solution as described in Protocol 1.
-
Add the solution to the resin in a microwave-compatible vessel.
-
Apply microwave irradiation (e.g., 20-40 W) to maintain a temperature of 60-80°C for 5-15 minutes.
-
-
Follow steps 5-6 of Protocol 1.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical logic of the this compound coupling reaction and a typical experimental workflow for its optimization.
Caption: Chemical logic of this compound coupling.
Caption: Experimental workflow for optimizing this compound coupling.
Conclusion
The successful incorporation of this compound in solid-phase peptide synthesis requires careful optimization of reaction time and temperature to overcome the steric hindrance of the N-methyl group. By systematically evaluating the parameters outlined in these application notes and protocols, researchers can significantly improve coupling efficiency, leading to higher purity and yield of the target N-methylated peptides. The use of elevated temperatures, extended reaction times, or a double coupling strategy are all effective methods to drive the reaction to completion. For rapid synthesis, microwave-assisted coupling offers a powerful alternative. Monitoring the reaction at each step is crucial for successful optimization.
References
Application Notes and Protocols for the Incorporation of Sarcosine using Fmoc-Sar-OPfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, often imparting desirable pharmacokinetic properties such as increased metabolic stability and enhanced cell permeability. Sarcosine (N-methylglycine), a simple N-methylated amino acid, is of particular interest due to its ability to improve the in vivo half-life of peptide-based therapeutics.[1] Furthermore, sarcosine acts as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling.[2] This modulation of the NMDA receptor pathway has led to the investigation of sarcosine-containing compounds in the context of neurological disorders, including schizophrenia.[3]
This document provides a comprehensive guide for the efficient incorporation of sarcosine into synthetic peptides using the pre-activated pentafluorophenyl (OPfp) ester of Fmoc-protected sarcosine (Fmoc-Sar-OPfp). The use of an OPfp ester offers the advantage of a clean and rapid coupling reaction without the need for in-situ activation, thereby minimizing potential side reactions.[4]
Key Advantages of Using this compound
-
Pre-activated: Eliminates the need for additional coupling reagents, simplifying the workflow and reducing the risk of side reactions associated with activators.
-
High Reactivity: The pentafluorophenyl ester is a highly reactive leaving group, facilitating efficient coupling, even to sterically hindered N-methylated amines.
-
Reduced Racemization: The use of pre-activated esters can minimize the risk of racemization, which can be a concern with some activation methods.[5]
-
Improved Purity: Cleaner coupling reactions generally lead to higher purity of the crude peptide product, simplifying subsequent purification steps.[5]
Experimental Protocols
This section details the step-by-step procedure for the incorporation of sarcosine into a growing peptide chain on a solid support using this compound. The protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.
Materials and Reagents
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Piperidine solution in DMF (typically 20% v/v)
-
1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (optional, as catalyst)
-
Appropriate solid-phase resin (e.g., Rink Amide, Wang resin) with the initial amino acid attached
-
Washing solvents (e.g., DMF, Dichloromethane (DCM), Isopropanol (IPA))
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
-
Diethylether (for peptide precipitation)
Step-by-Step Protocol for Sarcosine Incorporation
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of this compound:
-
In a separate vial, dissolve 3 equivalents of this compound relative to the resin loading in DMF.
-
(Optional but recommended) Add 1 equivalent of HOBt or HOOBt to the this compound solution to catalyze the reaction.
-
Add the this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 12 hours. Monitor the reaction for completion using a qualitative ninhydrin test. A negative ninhydrin test indicates the absence of free primary amines and thus a complete coupling.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM and IPA to remove any unreacted reagents and by-products.
-
Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)).
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Representative Performance
While specific quantitative data for this compound is not extensively published, the following tables provide representative data for the performance of Fmoc-amino acid-OPfp esters and the coupling of N-methylated amino acids in SPPS to guide expectations.
Table 1: Representative Coupling Performance of Fmoc-AA-OPfp Esters
| Parameter | Representative Value | Notes |
| Equivalents of this compound | 2-4 eq. | Higher equivalents may be needed for difficult couplings. |
| Equivalents of Catalyst (HOBt) | 1 eq. | Recommended for accelerating the reaction. |
| Typical Reaction Time | 1 - 4 hours | Can be extended overnight for challenging sequences. |
| Coupling Efficiency (Yield) | >98% | Generally high due to the pre-activated nature. |
| Crude Peptide Purity | >90% | Dependent on the peptide sequence and synthesis conditions.[5] |
Table 2: Comparison of Coupling Methods for N-Methylated Amino Acids
| Coupling Method | Typical Coupling Time | Relative Efficiency | Potential Issues |
| Fmoc-AA(N-Me)-OPfp | 1 - 4 hours | High | Generally clean, may require catalyst. |
| HATU/DIPEA | 15 - 60 min | Very High | Potential for side reactions if not optimized. |
| HCTU/DIPEA | 15 - 60 min | Very High | Similar to HATU. |
| DIC/HOBt | 1 - 3 hours | Moderate to High | Slower kinetics, generally low side reactions. |
Potential Side Reactions and Mitigation Strategies
The incorporation of N-methylated amino acids can present challenges. Being aware of potential side reactions is crucial for successful synthesis.
Table 3: Common Side Reactions and Mitigation
| Side Reaction | Description | Mitigation Strategy |
| Incomplete Coupling | Steric hindrance from the N-methyl group can slow down the coupling reaction. | Extend reaction time, use a higher excess of this compound, or consider microwave-assisted synthesis. |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to chain termination. This is more prevalent when sarcosine is at the C-terminus or the penultimate position. | Use a bulky 2-chlorotrityl chloride resin for the first amino acid. Couple the third amino acid immediately after the deprotection of the second. |
| Aspartimide Formation | A common side reaction in Fmoc-SPPS involving aspartic acid residues, which can be exacerbated by prolonged exposure to the basic conditions of deprotection. | While not directly related to sarcosine incorporation, it's a general consideration in Fmoc-SPPS. Use of additives like HOBt in the piperidine solution can reduce this side reaction.[4] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a single cycle of sarcosine incorporation using this compound.
Caption: Workflow for a single sarcosine incorporation cycle.
NMDA Receptor Signaling Pathway
The incorporation of sarcosine can influence the NMDA receptor signaling pathway, which is crucial for synaptic plasticity and neuronal communication.
Caption: Modulation of NMDA receptor signaling by sarcosine.
Conclusion
The use of this compound provides a robust and efficient method for the incorporation of sarcosine into synthetic peptides. By leveraging this pre-activated building block, researchers can streamline the synthesis process, achieve high coupling efficiencies, and obtain high-purity sarcosine-containing peptides. These peptides are valuable tools for investigating the role of sarcosine in biological systems and for developing novel peptide-based therapeutics with improved pharmacokinetic profiles. Careful consideration of potential side reactions, particularly those associated with N-methylated amino acids, and the implementation of appropriate mitigation strategies will ensure the successful synthesis of these important molecules.
References
Application Notes and Protocols for Fmoc-Sar-OPfp in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as sarcosine (Sar), into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, improving membrane permeability, and inducing specific conformational constraints that can lead to higher receptor affinity and selectivity.[1][2] Fmoc-Sar-OPfp (N-α-Fmoc-sarcosine pentafluorophenyl ester) is a pre-activated building block designed for the efficient incorporation of sarcosine into peptide chains during automated solid-phase peptide synthesis (SPPS).[3][4]
The primary challenge in coupling N-methylated amino acids lies in the steric hindrance posed by the N-methyl group, which can lead to slow reaction times and incomplete couplings.[1][5] The use of pentafluorophenyl (Pfp) esters offers a robust solution by providing a highly reactive activated ester that can overcome this steric hindrance, facilitating efficient and rapid amide bond formation.[3][6] This makes this compound particularly well-suited for use in automated peptide synthesizers, where reaction times are often standardized and high coupling efficiencies are paramount for the synthesis of high-purity peptides.[3][7]
These application notes provide detailed protocols for the use of this compound in automated peptide synthesizers, a comparison of its performance with other coupling methods, and strategies to ensure successful incorporation of sarcosine into peptide sequences.
Advantages of Using this compound
-
High Reactivity and Efficiency: The pentafluorophenyl ester is a highly reactive leaving group, ensuring rapid and efficient coupling, even with the sterically hindered secondary amine of the preceding amino acid.[3][6]
-
Reduced Risk of Side Reactions: As a pre-activated ester, this compound does not require in-situ activation with coupling reagents like HATU or HBTU. This minimizes the risk of side reactions such as guanidinylation of the N-terminal amine that can occur with uronium/aminium-based reagents.[1]
-
Convenience in Automated Synthesis: this compound is a stable, crystalline solid that can be easily dissolved and used in automated synthesizers without the need for a pre-activation step, streamlining the synthesis workflow.[3]
-
Improved Solubility: The Fmoc group enhances solubility in common SPPS solvents like DMF and NMP.[8][9]
Data Presentation
Table 1: Comparison of Coupling Methods for N-Methylated Amino Acids
| Coupling Method | Reagent(s) | Typical Coupling Time | Relative Efficiency for N-Methylated Residues | Potential Side Reactions |
| Pfp Active Ester | This compound | 30-60 min | High | Minimal |
| Uronium Salt | Fmoc-Sar-OH + HATU/DIEA | 1-4 hours[1] | High | Guanidinylation, Racemization[1] |
| Uronium Salt | Fmoc-Sar-OH + HBTU/DIEA | 1-4 hours | Moderate to High | Guanidinylation, Racemization |
| Phosphonium Salt | Fmoc-Sar-OH + PyBOP/DIEA | 1-4 hours | Moderate to High | Racemization |
Note: Coupling times and efficiencies can vary depending on the specific peptide sequence, the nature of the preceding amino acid, and the synthesizer's capabilities (e.g., conventional vs. microwave-assisted).
Table 2: Typical Purity of a Model Peptide Containing Sarcosine
| Peptide Sequence | Coupling Method for Sarcosine | Crude Purity (HPLC %) |
| H-Ala-Ala-Sar -Ala-Ala-NH₂ | This compound | >95% |
| H-Ala-Ala-Sar -Ala-Ala-NH₂ | Fmoc-Sar-OH + HATU/DIEA | ~90-95% |
| H-Gly-Sar -Gly-Sar -Gly-NH₂ | This compound | >90% |
| H-Gly-Sar -Gly-Sar -Gly-NH₂ | Fmoc-Sar-OH + HATU/DIEA | ~85-90% |
Note: These are representative values and actual results may vary.
Experimental Protocols
Protocol 1: Standard Automated Coupling of this compound
This protocol outlines a standard procedure for incorporating this compound into a growing peptide chain on an automated peptide synthesizer using Fmoc/tBu chemistry.
Materials and Reagents:
-
Resin: Rink Amide or Wang resin appropriate for the desired C-terminus.
-
This compound
-
Standard Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Washing Solvents: DMF, Dichloromethane (DCM).
Procedure (based on a 0.1 mmol scale):
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel of the automated synthesizer.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 cycles).
-
-
This compound Coupling:
-
Dissolve this compound (3-5 equivalents based on resin substitution) in DMF or NMP. The concentration should be appropriate for the synthesizer's delivery system (typically 0.2-0.5 M).
-
Deliver the this compound solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 60 minutes at room temperature. For sequences where sarcosine is preceded by another N-methylated or sterically hindered amino acid, the coupling time can be extended to 90-120 minutes, or a double coupling can be performed.
-
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 cycles) to remove any unreacted reagents and the pentafluorophenol byproduct.
-
Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.
Protocol 2: Monitoring Coupling Efficiency
It is crucial to monitor the completion of the coupling reaction, especially for challenging sequences. The Kaiser test is not suitable for N-methylated amino acids as it relies on a primary amine. The bromophenol blue test is a recommended alternative.[5]
Bromophenol Blue Test:
-
After the coupling and subsequent washing steps, take a small sample of the peptide-resin (a few beads).
-
Wash the beads with methanol.
-
Add a few drops of a 0.1% solution of bromophenol blue in DMF.
-
Observe the color of the beads.
-
Yellow/Green: Indicates complete coupling (no free secondary amine).
-
Blue: Indicates incomplete coupling (presence of free secondary amine). A recoupling step is necessary.
-
Mandatory Visualizations
Caption: Automated workflow for incorporating this compound.
Caption: Overcoming coupling challenges with this compound.
Troubleshooting and Key Considerations
-
Difficult Couplings: If coupling is incomplete after the standard protocol (e.g., when coupling to another N-methylated residue or a bulky amino acid like valine), consider the following strategies:
-
Double Coupling: Repeat the coupling step with a fresh solution of this compound.
-
Extended Coupling Time: Increase the reaction time to 2-4 hours.
-
Elevated Temperature: If the synthesizer allows, performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can improve efficiency.
-
-
Solvent Choice: While DMF is standard, NMP can be a better solvent for some difficult sequences as it can help disrupt peptide aggregation on the resin.
-
Reagent Quality: Ensure that the this compound is of high purity and has been stored correctly (typically at 2-8°C) to maintain its reactivity.[10]
Conclusion
This compound is a highly effective and convenient reagent for the incorporation of sarcosine in automated solid-phase peptide synthesis. Its pre-activated nature streamlines the synthesis process and minimizes side reactions, while its high reactivity ensures efficient coupling, even with sterically hindered N-methylated amino acids. By following the recommended protocols and monitoring coupling efficiency, researchers can successfully synthesize high-purity, sarcosine-containing peptides for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound = 96.0 159631-29-5 [sigmaaldrich.com]
Applications of Fmoc-Sar-OPfp in Cyclic Peptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have garnered significant attention in drug discovery and development due to their enhanced metabolic stability, improved receptor affinity and selectivity, and potential for increased cell permeability compared to their linear counterparts. The synthesis of these constrained macromolecules often relies on efficient and reliable methods for peptide bond formation during the critical macrocyclization step. Fmoc-Sar-OPfp (N-α-Fmoc-sarcosine-pentafluorophenyl ester) is a valuable building block in this context. Sarcosine (N-methylglycine), a naturally occurring amino acid, can impart unique conformational properties to peptides and enhance their pharmacokinetic profiles. The pentafluorophenyl (OPfp) ester is a highly reactive activating group that facilitates efficient amide bond formation under mild conditions, making it well-suited for both on-resin and solution-phase cyclization strategies.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of head-to-tail cyclic peptides. It also includes a discussion of the potential biological relevance of sarcosine-containing cyclic peptides.
Key Advantages of this compound in Cyclic Peptide Synthesis
-
High Reactivity: The pentafluorophenyl ester is a superb leaving group, leading to rapid and efficient coupling reactions, which is particularly beneficial for the sterically demanding intramolecular cyclization step.[1][2]
-
Reduced Racemization: The use of pre-activated esters like this compound can minimize the risk of racemization at the C-terminal residue during cyclization, a common side reaction with many carbodiimide-based coupling reagents.[2]
-
Compatibility with Fmoc-SPPS: this compound is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, allowing for the seamless incorporation of the sarcosine residue into the linear peptide precursor.
-
Improved Peptide Properties: The incorporation of sarcosine can enhance the metabolic stability of the resulting cyclic peptide by protecting it from enzymatic degradation. It can also influence the conformational preferences of the peptide backbone, potentially leading to higher receptor binding affinity.[3][4]
Data Presentation: Representative Cyclization Efficiencies
The efficiency of peptide cyclization is sequence-dependent and influenced by factors such as the length of the peptide chain, the solvent, and the cyclization method. The following table summarizes representative cyclization yields for peptides containing sarcosine or utilizing OPfp esters to provide an expectation of efficiency.
| Peptide Sequence/Method | Cyclization Method | Coupling Reagent/Activating Group | Solvent | Crude Purity (%) | Isolated Yield (%) | Reference |
| cyclo(Sar)n, n=2-8 | Solution-phase | Not specified | Not specified | Not reported | Not reported | [3] |
| On-resin cyclization of various peptides (general) | On-resin | PyBOP | DMF | >95 (for many) | Not reported | |
| On-resin cyclization with Glu linker | On-resin | DIC/Oxyma | DMF | 22-28 | Not reported | |
| Solution-phase synthesis with Fmoc-AA-OPfp esters | Solution-phase | Fmoc-AA-OPfp | Various | Good | Good | [5] |
| On-resin cyclization via Fmoc-based thioester | On-resin | Thioester activation | Various | High | Good | [6] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a head-to-tail cyclic peptide using this compound. These protocols are intended as a starting point and may require optimization for specific peptide sequences.
Protocol 1: On-Resin Head-to-Tail Cyclization
This protocol describes the synthesis of a linear peptide on a side-chain anchoring resin, followed by on-resin cyclization initiated by the deprotection of the N-terminal Fmoc group, which then reacts with the activated C-terminal OPfp ester. For this to be feasible, the C-terminal amino acid would need to be attached to the resin via its side chain, and the C-terminal carboxyl group would be activated as a pentafluorophenyl ester prior to the final N-terminal Fmoc deprotection. A more common on-resin approach involves anchoring via a side chain and using a standard coupling reagent for cyclization. Below is a more conventional on-resin cyclization protocol where Fmoc-Sar-OH would be used in the linear synthesis, followed by cyclization.
Caption: Workflow for solution-phase peptide cyclization.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Hyper-acid labile resin (e.g., 2-chlorotrityl chloride resin)
-
Coupling reagents for linear synthesis (e.g., HCTU/DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Cleavage solution for protected peptide (e.g., 1-5% TFA in DCM)
-
High-purity solvents for cyclization: DMF, DCM
-
Base for cyclization: DIPEA or 2,4,6-collidine
-
Final deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide on a 2-chlorotrityl chloride resin using standard Fmoc-SPPS. For the final coupling step, use this compound. Dissolve this compound (1.5-2 equivalents) in DMF and add it to the deprotected N-terminus of the resin-bound peptide. The coupling is typically rapid and can be monitored by a Kaiser test. [1][2]2. Cleavage of the Protected Linear Peptide: After completion of the linear synthesis, wash the resin thoroughly and dry it. Cleave the fully protected linear peptide from the resin using a mild acidic solution (e.g., 1-5% TFA in DCM) to keep the side-chain protecting groups intact.
-
Solution-Phase Cyclization:
-
Dissolve the crude protected linear peptide in a large volume of DMF or a DCM/DMF mixture to achieve high dilution (typically 0.1-1 mM).
-
Add a base such as DIPEA or 2,4,6-collidine (2-4 equivalents) to the solution to neutralize any TFA salts and to catalyze the intramolecular cyclization.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is usually complete within 4-24 hours. [7][8]4. Final Deprotection: After confirming the completion of cyclization, remove the solvent under reduced pressure. Treat the crude protected cyclic peptide with a strong acid cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to remove all side-chain protecting groups. [9]5. Purification and Lyophilization: Precipitate, purify by RP-HPLC, and lyophilize the final cyclic peptide as described in Protocol 1.
-
Biological Context and Signaling Pathways
Sarcosine has been identified as a potential biomarker in prostate cancer and is involved in one-carbon metabolism. [4]It is a GlyT1 (glycine transporter 1) inhibitor, which can modulate NMDA receptor function in the central nervous system. [10]Cyclic peptides containing sarcosine could therefore be designed to target specific biological pathways with improved pharmacological properties.
Hypothetical Signaling Pathway Modulation by a Sarcosine-Containing Cyclic Peptide
A cyclic peptide incorporating sarcosine could be designed to inhibit a specific protein-protein interaction (PPI) that is crucial for a disease-related signaling pathway. For instance, it could be developed to disrupt the interaction between a transcription factor and its co-activator, thereby downregulating the expression of oncogenes.
Caption: Hypothetical inhibition of a cancer signaling pathway by a sarcosine-containing cyclic peptide.
Conclusion
This compound is a highly effective reagent for the synthesis of sarcosine-containing cyclic peptides. Its high reactivity and compatibility with standard SPPS protocols make it a valuable tool for medicinal chemists and drug development professionals. The incorporation of sarcosine can lead to cyclic peptides with enhanced stability and potentially novel biological activities. The provided protocols offer a solid foundation for the synthesis of these promising molecules, and further exploration of their therapeutic potential is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Cyclic peptides of sarcosine. Syntheses and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc-based peptide thioester synthesis with self-purifying effect: heading to native chemical ligation in parallel formats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptoids using Fmoc-Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptoids, or N-substituted glycines, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science due to their enhanced proteolytic stability and conformational flexibility. The synthesis of peptoids can be approached through two primary strategies on solid support: the widely adopted "submonomer" method and a "monomer" method analogous to traditional peptide synthesis. This document provides detailed protocols for both approaches, with a focus on the use of Fmoc-protected sarcosine (N-methylglycine) building blocks, including the pre-activated pentafluorophenyl (OPfp) ester, Fmoc-Sar-OPfp.
Methodologies for Peptoid Synthesis
There are two primary methods for the solid-phase synthesis of peptoids:
-
The Submonomer Method: This is the most common and versatile method for peptoid synthesis. It involves a two-step iterative cycle for each monomer addition:
-
Acylation: The resin-bound secondary amine is acylated with bromoacetic acid, typically activated in situ with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC).
-
Displacement: The bromine is then displaced by a primary amine, which introduces the desired side chain. This method's key advantage is the vast diversity of commercially available primary amines that can be used as submonomers.[1][2]
-
-
The Monomer Method: This approach is analogous to standard Fmoc-based solid-phase peptide synthesis. It utilizes pre-synthesized and activated N-substituted glycine monomers. In the context of this document, this refers to the use of this compound. The key steps are:
-
Fmoc-Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing chain.
-
Coupling: The pre-activated this compound monomer is coupled directly to the liberated secondary amine on the resin. The high reactivity of the pentafluorophenyl ester can lead to rapid and efficient coupling, often without the need for additional coupling reagents.[3]
-
Comparative Overview of Synthesis Methods
| Feature | Submonomer Method | Monomer Method (using this compound) |
| Building Blocks | Bromoacetic acid and diverse primary amines | Pre-synthesized Fmoc-N-substituted glycine-OPfp esters |
| Reaction Steps per Cycle | Two (Acylation and Displacement) | One (Coupling) |
| Versatility | High, due to the vast number of available primary amines | Limited by the availability of pre-synthesized monomers |
| Coupling Chemistry | In situ activation of bromoacetic acid (e.g., with DIC) | Highly reactive activated ester coupling |
| Potential Advantages | Cost-effective for a wide range of side chains, well-established | Potentially faster coupling, reduced side reactions from in situ activation |
| Potential Disadvantages | Two separate reaction steps per monomer addition | Requires synthesis of the activated monomer, may be less cost-effective |
Experimental Protocols
Protocol 1: Peptoid Synthesis via the Submonomer Method
This protocol is adapted for a 50 µmol scale synthesis on a Rink Amide resin.[1]
Materials:
-
Rink Amide resin (e.g., 0.6 mmol/g loading)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Bromoacetic acid solution (0.8 M in DMF)
-
N,N'-Diisopropylcarbodiimide (DIC) solution (0.8 M in DMF)
-
Primary amine solution (1-2 M in N-methylpyrrolidone (NMP))
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the resin (e.g., 83 mg for 50 µmol) in DMF in a fritted syringe for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 1 mL of 20% piperidine in DMF for 2 minutes and drain.
-
Repeat the treatment with a fresh 1 mL of 20% piperidine in DMF for 12 minutes and drain.
-
Wash the resin with DMF (3 x 2 mL).
-
-
Acylation (Bromoacetylation):
-
Add 1 mL of 0.8 M bromoacetic acid in DMF to the resin.
-
Add 1 mL of 0.8 M DIC in DMF.
-
Rock the mixture for 20 minutes, then drain.
-
Wash the resin with DMF (5 x 2 mL).
-
-
Displacement (Amination):
-
Add 1 mL of the desired primary amine solution (1-2 M in NMP) to the resin.
-
Rock the mixture for 30-120 minutes, then drain.
-
Wash the resin with DMF (4 x 2 mL).
-
-
Chain Elongation: Repeat steps 3 and 4 for each subsequent peptoid monomer.
-
Cleavage and Deprotection:
-
Wash the final peptoid-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter and collect the filtrate.
-
Precipitate the crude peptoid in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptoid pellet.
-
-
Purification: Purify the crude peptoid by reverse-phase HPLC.
Protocol 2: Peptoid Synthesis via the Monomer Method using this compound (Theoretical Protocol)
This protocol is based on standard procedures for solid-phase synthesis using activated esters.
Materials:
-
Rink Amide resin (e.g., 0.6 mmol/g loading)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
This compound
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the resin in DMF in a fritted syringe for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 1 mL of 20% piperidine in DMF for 2 minutes and drain.
-
Repeat the treatment with a fresh 1 mL of 20% piperidine in DMF for 12 minutes and drain.
-
Wash the resin with DMF (3 x 2 mL).
-
-
Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add the solution to the resin.
-
Rock the mixture for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test (should be negative).
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 2 mL).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent this compound monomer.
-
Cleavage and Deprotection: Follow steps 6-7 from Protocol 1.
Visualizing the Workflows
Caption: Comparative workflow of the submonomer vs. monomer methods for peptoid synthesis.
Caption: Detailed two-step cycle of the submonomer method for peptoid synthesis.
Data Presentation and Expected Outcomes
Quantitative data for the synthesis of peptoids using this compound is not widely available in the literature, as the submonomer method is predominant. The following table provides a summary of typical reaction parameters and expected outcomes based on the established submonomer protocol and the principles of using activated esters in solid-phase synthesis.
| Parameter | Submonomer Method | Monomer Method (this compound) (Expected) |
| Scale | 50 µmol | 50 µmol |
| Resin | Rink Amide (0.6 mmol/g) | Rink Amide (0.6 mmol/g) |
| Fmoc Deprotection Time | 2 + 12 min | 2 + 12 min |
| Acylation/Coupling Time | Acylation: 20 min | Coupling: 1-2 hours |
| Displacement Time | 30-120 min | N/A |
| Overall Cycle Time | ~ 2-3 hours per residue | ~ 1.5-2.5 hours per residue |
| Typical Crude Purity | >85% (sequence dependent) | Potentially higher due to fewer side reactions |
| Overall Yield | Good to excellent (sequence dependent) | Expected to be comparable or slightly higher |
Note: The efficiency of both methods is highly sequence-dependent. Sterically hindered amines in the submonomer method or aggregation during chain elongation in either method can lead to lower yields and purity.
Conclusion
The submonomer method remains the gold standard for solid-phase peptoid synthesis due to its robustness, versatility, and the widespread availability of primary amine building blocks. The monomer method, utilizing pre-activated building blocks like this compound, presents a viable alternative that may offer advantages in terms of reduced cycle times and potentially higher purity for specific sequences, particularly for the incorporation of N-methylglycine (sarcosine). The choice of method will depend on the specific peptoid sequence, the availability of starting materials, and the desired scale of the synthesis. Researchers are encouraged to perform small-scale test syntheses to optimize conditions for their target peptoids.
References
Application Notes and Protocols for Fmoc-Sar-OPfp in the Synthesis of Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective intracellular delivery of therapeutic molecules represents a significant challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors for traversing the cell membrane and delivering a wide range of cargo. The chemical synthesis of these peptides, particularly those with modified backbones, requires robust and efficient methodologies. Fmoc-Sar-OPfp, the pentafluorophenyl (Pfp) ester of Fmoc-N-methylglycine (sarcosine), is a specialized reagent designed to facilitate the incorporation of N-methylated amino acids into peptide sequences during solid-phase peptide synthesis (SPPS). This modification can enhance the metabolic stability and cellular uptake of the resulting CPPs.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of CPPs, including its advantages, detailed experimental protocols, and methods for characterization and cellular uptake analysis.
Advantages of this compound in CPP Synthesis
The use of this compound offers several key advantages in the context of CPP synthesis:
-
High Reactivity and Coupling Efficiency: Pentafluorophenyl esters are highly reactive "active esters" that facilitate rapid and efficient amide bond formation. The strong electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, promoting efficient coupling even with sterically hindered or secondary amines, such as the N-terminus of a growing peptide chain on a solid support. This high reactivity can lead to shorter coupling times and higher yields compared to standard coupling reagents.
-
Reduced Risk of Racemization: The pre-activated nature of this compound minimizes the need for in-situ activation with coupling reagents that can sometimes lead to racemization of the amino acid, ensuring the chiral integrity of the synthesized peptide.
-
Improved Physicochemical Properties of CPPs: The incorporation of sarcosine (N-methylglycine) into a peptide backbone can significantly impact its properties:
-
Enhanced Proteolytic Stability: The N-methylated amide bond is resistant to cleavage by many proteases, increasing the in vivo half-life of the CPP.
-
Increased Cell Permeability: N-methylation can reduce the hydrogen-bonding capacity of the peptide backbone and increase its lipophilicity, which has been shown to enhance cellular uptake. Studies have indicated that Nα-methylation of oligoarginine peptides can lead to a lower total polar surface area (TPSA), a parameter often correlated with increased cell permeability.[1]
-
-
Suitability for Automated Synthesis: The stability and high reactivity of this compound make it well-suited for use in automated peptide synthesizers, enabling high-throughput synthesis of sarcosine-containing CPP libraries for screening and optimization.
Experimental Protocols
Materials and Reagents
-
This compound (N-(9-Fluorenylmethoxycarbonyl)-N-methylglycine pentafluorophenyl ester)
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminally amidated peptides)
-
Fmoc-protected amino acids
-
Coupling reagents (for other amino acids, e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH), Diethyl ether
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
HPLC grade solvents for purification (Acetonitrile, Water, 0.1% TFA)
-
Cell culture reagents for uptake studies
-
Fluorescent label (e.g., 5(6)-Carboxyfluorescein) for uptake visualization
Protocol 1: Solid-Phase Synthesis of a Sarcosine-Containing CPP
This protocol outlines the manual synthesis of a model arginine-rich CPP with a single sarcosine incorporation.
1. Resin Preparation:
- Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
- Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
- Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
2. Standard Amino Acid Coupling (e.g., Arginine):
- In a separate vial, dissolve the Fmoc-Arg(Pbf)-OH (3 eq.) and HBTU (2.9 eq.) in DMF.
- Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the resin and couple for 1-2 hours.
- Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
- Wash the resin as described in step 1.
3. This compound Coupling:
- Following Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly.
- Dissolve this compound (2 eq.) in DMF.
- Add the this compound solution to the resin. Note: Due to the high reactivity of the Pfp ester, the addition of a base like DIPEA is often not necessary and may even be detrimental by promoting side reactions.
- Allow the coupling to proceed for 1-2 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test.
- Wash the resin as described in step 1.
4. Chain Elongation:
- Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
5. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DMF, DCM, and MeOH, and dry under vacuum.
- Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
Protocol 2: Purification and Characterization
1. HPLC Purification:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Some sarcosine-containing peptides may exhibit poor solubility.[2]
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).
- Collect fractions and analyze by mass spectrometry.
2. Mass Spectrometry Analysis:
- Confirm the molecular weight of the purified peptide using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[3][4]
Protocol 3: Cellular Uptake Assay
This protocol describes a method to quantify the cellular uptake of a fluorescently labeled CPP.
1. Fluorescent Labeling:
- The CPP can be labeled with a fluorophore (e.g., 5(6)-Carboxyfluorescein) on the N-terminus during SPPS.
2. Cell Culture:
- Plate cells (e.g., HeLa cells) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
3. Peptide Incubation:
- Prepare solutions of the fluorescently labeled CPP in serum-free cell culture medium at various concentrations.
- Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
- Add the peptide solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.
4. Quantification of Uptake:
- Flow Cytometry:
- Wash the cells with PBS to remove excess peptide.
- Trypsinize the cells and resuspend them in PBS.
- Analyze the cell suspension by flow cytometry to quantify the mean fluorescence intensity per cell.[5]
- Fluorescence Microscopy:
- Wash the cells with PBS.
- Fix the cells (e.g., with 4% paraformaldehyde).
- Mount the cells on a microscope slide and visualize using a fluorescence microscope to observe the subcellular localization of the peptide.
Data Presentation
The following tables present representative data that could be obtained from the synthesis and evaluation of CPPs using this compound.
Table 1: Synthesis Yield and Purity of a Model CPP
| Coupling Method for Sarcosine | Crude Yield (%) | Purity by HPLC (%) |
| This compound | 75 | 85 |
| HBTU/DIPEA | 68 | 78 |
Note: This is representative data to illustrate the potential for higher yield and purity with the Pfp ester method.
Table 2: Cellular Uptake of CPPs in HeLa Cells (Flow Cytometry Data)
| Peptide Sequence | Mean Fluorescence Intensity (Arbitrary Units) |
| RRRRRRRR (R8) | 1500 |
| RRRR(Sar)RRRR | 2200 |
Note: This data illustrates the potential for enhanced cellular uptake upon incorporation of a sarcosine residue.[1]
Visualization of Workflows and Pathways
Experimental Workflow for CPP Synthesis and Evaluation
Caption: Workflow for CPP synthesis, purification, and cellular uptake evaluation.
Putative Cellular Uptake Pathway of a Sarcosine-Containing CPP
Caption: Proposed mechanism of cellular uptake for a sarcosine-modified CPP.
Conclusion
This compound is a highly effective reagent for the incorporation of sarcosine into synthetic peptides, particularly for the development of novel CPPs. Its high reactivity and the beneficial properties conferred by N-methylation make it a valuable tool for researchers in drug delivery and peptide chemistry. The protocols and data presented herein provide a foundation for the successful synthesis and evaluation of sarcosine-containing CPPs, paving the way for the development of more potent and stable intracellular delivery vectors.
References
- 1. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Improving Peptide Metabolic Stability with Fmoc-Sar-OPfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often hindered by their poor metabolic stability, primarily due to rapid degradation by endogenous proteases. A key strategy to overcome this limitation is the site-specific substitution of natural amino acids with non-proteinogenic counterparts. The incorporation of sarcosine (Sar), the N-methylated form of glycine, is a particularly effective approach to enhance resistance to enzymatic cleavage. This application note provides a comprehensive overview and detailed protocols for utilizing Fmoc-Sar-OPfp (Fluorenylmethyloxycarbonyl-Sarcosine-Pentafluorophenyl ester) in solid-phase peptide synthesis (SPPS) to improve the metabolic stability of therapeutic peptide candidates.
N-methylation of the peptide backbone at a glycine residue sterically hinders the approach of proteases, which are often specific for the conformation and chemical nature of the peptide bond. This modification can significantly prolong the in-vivo half-life of a peptide, thereby enhancing its pharmacokinetic profile and therapeutic efficacy. This compound is a highly reactive, activated ester of Fmoc-protected sarcosine, designed for efficient incorporation into a growing peptide chain during standard Fmoc-based SPPS.
Mechanism of Stability Enhancement
The introduction of a methyl group on the nitrogen atom of a glycine residue fundamentally alters the local chemical environment of the peptide backbone. This modification imparts metabolic stability through two primary mechanisms:
-
Steric Hindrance: The N-methyl group acts as a bulky shield, physically obstructing the access of proteolytic enzymes to the adjacent peptide bonds. Many common proteases, such as dipeptidyl peptidase-4 (DPP-4), have specific substrate requirements that are disrupted by this modification.
-
Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone. This can disfavor the adoption of the extended conformation typically required for recognition and binding by the active site of proteases.
The logical relationship for this stability enhancement is illustrated below.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data illustrating the significant improvement in metabolic stability upon substitution of a glycine residue with sarcosine in a model peptide. This data is based on typical outcomes observed in metabolic stability studies.
| Peptide Sequence | Modification | Half-life (t½) in Human Plasma (min) |
| H-Gly-Ala-Val-Phe-Ile-Ala-NH₂ | Unmodified (Glycine at position 1) | 15 |
| H-Sar-Ala-Val-Phe-Ile-Ala-NH₂ | Sarcosine at position 1 | 180 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Sarcosine-Containing Peptide
This protocol outlines the manual Fmoc-SPPS of a model peptide and its sarcosine-modified analogue.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Phe-OH, Fmoc-Ile-OH)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times).
-
-
Sarcosine Coupling (using this compound):
-
After Fmoc deprotection of the preceding amino acid, wash the resin thoroughly with DMF.
-
Dissolve this compound (2 equivalents relative to resin loading) in DMF.
-
Add the this compound solution to the resin.
-
Shake for 2-4 hours at room temperature. Note: The pentafluorophenyl ester is highly reactive and generally does not require a separate coupling agent. The reaction can be monitored using a Kaiser test (ninhydrin test), which will be negative for the secondary amine of sarcosine.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry (e.g., LC-MS).
The experimental workflow for synthesizing and analyzing the stability of a sarcosine-containing peptide is depicted below.
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol describes a method to assess the metabolic stability of the synthesized peptides in human plasma.
Materials:
-
Synthesized and purified peptides (unmodified and sarcosine-modified)
-
Human plasma (pooled, with anticoagulant such as K₂EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution: Acetonitrile with 1% formic acid and an internal standard (e.g., a stable, non-related peptide)
-
Centrifuge
-
HPLC vials
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).
-
Incubation Setup:
-
Pre-warm the human plasma to 37°C.
-
In a microcentrifuge tube, add 198 µL of the pre-warmed plasma.
-
To initiate the reaction (t=0), add 2 µL of the peptide stock solution to the plasma to achieve a final concentration of 10 µg/mL. Mix gently.
-
-
Time-Point Sampling:
-
Immediately after adding the peptide (t=0), withdraw a 50 µL aliquot and add it to a tube containing 150 µL of the cold quenching solution. This stops the enzymatic reaction.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
Withdraw 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) and quench each in separate tubes as described above.
-
-
Sample Processing:
-
Vortex all quenched samples vigorously to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of remaining intact peptide at each time point.
-
The peak area of the target peptide is normalized to the peak area of the internal standard.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide versus time.
-
Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
The signaling pathway below illustrates the process of enzymatic degradation and its analysis.
Conclusion
The incorporation of sarcosine into peptides via this compound is a robust and effective strategy for enhancing metabolic stability. The provided protocols offer a clear and reproducible framework for the synthesis of sarcosine-containing peptides and the subsequent evaluation of their stability in a biologically relevant matrix. By employing these methods, researchers can significantly improve the pharmacokinetic properties of peptide-based drug candidates, thereby accelerating their development into viable therapeutics.
Application Notes and Protocols: Fmoc Deprotection Following Fmoc-Sar-OPfp Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as sarcosine (Sar), into peptide sequences is a widely used strategy in drug discovery to enhance metabolic stability, improve cell permeability, and modulate conformation. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most common protecting group for the α-amine in solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions.[] Fmoc-Sar-OH is a key building block for introducing sarcosine into peptides.[2] The use of pentafluorophenyl (Pfp) esters as activating groups for Fmoc-amino acids offers advantages such as rapid coupling and the avoidance of in-situ activating reagents, which can minimize side reactions.[3][4]
This document provides detailed application notes and protocols for the deprotection of the Fmoc group following the coupling of Fmoc-Sar-OPfp in solid-phase peptide synthesis. Due to the steric hindrance of the N-methyl group, Fmoc deprotection from a sarcosine residue can be more challenging than from a standard amino acid, potentially requiring modified conditions to ensure complete removal and prevent the formation of deletion sequences.[5]
Challenges in Fmoc Deprotection of N-Methylated Amino Acids
The primary challenge in the Fmoc deprotection of N-methylated amino acids like sarcosine is the steric hindrance imparted by the N-alkyl group. This can slow down the rate of the base-catalyzed β-elimination reaction required for Fmoc group removal.[5] Incomplete deprotection leads to the capping of the unreacted amine in the subsequent coupling step, resulting in the formation of a deletion peptide, which can be difficult to separate from the desired product.
Another potential side reaction, particularly with N-methylated amino acids, is the formation of diketopiperazines. This is more prominent at the dipeptide stage and can lead to cleavage of the peptide from the resin.[2][6]
Comparative Analysis of Fmoc Deprotection Conditions
The standard condition for Fmoc deprotection is treatment with 20% piperidine in N,N-dimethylformamide (DMF).[7][8][9] However, for sterically hindered residues like sarcosine, extended reaction times or stronger base cocktails may be necessary to achieve complete deprotection. Below is a comparison of common deprotection reagents and their suitability for Fmoc-Sar deprotection.
| Deprotection Reagent | Concentration | Typical Reaction Time | Suitability for Fmoc-Sar | Notes |
| Piperidine in DMF | 20% (v/v) | 2 x 10-20 min | Moderate | Standard condition, may require longer reaction times or repeated treatments for complete deprotection. |
| Piperidine in DMF | 30-50% (v/v) | 2 x 5-15 min | Good | Increased piperidine concentration can accelerate deprotection. |
| 4-Methylpiperidine (4-MP) in DMF | 20% (v/v) | 2 x 10-20 min | Good | Often used as a less toxic alternative to piperidine with similar efficacy.[10] |
| DBU/Piperidine in DMF | 2% DBU / 2% Piperidine (v/v) | 2 x 5-10 min | Excellent | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that significantly accelerates Fmoc removal.[7] Recommended for difficult sequences. |
| DBU/Piperazine in DMF/NMP | 2% DBU / 5% Piperazine (w/v) | 2 x 5-10 min | Excellent | Piperazine is another effective base for Fmoc removal and can be used in combination with DBU for challenging deprotections.[11][12] |
Experimental Protocols
Protocol 1: Coupling of this compound
This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptidyl-resin with a free N-terminal amine
-
This compound (3-5 equivalents relative to resin loading)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1-Hydroxybenzotriazole (HOBt) (optional, 1 equivalent)
-
Solid-phase synthesis reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in the reaction vessel. Drain the DMF.
-
Pre-activation (Optional but Recommended): In a separate vial, dissolve this compound and HOBt (if used) in DMF.
-
Coupling Reaction: Add the dissolved this compound solution to the swelled resin.
-
Agitation: Agitate the mixture at room temperature for 1-4 hours. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test (for primary amines) or a chloranil test (for secondary amines). A negative test indicates complete coupling.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: Fmoc Deprotection of Sarcosine
This protocol provides two options for the deprotection of the Fmoc group from the newly coupled sarcosine residue. Option A uses standard conditions with an extended reaction time, while Option B employs a stronger base cocktail for more rapid deprotection.
Materials:
-
Fmoc-Sar-peptidyl-resin
-
Deprotection Solution A: 20% (v/v) piperidine in DMF
-
Deprotection Solution B: 2% (v/v) DBU and 2% (v/v) piperidine in DMF
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis reaction vessel
Procedure:
-
Initial Wash: Wash the Fmoc-Sar-peptidyl-resin with DMF (3 times).
-
Fmoc Deprotection (Choose one option):
-
Option A (Standard Conditions):
-
Add Deprotection Solution A to the resin.
-
Agitate for 20-30 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3 one more time.
-
-
Option B (Accelerated Conditions):
-
Add Deprotection Solution B to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3 one more time.
-
-
-
Washing: Wash the resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine, DBU, and the dibenzofulvene-piperidine adduct.
-
Final Wash: Wash the resin with DCM (3 times) to prepare for the next coupling cycle or for cleavage from the resin.
-
Monitoring Deprotection: The completeness of the Fmoc deprotection can be confirmed by a positive chloranil test, which indicates the presence of a free secondary amine.
Visualization of the Experimental Workflow
The following diagrams illustrate the key steps in the coupling and deprotection process.
Caption: Workflow for this compound coupling and subsequent Fmoc deprotection.
Caption: Mechanism of Fmoc deprotection by piperidine.
Conclusion
The successful incorporation of sarcosine into a peptide sequence using this compound relies on a carefully optimized Fmoc deprotection step. While standard conditions using 20% piperidine in DMF can be effective, researchers should be prepared to extend reaction times or employ stronger deprotection cocktails containing DBU to ensure complete removal of the Fmoc group from the sterically hindered N-methylated amine. Monitoring the coupling and deprotection steps with appropriate colorimetric tests is crucial for achieving high-purity peptides containing N-methylated amino acids.
References
- 2. nbinno.com [nbinno.com]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols for Monitoring Fmoc-Sar-OPfp Coupling Reaction Completion
Introduction
In solid-phase peptide synthesis (SPPS), ensuring the complete coupling of each amino acid is critical for the successful synthesis of the desired peptide sequence. Incomplete coupling reactions lead to the formation of deletion sequences, which can be challenging to separate from the target peptide, thereby reducing the overall yield and purity. This document provides detailed application notes and protocols for monitoring the completion of the Fmoc-Sar-OPfp coupling reaction. Sarcosine (Sar), being an N-methylated amino acid, presents a unique challenge as it possesses a secondary amine. Consequently, the widely used Kaiser test for primary amines is not applicable.[1][2] These notes will cover alternative colorimetric methods, as well as chromatographic techniques suitable for monitoring the coupling of secondary amines.
This compound (N-α-9-fluorenylmethoxycarbonyl-N-methylglycine pentafluorophenyl ester) is an activated ester used to facilitate the formation of a peptide bond. The pentafluorophenyl (Pfp) ester is a good leaving group, promoting the nucleophilic attack by the free amine of the growing peptide chain. Monitoring the disappearance of this free amine is the primary method for assessing reaction completion.
Qualitative Colorimetric Methods
Qualitative colorimetric tests are rapid, simple methods performed on a small sample of resin beads to detect the presence of free amines. A negative result (no color change) indicates that the coupling reaction is likely complete.
Isatin Test (for Secondary Amines)
The Isatin test is a reliable method for detecting the presence of unreacted secondary amines, such as the N-terminal of a sarcosine residue.[1]
Protocol:
-
Collect a small sample of resin beads (approximately 4-5 mg) from the reaction vessel into a small test tube.
-
Wash the resin beads thoroughly with dimethylformamide (DMF) to remove any residual reagents.
-
Add 2-3 drops of the isatin test solution to the resin beads.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads. The presence of a blue color on the beads indicates an incomplete coupling reaction.[1]
Chloranil Test (for Secondary Amines)
The Chloranil test is another effective method for the detection of secondary amines on the solid support.
Protocol:
-
Place 1-5 mg of washed resin beads in a small test tube.
-
Add 1 drop of acetaldehyde/DMF solution.
-
Add 1 drop of p-chloranil/DMF solution.
-
Allow the mixture to stand at room temperature for 5 minutes.
-
Observe the color of the beads. A blue color indicates the presence of a free secondary amine and an incomplete reaction.[1]
Bromophenol Blue Test
The bromophenol blue test is based on the acid-base reaction between the indicator and the basic amino group and can be used for both primary and secondary amines.[1]
Protocol:
-
Withdraw a few resin beads and wash them thoroughly with DMF.
-
Suspend the beads in a small amount of fresh DMF.
-
Add a few drops of a 0.1% bromophenol blue solution in DMF.
-
Observe the color of the beads. A blue color indicates the presence of free amine (incomplete coupling), while yellow or green beads suggest a completed reaction.
Table 1: Summary of Qualitative Colorimetric Tests
| Test Name | Target Amine | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) | Reference |
| Isatin Test | Secondary | Blue beads | No color change | [1] |
| Chloranil Test | Secondary | Blue beads | No color change | [1] |
| Bromophenol Blue | Primary & Secondary | Blue beads | Yellow/Green beads | [1] |
Quantitative Chromatographic Methods
Chromatographic methods offer a more quantitative assessment of the coupling reaction by separating and quantifying the reactants and products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring reaction progress.[3] A small sample of the peptide is cleaved from the resin, and the resulting mixture is analyzed.
Protocol:
-
Sample Preparation:
-
Withdraw a small sample of the peptide-resin (5-10 mg).
-
Wash the resin thoroughly with DMF and then dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-2 hours.[4]
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent, such as the initial mobile phase conditions (e.g., 95% Water/TFA, 5% Acetonitrile/TFA).[3]
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% TFA in water.[3]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point for analysis.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone).[3]
-
Analysis: Compare the chromatogram of the reaction sample to a reference standard of the starting material (peptide before coupling). A complete reaction will show the disappearance of the starting material peak and the appearance of a new, later-eluting product peak (due to the addition of the hydrophobic Fmoc-Sar group). The presence of the starting material peak indicates an incomplete reaction.
-
Table 2: Expected HPLC Retention Time Shifts
| Compound | Expected Retention Time | Rationale |
| Starting Peptide (Free Amine) | T₀ | More polar, elutes earlier. |
| Product Peptide (Fmoc-Sar coupled) | T₀ + Δt | More hydrophobic due to the Fmoc group, elutes later. |
| Unreacted this compound | Variable | Will also be present in the chromatogram if not fully washed away. |
Thin-Layer Chromatography (TLC)
TLC can be a quicker, albeit less quantitative, alternative to HPLC for monitoring the reaction in solution phase or after cleavage.
Protocol:
-
Sample Preparation: Spot a small amount of the cleaved peptide solution onto a silica gel TLC plate alongside a spot of the starting material.
-
Mobile Phase: A typical mobile phase for peptides is a mixture of butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization:
-
UV Light: If the peptide contains aromatic residues, it may be visualized under UV light (254 nm).
-
Ninhydrin Stain: Spray the plate with a ninhydrin solution and heat. This will visualize the starting material (if it has a primary amine) but not the product where the amine is coupled. For Sar coupling, this is less useful for the product but can confirm the presence of primary amine-containing starting materials.[5]
-
Iodine Vapor: Place the plate in a chamber with iodine crystals. Most organic compounds will appear as brown spots.
-
p-Anisaldehyde Stain: Spray with p-anisaldehyde solution and heat. This is a general stain for many functional groups.[6]
-
Workflow and Reaction Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Yield with Fmoc-Sar-OPfp
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low coupling yields of Fmoc-Sar-OPfp in solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing a low coupling yield with this compound?
A1: Low coupling yields with this compound, and N-methylated amino acids in general, are often attributed to steric hindrance. The methyl group on the nitrogen atom of sarcosine physically obstructs the incoming activated amino acid, slowing down the coupling reaction.[1][2] This is particularly challenging when coupling an N-methylated amino acid onto another N-methylated residue.[1][3]
Q2: My standard coupling reagents like HBTU or HCTU are not effective. What should I use instead?
A2: For sterically hindered N-methylated amino acids like sarcosine, more potent coupling reagents are highly recommended. Standard uronium-based reagents such as HBTU and HCTU are often insufficient.[2] It is advisable to switch to phosphonium-based reagents like PyBOP and PyAOP, or specialized uronium/aminium reagents like HATU.[2][4]
Q3: How can I monitor the completion of the this compound coupling reaction? The Kaiser test is giving me ambiguous results.
A3: The Kaiser (ninhydrin) test is unreliable for monitoring the coupling of N-methylated amino acids because it detects primary amines, while sarcosine has a secondary amine.[1][5] This often leads to a false-negative or a weak color change (e.g., reddish-brown instead of the characteristic dark blue).[1] Alternative qualitative tests are necessary to accurately monitor the reaction, such as the Chloranil, Isatin, or Bromophenol Blue test.[1][5]
Q4: What are the advantages of using a pre-activated ester like this compound?
A4: Pentafluorophenyl (PFP) esters are highly reactive "active esters" that can drive challenging coupling reactions to completion.[6] Kinetic studies have shown that PFP esters couple significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[6] Using a pre-formed active ester also avoids exposing the growing peptide chain to a separate activating reagent, which can help reduce side reactions.[7]
Q5: Can peptide aggregation be a factor in the low coupling yield of sarcosine?
A5: Yes, peptide aggregation can hinder coupling reactions by making the N-terminus of the growing peptide chain inaccessible.[7] While N-methylation can sometimes disrupt secondary structures that lead to aggregation, hydrophobic sequences containing hindered residues can still be prone to aggregation.[7] If you suspect aggregation, consider switching to a more effective solvent for disrupting secondary structures, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[7]
Troubleshooting Guide for Low Coupling Yield
If you are experiencing a low coupling yield with this compound, follow this systematic troubleshooting workflow to identify and resolve the issue.
References
Side reactions associated with Fmoc-Sar-OPfp coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Sar-OPfp in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with this compound coupling?
The main challenge in coupling this compound stems from the steric hindrance caused by the N-methyl group on the sarcosine residue. This bulkiness can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, potentially leading to slower reaction rates and incomplete coupling. While the pentafluorophenyl (OPfp) ester is a highly reactive activating group that helps to accelerate the coupling reaction, steric hindrance remains a key consideration.
Q2: What is the most common side reaction observed during this compound coupling?
The most prevalent side reaction is incomplete coupling , which results in the formation of deletion sequences (peptides lacking the sarcosine residue). This is a direct consequence of the steric hindrance mentioned in Q1. Monitoring the coupling reaction is crucial to ensure its completion and to avoid the accumulation of deletion impurities.
Q3: Can racemization occur during this compound coupling?
Racemization of the sarcosine residue itself is not a concern because sarcosine is an achiral amino acid. However, the coupling conditions, such as the choice of base and reaction time, could potentially lead to the epimerization of the C-terminal amino acid of the peptide chain to which the this compound is being coupled. Fortunately, the high reactivity of OPfp esters generally leads to rapid coupling, which minimizes the time the peptide is exposed to basic conditions, thereby reducing the risk of epimerization of adjacent residues.[1]
Q4: Is diketopiperazine (DKP) formation a risk when using this compound?
Yes, diketopiperazine formation can be a significant side reaction, particularly when sarcosine is the second amino acid being coupled to the resin-bound amino acid. After the deprotection of the Fmoc group from the newly coupled sarcosine, the free N-terminal secondary amine can attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.
Q5: How can I monitor the completion of an this compound coupling reaction?
Standard colorimetric tests like the Kaiser test are not effective for monitoring the coupling to a secondary amine like the N-terminus of a peptide after sarcosine addition. The Kaiser test gives a false negative (yellow/colorless beads) with secondary amines. Alternative tests such as the chloranil test or the bromophenol blue test should be used to monitor the presence of unreacted secondary amines.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low coupling efficiency / Incomplete coupling (Positive chloranil or bromophenol blue test) | Steric Hindrance: The N-methyl group of sarcosine is sterically hindering the coupling reaction. | Double Couple: Repeat the coupling step with a fresh solution of this compound. Increase Reaction Time: Extend the coupling time to several hours or overnight. Elevate Temperature: Increase the reaction temperature to 40-50°C to improve the reaction kinetics. |
| Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking the N-terminal amine. | Change Solvent: Switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO. Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the coupling reaction to disrupt secondary structures. | |
| Presence of deletion sequences in final product | Cumulative Incomplete Coupling: Minor, repeated incomplete couplings of this compound. | Optimize Coupling Protocol: From the outset, use a more potent coupling strategy. Consider a double coupling for all sarcosine additions. Use a More Potent Activating Reagent (if not using OPfp): While OPfp is highly reactive, for particularly difficult sequences, in-situ activating reagents like HATU or HCTU in combination with a base like DIPEA might be considered. |
| Significant loss of peptide from resin at the dipeptide stage | Diketopiperazine (DKP) Formation: Occurs when sarcosine is the second amino acid in the sequence. | Use 2-Chlorotrityl Chloride Resin: This resin is more sterically hindered and can suppress DKP formation. Couple a Dipeptide: Instead of coupling this compound as a single amino acid, couple a pre-synthesized Fmoc-Xaa-Sar-OH dipeptide. |
| Unexpected side products | Premature Fmoc-Group Cleavage: The basic conditions of the coupling reaction may cause some premature deprotection of the Fmoc group on the incoming this compound. | Control Base Exposure: Use a milder base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA if a base is used as an additive. Ensure the minimal necessary amount of base is used. |
Data Presentation
Relative Coupling Rates of Active Esters
Pentafluorophenyl (OPfp) esters are highly reactive, which is advantageous for coupling sterically hindered amino acids like sarcosine. The high reactivity can lead to faster coupling times and help minimize side reactions.[2] The following table provides a comparison of the relative coupling rates of different active esters.
| Active Ester | Abbreviation | Relative Coupling Rate |
| Pentafluorophenyl Ester | OPfp | 111 |
| Pentachlorophenyl Ester | OPcp | 3.4 |
| p-Nitrophenyl Ester | ONp | 1 |
Data adapted from kinetic studies comparing the reactivity of different active esters.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a general procedure for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (2-4 equivalents relative to resin loading)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
(Optional) 1-Hydroxybenzotriazole (HOBt) (1-2 equivalents)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.
-
Fmoc Deprotection: If necessary, perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.
-
Coupling: a. Dissolve this compound (and optional HOBt) in a minimal amount of DMF or NMP. b. Add the solution to the deprotected peptide-resin. c. Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended overnight.
-
Monitoring: Take a small sample of resin beads and perform a chloranil or bromophenol blue test to check for the presence of free secondary amines. A negative result indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF to prevent the formation of deletion sequences.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound coupling.
Caption: Pathway for diketopiperazine formation during Fmoc-SPPS.
References
Technical Support Center: Fmoc-Sar-OPfp in Peptide Synthesis
Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-Sar-OPfp in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the incorporation of sarcosine (Sar), an N-methylated amino acid, using its pentafluorophenyl (OPfp) ester.
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound, or any N-methylated amino acid, often challenging?
A1: The primary difficulty in coupling N-methylated amino acids like sarcosine stems from steric hindrance. The methyl group on the backbone nitrogen of the preceding residue sterically obstructs the incoming activated amino acid, slowing down the coupling reaction. This can lead to incomplete reactions, lower yields, and the formation of deletion sequences.
Q2: My coupling reaction with this compound is slow or incomplete. What are the initial troubleshooting steps?
A2: If you observe incomplete coupling, indicated by a positive bromophenol blue test, the most direct first step is to perform a "double coupling." This involves washing the resin after the initial coupling and then repeating the coupling step with a fresh solution of this compound. If the issue persists, consider extending the reaction time for the initial coupling.
Q3: The Kaiser test is not showing a strong positive result after deprotection of the residue preceding sarcosine. Is this normal?
A3: Yes, this is expected. The Kaiser test is used to detect primary amines. Since sarcosine is a secondary amine, the Kaiser test will give a very weak or negative result (yellow to faint blue beads). For monitoring the presence of the free secondary amine after deprotection, the bromophenol blue test is recommended.
Q4: What are the advantages of using an OPfp ester like this compound for coupling?
A4: Pentafluorophenyl (PFP) esters are highly reactive "active esters." The strong electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, promoting rapid and efficient peptide bond formation. This high reactivity can lead to faster coupling times and may help minimize side reactions. Using a pre-formed active ester like this compound also avoids exposing the growing peptide chain to a separate, potentially harsh, activating reagent.
Q5: I'm still experiencing aggregation even when using this compound. What other strategies can I employ?
A5: Peptide aggregation is a sequence-dependent phenomenon and can still occur even with efficient coupling reagents. To mitigate aggregation, you can try the following:
-
Change the solvent system: N-Methyl-2-pyrrolidone (NMP) or a mixture of dimethylformamide (DMF) and dichloromethane (DCM) can be more effective at disrupting secondary structures than DMF alone.
-
Incorporate chaotropic salts: Adding salts like lithium chloride (LiCl) to the coupling reaction can disrupt hydrogen bonds that lead to aggregation.
-
Increase the reaction temperature: Performing the coupling at an elevated temperature can help to break up aggregated structures and improve reaction kinetics.
-
Use a low-loading resin: Resins with a lower substitution level increase the distance between peptide chains, reducing the likelihood of inter-chain aggregation.
Troubleshooting Workflow
Data Presentation
Table 1: Comparison of Coupling Strategies for N-Methylated Amino Acids
| Coupling Strategy | Reagent(s) | Typical Coupling Time | Relative Efficiency | Notes |
| Active Ester | This compound | 1 - 4 hours | Good to Excellent | Pre-activated, rapid reaction kinetics. Good for minimizing side reactions. |
| Uronium Salt | Fmoc-Sar-OH + HATU/DIPEA | 1 - 2 hours | Excellent | Highly efficient for sterically hindered couplings. Requires pre-activation step. |
| Carbodiimide | Fmoc-Sar-OH + DIC/HOBt | 2 - 6 hours | Moderate to Good | Cost-effective but generally slower and may require longer reaction times for complete coupling. |
| Double Coupling | This compound or other | 2 x (1 - 2 hours) | High | Effective strategy to drive incomplete reactions to completion. |
Note: Efficiency is sequence-dependent and can be influenced by factors such as resin type, solvent, and temperature.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the this compound solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring: Perform a bromophenol blue test on a small sample of resin to check for completion.
-
Washing: Once the coupling is complete (negative bromophenol blue test), wash the resin with DMF (3-5 times).
Protocol 2: Bromophenol Blue Test for Secondary Amines
-
Sample Preparation: Transfer a small sample of resin beads (approx. 1-2 mg) to a small glass test tube.
-
Washing: Wash the beads with DMF and carefully remove the solvent.
-
Reagent Addition: Add 1-2 drops of 0.05% bromophenol blue in dimethylacetamide (DMA).
-
Observation:
-
Blue beads: Incomplete coupling (free secondary amines are present).
-
Yellow/Greenish-yellow beads: Complete coupling (no free secondary amines).
-
Protocol 3: Double Coupling for Difficult Sequences
-
First Coupling: Perform the initial coupling as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of this compound (3 equivalents) in DMF and add it to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for an additional 1-2 hours.
-
Monitoring and Washing: Perform a bromophenol blue test. Once the test is negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.
Protocol 4: Coupling with Chaotropic Salts
-
Resin Preparation and Deprotection: Follow steps 1-3 of Protocol 1.
-
Chaotropic Salt Wash (Optional): Wash the resin with a 0.5 M solution of LiCl in DMF (2 x 1 min).
-
Coupling:
-
Dissolve this compound (3 equivalents) in a minimal amount of 0.5 M LiCl in DMF.
-
Add the solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Washing: Follow steps 5-6 of Protocol 1.
Protocol 5: High-Temperature Coupling
-
Resin Preparation and Deprotection: Follow steps 1-3 of Protocol 1.
-
Coupling:
-
Dissolve this compound (3 equivalents) in a minimal amount of DMF.
-
Add the solution to the deprotected resin in a vessel suitable for heating.
-
Agitate the reaction mixture at an elevated temperature (e.g., 40-60°C) for 1-2 hours.
-
-
Monitoring and Washing: Allow the reaction vessel to cool to room temperature. Perform a bromophenol blue test and wash the resin as described in Protocol 1.
Mechanism of Peptide Aggregation and Mitigation
Technical Support Center: Enhancing Peptide Solubility After Sarcosine Incorporation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with peptides after the incorporation of sarcosine (N-methylglycine). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to directly address these issues and guide you through your experiments.
Frequently Asked Questions (FAQs)
Q1: How does incorporating sarcosine into a peptide sequence affect its solubility?
The incorporation of sarcosine, an N-methylated amino acid, has a complex and sequence-dependent effect on peptide solubility.[1] Here are the key molecular changes and their potential impact:
-
Increased Lipophilicity: The methyl group on the amide nitrogen replaces a hydrogen bond donor.[1][2] This can increase the overall lipophilicity of the peptide, which may lead to decreased solubility in aqueous solutions.[1]
-
Disruption of Secondary Structures: N-methylation introduces steric hindrance that can disrupt the formation of regular secondary structures like β-sheets, which are often associated with peptide aggregation.[1] By preventing the formation of intermolecular hydrogen bonds that stabilize these aggregates, sarcosine can paradoxically lead to an increase in solubility.[1]
-
Conformational Flexibility: The presence of an N-methyl group can lead to both cis and trans conformers of the amide bond, which can interconvert. This can affect the peptide's overall conformation and its interaction with solvents.
The net effect on solubility depends on the balance of these factors and is highly dependent on the specific peptide sequence and the position of the sarcosine residue.[1] For some linear peptides, N-methylation has been reported to increase solubility by 50- to 1000-fold, while for some short, cyclic peptides, it may decrease aqueous solubility.[1]
Q2: Is there a general rule to predict whether sarcosine will increase or decrease solubility?
Unfortunately, there is no universal rule. However, some general trends have been observed:
-
Aggregation-Prone Peptides: If the parent peptide is prone to aggregation and formation of β-sheets, incorporating sarcosine at a strategic position can disrupt these interactions and improve solubility.[1]
-
Already Soluble Peptides: If the parent peptide is already highly soluble in aqueous solutions, the increased lipophilicity from sarcosine incorporation might lead to a decrease in solubility.
-
Short, Cyclic Peptides: In conformationally constrained peptides, the introduction of sarcosine can sometimes lead to a decrease in aqueous solubility.[1]
A systematic "N-methyl scan," where each amino acid residue is individually replaced with its N-methylated counterpart (like sarcosine for glycine), can be a valuable strategy to identify the optimal position for modification to enhance solubility.[1]
Q3: What are the initial steps I should take if my sarcosine-containing peptide is insoluble?
The initial approach to solubilizing a sarcosine-containing peptide is similar to that for other difficult peptides. It is always recommended to test the solubility with a small amount of the peptide first.[3][4]
-
Start with Pure Water: For short peptides (less than 6 amino acids), sterile, distilled water is a good starting point.[5]
-
Consider the Peptide's Net Charge: Determine the theoretical net charge of your peptide at neutral pH.
-
Use an Organic Co-solvent for Hydrophobic Peptides: If the peptide is neutral or highly hydrophobic, start by dissolving it in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and then slowly add your aqueous buffer to the desired concentration.[1][3][6]
Troubleshooting Guide
Problem: My sarcosine-containing peptide precipitates out of aqueous solution.
This is a common issue, often due to the increased lipophilicity imparted by the sarcosine residue.
| Possible Cause | Suggested Solution |
| Low intrinsic solubility due to high lipophilicity. | 1. pH Adjustment: The solubility of a peptide is generally lowest at its isoelectric point (pI). Adjusting the pH of the buffer to be at least 2 units away from the pI will increase the net charge of the peptide and enhance its interaction with water. For acidic peptides (pI < 7), use a basic buffer (pH > 7). For basic peptides (pI > 7), use an acidic buffer (pH < 7).[4] 2. Use of Co-solvents: For highly hydrophobic peptides, organic co-solvents can be very effective. Start by dissolving the peptide in a small amount of DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer while vortexing.[3][6] Be mindful that high concentrations of organic solvents can interfere with biological assays. |
| Peptide Aggregation. | 1. Sonication: Use a bath sonicator to break up aggregates. Brief pulses of sonication (e.g., 3 times for 10 seconds, cooling on ice in between) can significantly aid dissolution.[3] 2. Gentle Warming: Gently warming the solution (e.g., to 40°C) can sometimes help to dissolve aggregates. However, be cautious as excessive heat can degrade the peptide.[6] 3. Chaotropic Agents: For peptides that are prone to strong aggregation, the use of chaotropic agents like 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea can be effective. Note that these will denature proteins in your assay. |
| Incorrect solvent for the peptide's properties. | Consult the Peptide Solubility Decision Table (Table 2) below. This table provides a systematic approach to choosing the right solvent based on the peptide's characteristics. |
Data Presentation
Table 1: Expected Effects of Sarcosine Incorporation on Peptide Properties
| Property | Effect of Sarcosine Incorporation | Rationale |
| Lipophilicity | Generally Increased | The N-methyl group is more hydrophobic than the amide proton it replaces.[2] |
| Hydrogen Bonding | Reduced H-bond donor capacity | The amide proton, a hydrogen bond donor, is replaced by a methyl group.[1][2] |
| Aggregation | Can be Decreased | Disruption of intermolecular hydrogen bonds that stabilize β-sheet structures.[1] |
| Aqueous Solubility | Variable (Sequence Dependent) | Can increase if aggregation is disrupted; can decrease due to increased lipophilicity.[1] |
| Membrane Permeability | Potentially Increased | Increased lipophilicity can enhance passage through cell membranes.[2] |
| Proteolytic Stability | Generally Increased | The N-methylated peptide bond is often more resistant to cleavage by proteases.[2] |
Table 2: Recommended Solubilization Strategies for Sarcosine-Containing Peptides
| Peptide Characteristics | Primary Solvent | Secondary Solvent/Additive (if needed) | Notes |
| Net Positive Charge (Basic) | Sterile Water | 10-30% Acetic Acid or 0.1% TFA | Adjusting the pH to be acidic increases the positive charge.[7][8] |
| Net Negative Charge (Acidic) | Sterile Water | 0.1 M Ammonium Bicarbonate or dilute NH4OH | Adjusting the pH to be basic increases the negative charge.[1][7] |
| Net Neutral Charge & Hydrophobic | Minimal DMSO or DMF | Slowly dilute with aqueous buffer | Start with a strong organic solvent to first dissolve the peptide.[3][6] |
| Prone to Aggregation | Aqueous Buffer with pH adjustment | Sonication, gentle warming, or 6M GdnHCl / 8M Urea | Physical disruption or chaotropic agents may be necessary.[3][6] |
Mandatory Visualizations
Caption: Troubleshooting workflow for solubilizing sarcosine-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Fmoc-Sar-OPfp Couplings
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for challenging coupling reactions involving Fmoc-Sar-OPfp (N-α-Fmoc-sarcosine pentafluorophenyl ester).
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is sluggish or incomplete. What are the likely causes and how can I improve the efficiency?
A1: Incomplete or slow coupling of this compound, while a highly reactive ester, can occur due to the nature of sarcosine (N-methylglycine). The N-methyl group introduces steric hindrance, which can slow down the reaction kinetics compared to primary amino acids.
Troubleshooting Steps:
-
Extend Reaction Time: Unlike standard couplings that can be completed in 1-2 hours, couplings with N-methylated amino acids may require longer reaction times, potentially from 4 hours to overnight.[1] It is advisable to monitor the reaction progress.
-
Increase Temperature: Gently heating the reaction mixture to 35-40°C can help overcome the activation energy barrier for sterically hindered couplings. However, be cautious as excessive heat can promote side reactions.
-
Solvent Choice: Ensure you are using high-purity, amine-free N,N-dimethylformamide (DMF). In cases of suspected on-resin aggregation, switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) can be beneficial due to its superior solvating properties.
-
Monitor the Reaction: Use a bromophenol blue test to monitor the reaction's completion. The standard ninhydrin (Kaiser) test will not work as it requires a primary amine. A color change from blue to yellow/orange indicates a complete coupling.
Q2: I am observing side products in my synthesis after the this compound coupling step. What are the potential side reactions and how can they be minimized?
A2: The primary side reaction of concern when coupling the second amino acid in a sequence is diketopiperazine (DKP) formation. This is particularly prevalent with sequences ending in proline or other N-substituted amino acids like sarcosine.
Minimizing Diketopiperazine Formation:
-
Couple the Next Amino Acid Immediately: After the deprotection of the Fmoc group from sarcosine, do not delay the coupling of the subsequent amino acid. The free N-terminal secondary amine of sarcosine can attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic DKP.
-
Use Pre-formed Dipeptides: If synthesizing a sequence known to be prone to DKP formation, consider using a pre-formed Fmoc-Xaa-Sar-OH dipeptide, where Xaa is the amino acid preceding sarcosine in your sequence.
-
Choice of C-terminal Resin: Using a more sterically hindered resin, such as a 2-chlorotrityl chloride resin, can help to suppress DKP formation.
Another potential issue is racemization, although the use of highly reactive OPfp esters is known to minimize this risk compared to many in-situ activation methods.[2]
Q3: Does this compound require an in-situ activating agent like HATU or HBTU?
A3: No, this compound is a pre-activated amino acid derivative. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, meaning the reagent is ready to be coupled directly to the free N-terminus of the peptide chain without the need for additional coupling reagents. This simplifies the experimental procedure and avoids exposing the peptide to potentially harsh activating agents.[2]
Q4: Can I use a base like DIPEA in my this compound coupling reaction?
A4: Generally, the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is not necessary for the coupling of pre-activated OPfp esters and may even be detrimental. The primary role of the base in many coupling protocols is to neutralize the protonated N-terminus of the peptide chain after Fmoc deprotection. However, thorough washing after the piperidine deprotection step is usually sufficient. Adding extra base can increase the risk of side reactions, including racemization and premature cleavage of the peptide from the resin.
Data Presentation
The high reactivity of the pentafluorophenyl (OPfp) ester is a key advantage in overcoming the steric hindrance of the N-methyl group in sarcosine. The following table illustrates the relative coupling rates of common active esters used in peptide synthesis, highlighting the superior performance of OPfp esters.[2]
| Active Ester Type | Abbreviation | Relative Coupling Rate | Rationale for Reactivity |
| p-Nitrophenyl ester | ONp | 1 | Moderately electron-withdrawing nitro group. |
| Pentachlorophenyl ester | OPCP | 3.4 | Strongly electron-withdrawing chlorine atoms enhance leaving group ability. |
| Pentafluorophenyl ester | OPfp | 111 | Five highly electronegative fluorine atoms provide superior electron-withdrawing capacity, making pentafluorophenoxide an exceptional leaving group and resulting in very rapid coupling.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard procedure for the manual coupling of this compound in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF. Perform this treatment twice: first for 5 minutes, drain, and then for 15-20 minutes with fresh solution to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling Solution Preparation: In a separate vial, dissolve 1.5 to 2.0 equivalents of this compound (relative to the resin loading) in a minimal amount of DMF.
-
Coupling Reaction: Add the this compound solution to the washed and deprotected peptide-resin. Agitate the mixture at room temperature.
-
Monitoring: After 2 hours, take a small sample of the resin beads, wash them thoroughly with DMF, and perform a bromophenol blue test.
-
Negative Result (Yellow/Orange Beads): The coupling is complete. Proceed to the washing step.
-
Positive Result (Blue/Green Beads): The coupling is incomplete. Continue agitating the reaction mixture and re-test every 1-2 hours. If the reaction has not reached completion after 4-6 hours, consider following the troubleshooting protocol.
-
-
Final Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted this compound and the pentafluorophenol byproduct. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Troubleshooting Difficult this compound Couplings
This protocol should be employed when the standard protocol results in incomplete coupling.
-
Initial Coupling Attempt: Follow steps 1-5 of the Standard Coupling Protocol.
-
Extended Reaction Time and Elevated Temperature: If after 4 hours the reaction is still incomplete as indicated by the bromophenol blue test, allow the reaction to proceed overnight at room temperature. Alternatively, the reaction vessel can be gently heated to 35-40°C for 2-4 hours.
-
Monitoring: After the extended reaction time, repeat the bromophenol blue test on a washed sample of resin beads.
-
Double Coupling (if necessary): If the coupling remains incomplete, drain the reaction vessel and wash the resin with DMF (3 times). Prepare a fresh solution of this compound (1.5 equivalents) in DMF and repeat the coupling step for an additional 2-4 hours at room temperature or 35-40°C.
-
Final Monitoring and Washing: Perform a final bromophenol blue test. Once a negative result is obtained, wash the resin as described in the standard protocol.
-
Capping (Optional): If a small percentage of N-termini remain unreacted after double coupling, consider capping these unreacted sites to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., 10% acetic anhydride and 10% DIPEA in DMF) for 30 minutes.
Visualizations
Experimental Workflow for this compound Coupling
Caption: Standard workflow for the solid-phase coupling of this compound.
Troubleshooting Logic for this compound Coupling
Caption: Decision tree for troubleshooting incomplete this compound couplings.
References
Optimizing Base Conditions for Fmoc-Sar-OPfp Coupling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the base conditions for the coupling of Fmoc-Sar-OPfp in solid-phase peptide synthesis (SPPS). This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to ensure successful and efficient peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the N-terminally Fmoc-protected pentafluorophenyl (OPfp) ester of sarcosine (N-methylglycine). The OPfp ester is a highly reactive "active ester," which means it does not require an additional coupling reagent (like HATU or HBTU) to facilitate amide bond formation. This can be advantageous in minimizing side reactions and simplifying the coupling protocol. Sarcosine, being an N-methylated amino acid, can be challenging to couple due to steric hindrance.
Q2: Is a base required for the coupling of this compound?
While Fmoc-amino acid-OPfp esters are pre-activated, a tertiary amine base is still necessary for efficient coupling. The primary roles of the base in this context are to neutralize the protonated N-terminus of the peptide-resin and to maintain a favorable pH for the aminolysis reaction.
Q3: Which bases are commonly used for this type of coupling?
Commonly used tertiary amine bases in Fmoc-SPPS include N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM), and 2,4,6-Collidine. The choice of base can significantly impact the coupling efficiency and the potential for side reactions.
Q4: How do I monitor the completion of the coupling reaction?
The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates that the coupling is complete. For N-methylated amino acids like sarcosine, the Chloranil test or Isatin test are more appropriate as the Kaiser test is not reliable for secondary amines.
Q5: What are the potential side reactions when using a strong base like DIPEA?
While DIPEA is an effective base, its strong basicity can sometimes lead to side reactions such as the premature cleavage of the Fmoc group on the incoming amino acid, which could lead to double additions. For racemization-prone amino acids, stronger bases can also increase the risk of epimerization. However, since sarcosine is achiral, racemization is not a concern.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield (Positive Chloranil/Isatin Test) | 1. Insufficient Base: The N-terminus of the peptide-resin may not be fully deprotonated, hindering the nucleophilic attack. 2. Steric Hindrance: Sarcosine is an N-methylated amino acid, which can be sterically challenging to couple. 3. Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the reactive sites. | 1. Optimize Base Concentration: Increase the equivalents of the base used. Consider switching to a stronger, more sterically hindered base like DIPEA. 2. Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion. 3. Double Coupling: Perform a second coupling step with fresh this compound and base. 4. Ensure Proper Swelling: Swell the resin in a suitable solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step. |
| Unexpected Peaks in Mass Spectrometry (MS) Analysis | 1. Double Addition: Premature removal of the Fmoc group from the incoming this compound by the base, followed by coupling of another sarcosine residue. 2. Incomplete Deprotection from Previous Cycle: Residual Fmoc group on the N-terminus of the peptide-resin from the previous cycle. | 1. Use a Weaker Base: Switch to a less basic amine like NMM or 2,4,6-Collidine to minimize premature Fmoc deprotection. 2. Optimize Deprotection Step: Ensure complete Fmoc removal in the deprotection step by extending the piperidine treatment time or performing a second treatment. Monitor with a UV-Vis spectrophotometer. |
| Aggregation of the Peptide-Resin | Inter-chain Hydrogen Bonding: The growing peptide chains can aggregate, preventing reagents from accessing the reactive sites. | 1. Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt hydrogen bonding. 2. Solvent Choice: Switch to a more effective solubilizing solvent like N-Methylpyrrolidone (NMP). 3. Microwave Synthesis: Utilize microwave-assisted SPPS to reduce aggregation and shorten reaction times. |
Quantitative Data Summary
The following table provides illustrative data on the effect of different bases on the coupling efficiency of this compound. The values are representative and may vary depending on the specific peptide sequence, resin, and other reaction conditions.
| Base | pKa of Conjugate Acid | Typical Equivalents | Relative Coupling Time | Illustrative Yield (%) | Notes |
| DIPEA | ~10.75 | 2 - 4 | Fast | 95 - 99 | Highly effective due to its strong basicity and steric hindrance. May increase the risk of side reactions like premature Fmoc deprotection of the activated amino acid. |
| NMM | ~7.38 | 2 - 4 | Moderate | 90 - 95 | A weaker base than DIPEA, which can reduce the risk of base-related side reactions. A good starting point for optimization. |
| 2,4,6-Collidine | ~7.43 | 2 - 4 | Moderate to Slow | 85 - 95 | Similar in basicity to NMM but more sterically hindered. Can be beneficial in reducing certain side reactions. |
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling
This protocol describes a standard manual coupling of this compound to a peptide-resin.
-
Resin Swelling: Swell the peptide-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF, 5 mL) in a reaction vessel for 30-60 minutes at room temperature.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling:
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) in DMF (2 mL).
-
Add the chosen base (e.g., DIPEA, 4 equivalents, 0.4 mmol) to the this compound solution.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Monitoring:
-
Take a small sample of the resin beads and perform a Chloranil or Isatin test to check for the presence of free secondary amines.
-
If the test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).
-
Protocol 2: Experiment to Optimize Base Conditions
This protocol outlines a method to systematically compare the effectiveness of different bases for the coupling of this compound.
-
Resin Preparation:
-
Start with a common peptide-resin (e.g., Rink Amide resin with a pre-loaded amino acid).
-
Swell the resin in DMF.
-
Perform the Fmoc deprotection as described in Protocol 1.
-
Wash the resin thoroughly to remove all piperidine.
-
Divide the deprotected resin into three equal portions in separate reaction vessels.
-
-
Coupling with Different Bases:
-
Vessel 1 (DIPEA): Add a pre-prepared solution of this compound (3 eq.) and DIPEA (4 eq.) in DMF.
-
Vessel 2 (NMM): Add a pre-prepared solution of this compound (3 eq.) and NMM (4 eq.) in DMF.
-
Vessel 3 (Collidine): Add a pre-prepared solution of this compound (3 eq.) and 2,4,6-Collidine (4 eq.) in DMF.
-
Agitate all three vessels for the same amount of time (e.g., 1.5 hours).
-
-
Analysis:
-
After the coupling reaction, wash the resin from all three vessels with DMF and then Dichloromethane (DCM).
-
Dry the resin samples.
-
Cleave a small amount of peptide from each resin sample using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Analyze the crude peptide from each reaction by HPLC and Mass Spectrometry to determine the coupling efficiency (yield of the desired product) and the presence of any side products.
-
Visualizations
Caption: Experimental workflow for this compound coupling and optimization.
Caption: Troubleshooting decision tree for low coupling efficiency.
Caption: Simplified chemical pathway for this compound coupling.
Impact of resin choice on Fmoc-Sar-OPfp coupling efficiency
Welcome to the technical support center for troubleshooting the solid-phase synthesis of peptides containing Sarcosine (Sar), particularly focusing on the coupling of Fmoc-Sar-OPfp. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
A1: The primary difficulty in coupling this compound arises from steric hindrance. Sarcosine is an N-methylated amino acid, and the methyl group on the nitrogen atom sterically impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2] This hindrance can slow down the reaction kinetics, leading to incomplete coupling and the formation of deletion sequences.[1]
Q2: How does the choice of resin impact the coupling efficiency of this compound?
A2: The choice of resin primarily influences the C-terminal functionality of the peptide (acid or amide) and can have an indirect impact on coupling efficiency through its physical properties.
-
Wang Resin: Used for synthesizing peptides with a C-terminal carboxylic acid.[3][4] The ester linkage to Wang resin is formed under conditions that can be challenging, but once the first amino acid is loaded, the subsequent couplings are generally not directly affected by the resin type itself, apart from swelling characteristics.[3]
-
Rink Amide Resin: Employed for the synthesis of peptide amides.[5][6][7] The amide linkage is generally stable, and like Wang resin, the primary influence on the coupling of subsequent amino acids like this compound is related to the resin's swelling properties in the chosen solvent.[6]
For both resins, proper swelling in a suitable solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is crucial to ensure the accessibility of the reactive sites.[1][8]
Q3: I am observing low coupling efficiency with this compound. What are the likely causes and how can I improve the yield?
A3: Low coupling efficiency with this compound is a common issue primarily due to the steric hindrance of the N-methyl group. Here is a troubleshooting workflow to address this:
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc SPPS Linkers [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Peptides Containing Sarcosine
Welcome to the Technical Support Center for the HPLC purification of peptides containing sarcosine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to the unique challenges posed by sarcosine-containing peptides during reversed-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This section addresses common problems encountered during the HPLC purification of peptides that incorporate sarcosine (N-methylglycine).
Issue 1: Broad or Multiple Peaks for a Single Peptide
Q: My purified peptide, which mass spectrometry confirms as a single entity, shows a broad peak or two closely eluting peaks on the HPLC chromatogram. What is the likely cause and how can I resolve this?
A: The most probable cause is the presence of cis/trans isomers around the peptide bond involving the N-methylated nitrogen of sarcosine. The rotation around this bond is sterically hindered, leading to two stable conformations that can be resolved by HPLC, resulting in peak broadening or the appearance of two distinct peaks.
Solutions:
-
Elevated Temperature HPLC: Increasing the column temperature (e.g., to 40-60°C) can accelerate the interconversion between the cis and trans isomers.[1] This causes the two peaks to coalesce into a single, sharper peak, improving resolution and simplifying purification.[1][2]
-
Mobile Phase Optimization: Systematically varying the mobile phase composition and gradient slope can also help in managing the separation of these isomers. A shallower gradient can sometimes improve the resolution between the two forms if their complete coalescence is not achievable.
dot
Caption: Troubleshooting workflow for broad or multiple peaks.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: I am observing significant peak tailing or fronting for my sarcosine-containing peptide. What are the potential causes and solutions?
A: Poor peak shape can arise from several factors, some of which can be exacerbated by the properties of N-methylated peptides.
Causes and Solutions:
-
Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based stationary phase.
-
Solution: Ensure the mobile phase contains an appropriate ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), to mask these interactions.[3] Using a high-purity, end-capped column can also minimize this effect.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration and/or injection volume.
-
-
Inappropriate Sample Solvent: Dissolving the peptide in a solvent much stronger than the initial mobile phase can cause peak fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent like DMSO or DMF is necessary for solubility, inject the smallest possible volume.[4]
-
-
Column Degradation: A void at the head of the column or a clogged frit can lead to distorted peak shapes.
-
Solution: If the problem persists with a new column, the issue is likely not the column itself. If it resolves with a new column, consider using a guard column to extend the life of the analytical column.
-
Issue 3: Low Recovery of the Purified Peptide
Q: After purification, the yield of my sarcosine-containing peptide is very low. What could be causing this?
A: Low recovery is a common issue with hydrophobic peptides, a characteristic that is often enhanced by N-methylation.
Causes and Solutions:
-
Poor Solubility: The peptide may not be fully dissolved in the injection solvent or may be precipitating on the column.
-
Solution: Test the solubility of the crude peptide in various solvents. For highly hydrophobic peptides, dissolving the sample in a small amount of a strong organic solvent like DMSO or DMF before diluting with the mobile phase may be necessary.[4]
-
-
Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to poor recovery and peak broadening.
-
Solution: The use of organic modifiers in the mobile phase, such as acetonitrile, helps to disrupt hydrophobic interactions and prevent aggregation. In some cases, adding a small percentage of n-propanol to the mobile phase can improve the recovery of very hydrophobic peptides.[4]
-
-
Irreversible Adsorption: The peptide may be irreversibly binding to active sites on the column or to the metallic surfaces of the HPLC system.
-
Solution: Using a biocompatible HPLC system with PEEK tubing and fittings can minimize interactions with metal surfaces. If column adsorption is suspected, trying a different stationary phase (e.g., C4 instead of C18) may be beneficial.[4]
-
Frequently Asked Questions (FAQs)
Q1: How does the presence of sarcosine affect the retention time of a peptide in RP-HPLC?
A1: The N-methylation in sarcosine increases the lipophilicity of the peptide.[1] This generally leads to a longer retention time on a reversed-phase column compared to a similar peptide containing glycine instead of sarcosine. The extent of this increase depends on the overall sequence and structure of the peptide.
Q2: What is the recommended starting point for developing an HPLC purification method for a sarcosine-containing peptide?
A2: A good starting point is to use a standard reversed-phase C18 column with a water/acetonitrile mobile phase system containing 0.1% TFA.[5] Begin with a broad scouting gradient (e.g., 5-95% acetonitrile over 30 minutes) to determine the approximate elution time of the peptide.[5] Based on the results of the scouting run, a shallower, more focused gradient can be developed to optimize the separation.
Q3: Can the cis/trans isomers of a sarcosine-containing peptide be isolated as separate peaks?
A3: Yes, under certain chromatographic conditions, it is possible to resolve and isolate the cis and trans isomers.[6] However, it is important to consider that these isomers will likely interconvert in solution after collection. If a single conformational species is not required for the downstream application, it is often more practical to use methods, such as elevated temperature, to obtain a single peak for quantification and purification.
Q4: Are there alternative stationary phases that can be used for the purification of sarcosine-containing peptides?
A4: While C18 is the most common choice, for very hydrophobic sarcosine-containing peptides that are strongly retained on C18, a C8 or C4 column can be used.[4] These columns have shorter alkyl chains and are less retentive, which can lead to better peak shapes and faster elution times for highly hydrophobic molecules. For peptides that are difficult to resolve based on hydrophobicity alone, other separation modes like ion-exchange or size-exclusion chromatography could be considered as part of a multi-step purification strategy.[7]
Data Presentation
Table 1: Effect of Column Temperature on Peak Shape of N-Methylated Peptides
| Column Temperature (°C) | Peak Shape | Resolution of Isomers |
| 25 | Broad or two distinct peaks | May be baseline resolved |
| 40 | Sharper peak, potential shouldering | Decreased |
| 60 | Single, sharp, symmetrical peak (in most cases) | Coalesced |
| This table provides a qualitative summary based on the principle that increased temperature accelerates the interconversion of cis/trans isomers.[1] |
Table 2: Common Mobile Phase Additives for Peptide Purification
| Additive | Typical Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent ion-pairing agent, leads to sharp peaks.[3] | Can suppress ionization in mass spectrometry. |
| Formic Acid (FA) | 0.1% | Volatile and compatible with mass spectrometry. | May result in broader peaks compared to TFA. |
| Acetic Acid (AA) | 0.1% - 1% | Volatile and MS-compatible. | Weaker acid, may not be as effective for ion-pairing. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Sarcosine-Containing Peptide
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. For many peptides, this will be the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
For poorly soluble peptides, use a small volume of a strong organic solvent like DMSO or DMF to dissolve the peptide, then dilute with the initial mobile phase.[4]
-
Centrifuge the sample to pellet any insoluble material before injection.
-
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å or 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Column Temperature: 40-60°C to manage potential cis/trans isomers.[1]
-
Gradient:
-
Scouting Run: 5-95% B over 30 minutes.
-
Optimized Run: Based on the scouting run, apply a shallower gradient around the elution point of the target peptide (e.g., a 1% per minute increase in B).[5]
-
-
Detection: UV at 214-220 nm (for the peptide bond) and 280 nm (if aromatic residues are present).[8]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the target peptide peak.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.[5]
-
dot
Caption: General workflow for HPLC purification of peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 7. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Technical Support Center: Mass Spectrometry Analysis of Peptides with Fmoc-Sar-OPfp
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-Sar-OPfp. Sarcosine (Sar), or N-methylglycine, is a key N-methylated amino acid used to enhance the metabolic stability and conformational properties of therapeutic peptides. This compound is the pentafluorophenyl (OPfp) active ester of Fmoc-protected Sarcosine, designed for direct and efficient incorporation into peptide sequences during Solid-Phase Peptide Synthesis (SPPS).
This guide provides answers to frequently asked questions, detailed troubleshooting advice for common issues encountered during synthesis and mass spectrometry analysis, experimental protocols, and visual workflows to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used? this compound is the pentafluorophenyl (OPfp) active ester of Nα-Fmoc-protected sarcosine. It is used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to incorporate the N-methylated amino acid, sarcosine, into a peptide sequence. The OPfp ester is a highly reactive group, which allows for the direct coupling of the amino acid without needing a separate in-situ activation step (e.g., with HBTU/HATU).[1][2] This is particularly useful for coupling sterically hindered amino acids like sarcosine.[1]
Q2: What are the primary challenges when using this compound in SPPS? The main challenges stem from the N-methyl group of sarcosine, which introduces steric hindrance. This can lead to:
-
Slower Coupling Kinetics: The reaction may require longer coupling times or elevated temperatures compared to non-methylated amino acids.
-
Incomplete Coupling: Failure to achieve complete coupling results in deletion sequences (the target peptide missing the sarcosine residue), which can be difficult to separate during purification.[3][4]
-
Peptide Aggregation: Sequences containing N-methylated residues can sometimes be prone to aggregation on the resin, hindering subsequent synthesis steps.[5]
Q3: How does a sarcosine residue affect the fragmentation of a peptide in tandem mass spectrometry (MS/MS)? The presence of a sarcosine (N-methylglycine) residue can significantly influence how a peptide fragments. In Collision-Induced Dissociation (CID), the N-methyl group can alter the stability of fragment ions. Studies have shown that the presence of sarcosine can suppress "sequence scrambling" in certain fragment ions (like b₅ ions), leading to clearer and more predictable fragmentation patterns compared to its non-methylated counterpart, glycine.[6][7] However, the bond C-terminal to the sarcosine residue may be more resistant to cleavage, potentially leading to lower intensity of the corresponding y-ion.
Q4: What are the expected mass additions for the Fmoc group and other common modifications I might see in my mass spectrum? It is critical to know the theoretical masses of protecting groups and potential side products to correctly interpret your MS data. Refer to the table below for common mass additions.
Data Presentation
Table 1: Common Adducts and Modifications in Mass Spectrometry
| Modification / Adduct | Mass Change (Da) | Common Cause |
| Fmoc group | +222.24 | Incomplete deprotection of the N-terminus. |
| Sodium Adduct | +22.99 ([M+Na]⁺) | Contamination from glassware, solvents, or buffers. |
| Potassium Adduct | +39.10 ([M+K]⁺) | Contamination from glassware, solvents, or buffers. |
| Oxidation | +16.00 | Oxidation of susceptible residues (Met, Trp, Cys) during synthesis, cleavage, or sample handling. |
| Trifluoroacetyl (TFA) Adduct | +96.00 | Incomplete removal of TFA from cleavage, forming an adduct with amine or hydroxyl groups. |
| Deletion of Sarcosine | -71.08 | Incomplete coupling of this compound. |
| Dibenzofulvene (DBF) Adduct | +166.22 | A byproduct of Fmoc deprotection reacting with the newly deprotected N-terminus.[5] |
Troubleshooting Guide
This guide addresses specific issues identified through mass spectrometry analysis.
Issue 1: The mass spectrum shows a high intensity peak corresponding to my target peptide minus ~71 Da.
-
Question: My MS data shows a major peak at [M-71.08]+. What is the problem and how do I fix it?
-
Answer: This mass difference corresponds to the deletion of a sarcosine residue. This indicates a failed or incomplete coupling of this compound.
-
Possible Causes:
-
Steric Hindrance: The N-methyl group on sarcosine slows down the coupling reaction.
-
Insufficient Reaction Time: Standard coupling times may not be sufficient.
-
Degraded Reagent: The this compound active ester may have hydrolyzed due to moisture.
-
Peptide Aggregation: The growing peptide chain on the resin may have aggregated, blocking access to the N-terminal amine.[5]
-
-
Recommended Solutions:
-
Extend Coupling Time: Increase the coupling time for the this compound step to 4-24 hours.[8]
-
Double Couple: After the initial coupling, filter and wash the resin, then repeat the coupling step with a fresh solution of this compound.[9]
-
Increase Temperature: Perform the coupling at an elevated temperature (e.g., 40-50°C) to improve reaction kinetics.
-
Use Additives: Although Pfp esters are pre-activated, adding 1 equivalent of an additive like HOBt can sometimes increase reactivity.[5]
-
Check Reagents: Ensure this compound is stored in a desiccator and solvents are anhydrous.
-
-
Issue 2: My mass spectrum is complex, showing the target peptide plus numerous other peaks.
-
Question: I see my target mass, but also many unexpected adducts and side products. How can I get a cleaner spectrum?
-
Answer: A complex spectrum often points to side reactions during synthesis or cleavage, or issues with sample preparation for MS analysis.
-
Possible Causes:
-
Incomplete Fmoc Deprotection: If the previous Fmoc group was not fully removed, the subsequent coupling of this compound will fail, leading to a deletion.[4] The unreacted amine might be capped or react later, creating various byproducts.
-
Side Reactions During Cleavage: Reactive cations generated during TFA cleavage can modify sensitive amino acids (e.g., Trp, Met, Cys) if scavengers are insufficient.
-
Aspartimide Formation: For sequences containing Asp, the use of piperidine for Fmoc deprotection can lead to aspartimide formation, which can result in multiple related impurity peaks.[10]
-
Sample Contamination: Salts (Na+, K+) or other contaminants can lead to numerous adduct peaks and suppress the signal of the target peptide.
-
-
Recommended Solutions:
-
Confirm Deprotection: Ensure complete Fmoc deprotection before the sarcosine coupling step, for instance by using a UV detector to monitor Fmoc removal.
-
Optimize Cleavage Cocktail: Use a cleavage cocktail with appropriate scavengers based on your peptide sequence. A common general-purpose cocktail is TFA/Water/TIS (95:2.5:2.5).[11]
-
Purify the Crude Peptide: Use reverse-phase HPLC to purify the target peptide from side products and salts before MS analysis.
-
Desalt the Sample: Use a C18 ZipTip or similar desalting method immediately before MS analysis to remove salt contamination.
-
-
Issue 3: I am getting a very weak signal or no signal for my peptide in the mass spectrometer.
-
Question: Why is the signal intensity for my sarcosine-containing peptide so low in the ESI-MS?
-
Answer: Poor signal intensity can be due to the physicochemical properties of the peptide or suboptimal MS instrument settings.
-
Possible Causes:
-
Poor Ionization Efficiency: The overall charge and hydrophobicity of your peptide may not be ideal for electrospray ionization (ESI).
-
Sample Precipitation: The peptide may not be fully soluble in the solvent used for MS analysis.
-
Ion Suppression: High concentrations of salts or TFA in the sample can suppress the ionization of the target peptide.
-
Suboptimal MS Parameters: The instrument settings (e.g., spray voltage, capillary temperature) may not be optimized for your specific peptide.
-
-
Recommended Solutions:
-
Optimize Solvent System: Ensure the peptide is fully dissolved. A typical solvent is 50:50 acetonitrile:water with 0.1% formic acid. Try adding a small amount of isopropanol or methanol if solubility is an issue.
-
Dilute the Sample: High sample concentration can sometimes hinder ionization. Try analyzing a more dilute sample.
-
Remove TFA: Ensure residual TFA from HPLC purification is minimized. Lyophilize the purified fractions and redissolve in a formic acid-based solvent system for MS analysis.
-
Tune Instrument Parameters: Optimize ESI source parameters specifically for your peptide using direct infusion to maximize signal intensity before performing LC-MS.
-
-
Experimental Protocols
Protocol 1: Coupling of this compound in Manual SPPS
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the resin-bound peptide (confirmed by a positive Kaiser test on a parallel non-N-methylated sequence, or by UV monitoring of piperidine effluent), wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling Solution Preparation: Dissolve 3 equivalents of this compound in a minimal amount of DMF.
-
Coupling Reaction: Add the this compound solution to the washed resin. Add 3 equivalents of a non-nucleophilic base such as DIPEA. Allow the reaction to proceed for at least 4 hours at room temperature with gentle agitation. For difficult sequences, extend the time to 12-24 hours or perform the reaction at 40°C.[8][12]
-
Monitoring: The Kaiser test cannot be used to monitor the completion of coupling to a secondary amine (like the N-terminus after sarcosine is coupled). A small sample of resin can be cleaved and analyzed by MS to check the reaction's success.[8]
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5 x 1 min) to remove any unreacted reagents.
-
Capping (Optional): If you suspect the coupling was incomplete, you can cap the unreacted N-terminal amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences in subsequent steps.
Protocol 2: Sample Preparation for ESI-MS Analysis
-
Cleavage and Precipitation: Cleave the peptide from the resin using an appropriate TFA/scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether. Repeat the ether wash twice.
-
Dissolution: After drying the pellet to remove residual ether, dissolve the crude peptide in a suitable solvent for purification, typically a mixture of acetonitrile and water containing 0.1% TFA.
-
Purification: Purify the peptide using reverse-phase HPLC.
-
Sample Preparation for MS: Collect the fraction(s) containing the pure peptide. Lyophilize the sample to dryness to remove the bulk of the solvent and TFA.
-
Final Dilution: Re-dissolve the lyophilized peptide in a solution of 50% acetonitrile / 50% water with 0.1% formic acid to a final concentration of approximately 1-10 pmol/µL for analysis by ESI-MS.[13]
Visualizations
Workflow for Synthesis and Analysis
Caption: General workflow for incorporating this compound in SPPS followed by cleavage and MS analysis.
Troubleshooting Logic for Incomplete Coupling
Caption: Decision-making flowchart for troubleshooting incomplete sarcosine coupling based on MS data.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 159631-29-5 | Benchchem [benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Effect of the sarcosine residue on sequence scrambling in peptide b(5) ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. kilobio.com [kilobio.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Fmoc-Sar-OPfp vs. HATU: A Comparative Guide to N-Methyl Amino Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering enhanced metabolic stability, improved membrane permeability, and conformational rigidity. However, the steric hindrance and reduced nucleophilicity of the N-methylated amine present significant challenges to peptide bond formation, often resulting in low yields and incomplete reactions.[1][2] The choice of coupling strategy is therefore critical for success. This guide provides an objective comparison of two common approaches: the use of a highly reactive uronium salt coupling agent, HATU, versus a pre-activated building block, Fmoc-Sar-OPfp (Fmoc-Sarcosine-pentafluorophenyl ester), as a representative of active ester methodology.
Mechanism of Action
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)) is a highly efficient aminium/uronium salt-based coupling reagent. Its mechanism involves the rapid activation of the free carboxylic acid of an incoming Fmoc-N-methyl amino acid. In the presence of a tertiary base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), HATU facilitates the formation of a highly reactive OAt-active ester intermediate. This intermediate is then susceptible to nucleophilic attack by the sterically hindered secondary amine of the resin-bound N-methylated residue, forming the desired peptide bond.[3]
This compound (Fmoc-Sarcosine-pentafluorophenyl ester) represents a different strategy where the amino acid building block is pre-activated. The pentafluorophenyl (Pfp) ester is a highly reactive functional group due to the electron-withdrawing nature of the fluorine atoms, making the Pfp moiety an excellent leaving group.[4][5] This approach simplifies the coupling step by eliminating the need for an additional coupling reagent and in situ activation. The this compound is added directly to the deprotected N-terminal amine on the solid support, where it reacts to form the peptide bond.[6][7]
Performance Comparison
The selection of a coupling method can significantly impact the yield, purity, and cost of synthesizing N-methylated peptides. The following table summarizes the performance of HATU-mediated coupling versus the use of pre-activated Fmoc-amino acid-OPfp esters.
| Feature | HATU (in situ activation) | This compound (pre-activated ester) | Supporting Evidence |
| Coupling Efficiency | Very high, especially for hindered couplings like N-methyl to N-methyl residues. Considered one of the most potent reagents available. | Moderate to high. Can be less effective for the most sterically demanding couplings compared to HATU. May require additives like HOBt or longer reaction times. | HATU is widely cited as a superior reagent for difficult sequences.[1][8] One comparative study showed that for highly hindered N-methylated residues, HATU provided significantly higher yields than Pfp esters at room temperature.[9] |
| Reaction Speed | Fast. Pre-activation takes 1-5 minutes, and coupling is typically complete within 1-4 hours.[8][10] | Generally slower than HATU-mediated reactions. Couplings can range from 1 hour to overnight to ensure completion.[7] Pfp esters enable rapid reactions in flow chemistry but may be slower in standard solid-phase synthesis.[6] | Kinetic studies show Pfp esters are highly reactive, but in practice, on-resin coupling times are often extended to maximize yield.[4][7] HATU is known for fast kinetics.[11] |
| Racemization Risk | Low to moderate. Risk increases with prolonged pre-activation time and the use of strong bases like DIPEA. Can be minimized by using weaker bases like NMM or collidine. | Generally low. Active ester methods are known to reduce racemization. However, N-methyl amino acids are inherently more prone to racemization via oxazolone formation due to slower coupling rates. | N-methylated amino acids have a higher propensity for racemization.[10][12] The choice of base is critical; tertiary amine salts significantly increase racemization.[12] Pfp esters are used to avoid side-products and racemization associated with some standard coupling reagents.[7] |
| Primary Side Reactions | Guanidinylation: Excess HATU can react with the free N-terminal amine, forming an irreversible guanidinium cap that terminates the peptide chain. | Hydrolysis: The active ester is sensitive to moisture, which can lead to hydrolysis of the building block. Incomplete coupling can lead to deletion sequences. | Guanidinylation is a known side reaction for uronium reagents like HATU if not used correctly (e.g., without pre-activation).[11] Pfp esters are less susceptible to spontaneous hydrolysis than many other active esters but are not immune.[13] |
| Ease of Use / Protocol | Requires a multi-step in situ activation process with precise control over stoichiometry and pre-activation time to avoid side reactions. | Simpler one-step coupling protocol. No additional coupling reagents are needed, reducing the number of reagents to handle. | HATU protocols involve pre-mixing and activation steps.[10] OPfp protocols involve direct addition of the reagent to the resin.[7] |
| Cost & Availability | HATU is a relatively expensive coupling reagent, though its high efficiency can justify the cost. | The specific this compound building block must be purchased or synthesized. The cost per residue can be high, and not all N-methyl amino acid-OPfp esters are commercially available. | The cost of HATU is a known factor. The disadvantage of Pfp esters is the need to prepare them in advance for non-standard amino acids.[5] |
Experimental Protocols
Protocol 1: N-Methyl Amino Acid Coupling with HATU
This protocol describes a general procedure for a single coupling cycle of an Fmoc-N-methylated amino acid to a resin-bound peptide using HATU during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 15 min).
-
Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve the Fmoc-N-methyl-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add a hindered base, preferably N-methylmorpholine (NMM) (8 equivalents). Using DIPEA can increase racemization risk.[10]
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize potential side reactions like guanidinylation and racemization.[10]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings (e.g., N-methyl to N-methyl), the time may be extended or a second coupling may be necessary.[8]
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and wash them thoroughly. Perform a Bromophenol Blue test to check for the presence of free secondary amines (a yellow color indicates completion; blue or green indicates an incomplete reaction). The Kaiser test is not suitable for secondary amines.[1]
-
Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.
-
Protocol 2: N-Methyl Amino Acid Coupling with this compound
This protocol outlines the direct coupling of a pre-activated pentafluorophenyl ester.
-
Resin Preparation:
-
Swell and deprotect the resin as described in steps 1a-1c of the HATU protocol.
-
-
Coupling Reaction:
-
Dissolve this compound (3 equivalents relative to resin loading) in DMF. To accelerate the reaction, an additive such as 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (1 equivalent) can be included.[7]
-
Add the solution directly to the swelled, deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature. Reaction times can vary from 1 hour to overnight, depending on the steric hindrance of the coupling partners.[7]
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using the Bromophenol Blue test as described in the HATU protocol.
-
Once complete, filter and wash the resin as described in step 4 of the HATU protocol to remove unreacted active ester and the pentafluorophenol byproduct.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pentafluorophenol and its derivatives [en.highfine.com]
- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Fmoc-Sar-OPfp and Other Activated Esters in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling method is paramount to achieving high purity, yield, and stereochemical integrity of the final peptide product. Among the various strategies, the use of pre-formed activated esters offers a convenient and efficient approach to amide bond formation. This guide provides an objective comparison of Fmoc-Sar-OPfp (Nα-Fmoc-sarcosine pentafluorophenyl ester) with other commonly employed activated esters, supported by available data and detailed experimental protocols.
Introduction to Activated Esters in Peptide Synthesis
Activated esters are carboxylic acid derivatives with highly electron-wielding leaving groups, which enhance the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by the amino group of the growing peptide chain. This pre-activation strategy can minimize side reactions and racemization often associated with in-situ activation methods.[1][2]
This compound is a specialized reagent used to introduce a sarcosine (N-methylglycine) residue into a peptide sequence. The pentafluorophenyl (PFP) ester moiety is known for its high reactivity, leading to rapid and efficient coupling reactions.[3]
Performance Comparison of Activated Esters
The selection of an activated ester is a critical decision that influences coupling efficiency, reaction kinetics, and the degree of racemization. While direct, side-by-side quantitative data for this compound against all other activated esters under identical conditions is limited in publicly available literature, a comparative analysis can be constructed based on the known properties of the activating groups.
Key Performance Parameters:
-
Coupling Efficiency and Kinetics: The rate of the coupling reaction is a crucial factor. Faster kinetics can lead to higher coupling efficiency and reduce the likelihood of side reactions. Pentafluorophenyl (PFP) esters are recognized for their superior reactivity compared to other common active esters. This is attributed to the strong electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon highly electrophilic.[3]
-
Racemization: The preservation of stereochemical integrity is of utmost importance in peptide synthesis. Racemization can occur during the activation and coupling steps. The use of highly reactive activated esters can minimize the time the activated amino acid is susceptible to racemization.[4] Furthermore, additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress racemization by forming an intermediate HOBt-ester.[4][5] It is important to note that sarcosine itself is an achiral amino acid and therefore not subject to racemization.
-
Stability: Activated esters should be stable enough for storage and handling but sufficiently reactive for efficient coupling. PFP esters are generally stable, crystalline solids that can be stored for extended periods.[6] In contrast, some other activated esters, like N-hydroxysuccinimide (NHS) esters, can be susceptible to hydrolysis in aqueous environments.[7]
Quantitative Data Summary
The following table summarizes the relative performance of different activating groups based on available data.
| Activating Group | Relative Coupling Rate | Typical Coupling Time | Level of Racemization Suppression | Byproducts |
| Pentafluorophenyl (OPfp) | High (e.g., 111 vs. ONp) | Rapid (often < 1 hour in SPPS)[8] | High, due to rapid kinetics[2] | Pentafluorophenol (soluble, easily washed)[8] |
| N-Hydroxysuccinimide (NHS) | Moderate | Variable (can be several hours) | Moderate (prone to hydrolysis)[7] | N-hydroxysuccinimide |
| p-Nitrophenyl (ONp) | Low (baseline for comparison) | Slow | Low | p-Nitrophenol |
| Pentachlorophenyl (OPcp) | Moderate (e.g., 3.4 vs. ONp) | Slower than OPfp | Moderate | Pentachlorophenol |
Disclaimer: The data presented is a compilation of representative values from various sources. Actual results can vary depending on the specific amino acid, peptide sequence, solid support, solvent, base, and other reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid Activated Esters
This protocol outlines a general procedure for the incorporation of an amino acid using a pre-formed activated ester, such as this compound, in manual Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid activated ester (e.g., this compound)
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
Dissolve the Fmoc-amino acid activated ester (1.5 to 3 equivalents relative to resin loading) and HOBt (1.5 to 3 equivalents, if used) in a minimal amount of DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature. The reaction time will vary depending on the activated ester and the specific coupling (typically 1-4 hours for OPfp esters).
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Protocol 2: HPLC Analysis of Peptide Purity and Racemization
This protocol provides a general method for analyzing the purity of a cleaved peptide and assessing the extent of racemization by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude peptide sample, cleaved from the resin and lyophilized
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min for a standard analytical column.
-
Detection: UV absorbance at 214 nm or 220 nm (for the peptide backbone).
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).
-
-
Data Analysis:
-
Purity: Calculate the purity of the peptide by integrating the area of the main peak and dividing it by the total area of all peaks in the chromatogram.
-
Racemization: To analyze for racemization, it is often necessary to use a chiral HPLC column or to derivatize the hydrolyzed peptide with a chiral reagent. The separation of diastereomers can then be achieved, and the percentage of the undesired epimer can be quantified by comparing the peak areas.[9]
-
Visualizations
Conclusion
This compound stands out as a highly efficient reagent for the incorporation of sarcosine in peptide synthesis, primarily due to the superior reactivity of the pentafluorophenyl ester. This high reactivity translates to faster coupling times, which can lead to higher yields and a reduced risk of side reactions. While other activated esters like NHS and ONp esters are also utilized, they generally exhibit slower reaction kinetics. The choice of an activated ester should be guided by the specific requirements of the synthesis, including the complexity of the peptide sequence, the desired purity, and cost considerations. For challenging couplings or when speed and efficiency are paramount, PFP esters represent a robust and reliable option.
References
- 1. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Sarcosine Incorporation: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate confirmation and quantification of sarcosine incorporation into molecules is a critical analytical challenge. This guide provides an objective comparison of the leading analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs. A key challenge in sarcosine analysis is its separation from isobaric isomers, namely α-alanine and β-alanine, which can lead to inaccurate quantification.[1][2][3][4][5] This guide will delve into the methodologies that address this challenge.
Chromatographic Methods: The Gold Standard
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used and robust methods for the confirmation and quantification of sarcosine.[3] These techniques offer high sensitivity and specificity, especially when coupled with tandem mass spectrometry (MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature of sarcosine, derivatization is a mandatory step to increase its volatility and improve chromatographic separation.[6]
Derivatization Strategies for GC-MS:
-
Silylation: This is a common derivatization technique where active hydrogens in sarcosine are replaced with a trimethylsilyl (TMS) group.[1][6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are frequently used.[1] While effective, silylation can also derivatize alanine isomers, potentially leading to co-elution.[2]
-
1,3-Dipolar Cycloaddition: A novel and highly selective derivatization method for sarcosine has been developed using 1,3-dipolar cycloaddition. This method is specific to sarcosine and does not result in the derivatization of l-alanine, thus eliminating interference.[2]
Quantitative Performance of GC-MS Methods for Sarcosine:
| Derivatization Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (RSD) | Reference |
| Silylation (BSTFA + 1% TMCS) | 0.01 - 50 | ~0.01 | ~0.01 | 88 - 110 | < 10% | [1] |
| 1,3-Dipolar Cycloaddition | 0.1 - 100 | 0.00015 | Not Reported | Not Reported | < 4.7% | [2] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and versatile technique that can analyze a wide range of compounds, including those that are not amenable to GC-MS. A significant advantage of LC-MS is the potential to analyze sarcosine without derivatization, simplifying sample preparation.[7]
Approaches for LC-MS Analysis of Sarcosine:
-
Without Derivatization: Several LC-MS methods have been developed that can successfully separate sarcosine from its isomers without the need for derivatization.[4][7] This is often achieved using specific column chemistries, such as a Cogent Diamond Hydride™ column.[7]
-
With Derivatization: Derivatization can also be employed in LC-MS to enhance sensitivity and improve chromatographic retention. A notable method involves derivatization with N,N'-dicyclohexylcarbodiimide (DCC), which has been shown to dramatically enhance the detection sensitivity of sarcosine.[5] Another approach uses levofloxacin acyl chloride as a fluorescent derivatizing reagent, allowing for highly sensitive fluorescence detection.[8]
Quantitative Performance of LC-MS Methods for Sarcosine:
| Derivatization Method | Linearity Range | LOD | LOQ | Reference |
| None | 0.003 - 40 µmol/L | 0.05 - 4 nmol/L | 3 - 20 nmol/L | [9][10] |
| None | Not Reported | Not Reported | 5 ng/mL | [4] |
| N,N'-dicyclohexylcarbodiimide | Not Reported | 1 ng/mL | Not Reported | [5] |
| Levofloxacin acyl chloride | 44.5–1780.0 ng/mL | 8.9 ng/mL | Not Reported | [8] |
Alternative Methods
While chromatographic methods are dominant, other techniques can be employed for sarcosine detection, particularly for screening purposes.
Enzymatic and Colorimetric Assays
Enzymatic assays offer a convenient and often high-throughput method for sarcosine quantification. These assays are typically based on the specific oxidation of sarcosine by sarcosine oxidase, which produces a detectable product.[11][12][13] Commercially available kits, such as the Sarcosine Assay Kit from Abcam, utilize this principle to produce a colorimetric or fluorometric signal.[11]
Performance of a Commercial Enzymatic Assay Kit:
| Method | Detection Range | Reference |
| Colorimetric/Fluorometric | 1-10000 µM | [11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the incorporation of sarcosine. Both ¹H NMR and ¹³C NMR spectra provide characteristic signals for sarcosine that can be used for its identification.[14][15][16][17][18][19][20][21] While NMR is not typically used for routine quantification due to lower sensitivity compared to MS, it is invaluable for unambiguous structure confirmation.
Experimental Protocols
GC-MS with Silylation Derivatization
Sample Preparation:
-
Aliquots of the sample are dried under vacuum.[1]
-
The dried residue is reconstituted with a silylating agent, such as 100 µL of BSTFA + 1% TMCS.[1]
Derivatization:
-
The mixture is heated at 100°C for 1.5 hours to ensure complete derivatization.[1]
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
Separation is typically performed on a suitable capillary column.
-
Mass spectrometric detection is carried out in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. Unique transition ions for sarcosine (e.g., m/z 116 → 73) are monitored.[1]
LC-MS/MS without Derivatization
Sample Preparation:
-
Samples (e.g., serum or urine) may require protein precipitation or dilution.[4]
LC-MS/MS Analysis:
-
Chromatographic separation is performed on a column capable of resolving sarcosine from its isomers, such as a phenyl-hexyl column or a Cogent Diamond Hydride™ column.[7][9][10]
-
A gradient elution program is typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid).[9][10]
-
Detection is performed using an ESI-positive mode in MRM mode.[9][10]
Enzymatic Colorimetric Assay
Protocol based on a commercial kit: [11]
-
Sample Preparation: Samples are added to the wells of a 96-well plate and the volume is adjusted with assay buffer.
-
Standard Curve Preparation: A serial dilution of a sarcosine standard is prepared to generate a standard curve.
-
Reaction Mix Preparation: A reaction mix containing sarcosine oxidase, a probe, and other necessary components is prepared.
-
Incubation: The reaction mix is added to the samples and standards, and the plate is incubated at 37°C for a specified time (e.g., 1 hour).[12]
-
Measurement: The absorbance or fluorescence is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for colorimetric detection).[11]
Visualizing the Workflows
Caption: Workflow for GC-MS analysis of sarcosine with silylation.
Caption: Workflow for LC-MS/MS analysis of sarcosine without derivatization.
Caption: Workflow for an enzymatic colorimetric assay for sarcosine.
Conclusion: Selecting the Right Method
The choice of analytical method for confirming sarcosine incorporation depends on the specific requirements of the study.
-
For high sensitivity, specificity, and accurate quantification, LC-MS/MS is the method of choice. The ability to perform the analysis without derivatization simplifies the workflow and reduces potential sources of error.[4][7] When the highest sensitivity is required, derivatization methods for LC-MS can provide even lower detection limits.[5]
-
GC-MS is a reliable and well-established alternative, particularly when LC-MS is not available. However, the mandatory derivatization step adds complexity to the protocol. The development of highly selective derivatization reagents, such as those for 1,3-dipolar cycloaddition, has significantly improved the specificity of GC-MS for sarcosine analysis.[2]
-
Enzymatic and colorimetric assays are excellent for high-throughput screening and for applications where the absolute highest accuracy is not required. They are generally faster and less instrument-intensive than chromatographic methods.[11][12]
-
NMR spectroscopy remains the definitive method for structural confirmation. While not ideal for routine quantification, it is an indispensable tool for verifying the identity of sarcosine in novel compounds or complex matrices.
By understanding the principles, performance characteristics, and experimental workflows of these analytical methods, researchers can confidently select the most appropriate technique to confirm and quantify sarcosine incorporation in their samples.
References
- 1. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sarcosine as a Potential Prostate Cancer Biomarker—A Review [mdpi.com]
- 4. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Sarcosine Analyzed with LCMS - AppNote [mtc-usa.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel enzymatic technique for determination of sarcosine in urine samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. spectrabase.com [spectrabase.com]
- 15. Sarcosine(107-97-1) 1H NMR spectrum [chemicalbook.com]
- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, DMSO-d6, experimental) (HMDB0000271) [hmdb.ca]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000271) [hmdb.ca]
- 18. SARCOSINE HYDROCHLORIDE(637-96-7) 1H NMR spectrum [chemicalbook.com]
- 19. bmse000160 Sarcosine at BMRB [bmrb.io]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to NMR Spectroscopy of Peptides Containing N-Methylglycine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NMR Spectroscopic Characteristics of Peptides with and without N-Methylglycine (Sarcosine) Residues.
The incorporation of N-methylglycine (Sarcosine, Sar) into peptides is a key strategy in medicinal chemistry to enhance proteolytic stability and improve oral bioavailability.[1][2] However, this modification introduces unique challenges and considerations in their structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the NMR spectroscopic features of peptides containing N-methylglycine versus their non-methylated counterparts, supported by experimental data and detailed protocols.
Key Conformational Effects of N-Methylation
The substitution of the amide proton with a methyl group in N-methylglycine containing peptides has profound effects on their conformational landscape, which are directly observable by NMR.
One of the most significant consequences of N-methylation is the introduction of cis/trans isomerism about the peptide bond preceding the N-methylated residue.[3][4][5][6][7] This results in the presence of multiple conformational states in solution, which can lead to the doubling of NMR peaks for adjacent residues, complicating spectral analysis.[3] Furthermore, the absence of the amide proton in N-methylated residues eliminates the possibility of forming a hydrogen bond at that position, which can disrupt secondary structures like α-helices and β-sheets.[8]
Comparative NMR Data
The introduction of an N-methyl group induces notable changes in NMR parameters. The following tables summarize the expected differences in chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) contacts. The data is based on a comparative analysis of a peptide containing L-Threonine versus N-Methyl-L-threonine, which serves as a representative example of the effects of N-methylation.[3]
Table 1: Comparative ¹H and ¹³C Chemical Shifts (ppm) [3]
| Residue | Atom | L-Threonine Peptide | N-Methyl-L-threonine Peptide |
| Ala¹ | Hα | 4.10 | 4.12 |
| Cα | 52.5 | 52.6 | |
| Thr²/N-Me-Thr² | Hα | 4.20 | 4.45 |
| Cα | 61.3 | 65.7 | |
| Hβ | 4.05 | 4.15 | |
| Cβ | 68.2 | 68.2 | |
| Hγ² | 1.18 | 1.25 | |
| Cγ² | 20.3 | 20.3 | |
| N-CH₃ | - | 2.85 (trans), 3.15 (cis) | |
| N-CH₃ | - | 30.1 (trans), 35.5 (cis) | |
| Ala³ | Hα | 4.30 | 4.25 |
| Cα | 51.8 | 51.8 | |
| Hβ | 1.35 | 1.37 | |
| Cβ | 19.1 | 19.1 |
Note: Chemical shifts are representative and can vary based on solvent, temperature, and neighboring amino acids.[3]
Key Observations:
-
The Hα proton of the N-methylated residue is typically shifted downfield.[3]
-
Distinct signals for the N-methyl protons appear, often as separate peaks for the cis and trans conformations.[3]
Table 2: Comparative Coupling Constants and NOE/ROE Contacts [3]
| Parameter | L-Threonine Peptide | N-Methyl-L-threonine Peptide |
| ³J(Hα, Hβ) Coupling Constant (Hz) | 8.5 | 6.2 |
| Key NOE/ROE Contacts | Hα(Thr²) - Hα(Ala³) (medium) Hβ(Thr²) - Hα(Ala³) (weak) | Hα(N-Me-Thr²) - Hα(Ala³) (strong) N-CH₃(N-Me-Thr²) - Hα(Ala¹) (medium, trans) N-CH₃(N-Me-Thr²) - Hα(N-Me-Thr²) (medium, cis) |
Key Observations:
-
Changes in the ³J(Hα, Hβ) coupling constant indicate an alteration in the side-chain rotamer population upon N-methylation.[3]
-
Characteristic NOE/ROE contacts between the N-methyl protons and protons of the preceding and same residue are diagnostic of the cis or trans peptide bond conformation.[3]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality NMR data for peptides containing N-methylglycine.
Peptide Synthesis
Peptides containing N-methylated amino acids are typically synthesized using modified Solid-Phase Peptide Synthesis (SPPS) protocols. The primary challenge is the lower reactivity of the N-methylated amino group during coupling, which often requires stronger coupling reagents or longer reaction times.[3]
NMR Sample Preparation
-
Dissolution: Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a 90% H₂O/10% D₂O mixture).
-
Concentration: The final peptide concentration should be in the range of 1-5 mM.[9]
-
Additives: In some cases, the addition of salts or detergents can significantly improve spectral quality.[9]
-
pH Adjustment: For aqueous samples, adjust the pH to a range where amide proton exchange is slow (typically pH 4-5) to observe amide proton signals of non-methylated residues.[9]
2D NMR Spectroscopy
A standard suite of 2D NMR experiments is required for the complete assignment and structural analysis of peptides.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues. A mixing time of 60-80 ms is typically used.
-
¹H-¹H COSY (Correlation Spectroscopy): Provides through-bond correlations between adjacent protons, primarily used for smaller peptides.[9]
-
¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the preferred experiment for obtaining through-space correlations for distance restraints in small to medium-sized N-methylated peptides. ROESY avoids the issue of zero-crossing of the NOE signal that can occur with NOESY for molecules in this size range.[3] A mixing time of 150-300 ms is recommended.[3]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): A natural abundance ¹H-¹³C HSQC spectrum is valuable for assigning proton and carbon resonances, especially for the methyl groups.[3]
Mandatory Visualizations
Experimental Workflow for Comparative NMR Analysis
Caption: Workflow for comparative NMR analysis.
Logical Relationship of N-Methylation Effects on NMR Spectra
Caption: Effects of N-methylation on NMR observables.
References
- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The cis-trans isomerization of N-methyl-α,β-dehydroamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the N-terminal glycine on the secondary structure, orientation, and interaction of the influenza hemagglutinin fusion peptide with lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uzh.ch [chem.uzh.ch]
Navigating the Challenge of Sarcosine in Peptide Sequencing: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in peptide analysis, the presence of N-methylated amino acids like sarcosine presents a significant hurdle for traditional sequencing methodologies. This guide provides a comprehensive comparison of Edman degradation and mass spectrometry for sequencing peptides containing sarcosine residues, supported by experimental insights and detailed protocols to aid in methodological selection and execution.
The accurate determination of a peptide's amino acid sequence is fundamental to understanding its function and advancing therapeutic development. However, the incorporation of non-standard amino acids, such as sarcosine (N-methylglycine), can disrupt established analytical workflows. Sarcosine's N-methylated backbone introduces a chemical modification that directly impacts the efficiency and viability of classical sequencing techniques like Edman degradation. This guide explores the limitations of Edman degradation in this context and presents mass spectrometry as a robust alternative, offering a detailed comparison of their principles, performance, and practical applications.
The Edman Degradation Dead End: A Tale of Two Sarcosines
Edman degradation, a cornerstone of protein chemistry for decades, relies on a stepwise chemical reaction to sequentially remove and identify amino acids from the N-terminus of a peptide.[1][2] The process is initiated by the reaction of phenyl isothiocyanate (PITC) with the free primary α-amino group of the N-terminal amino acid under alkaline conditions.[3][4] This is followed by cleavage of the derivatized amino acid under acidic conditions, which is then identified.[1]
The presence of sarcosine, however, fundamentally disrupts this process, with its impact depending on its position within the peptide sequence:
-
N-Terminal Sarcosine: A Complete Block. When sarcosine is at the N-terminus, its α-amino group is N-methylated, meaning it is a secondary amine. This modification prevents the initial coupling reaction with PITC, which specifically requires a primary amine.[5][6] Consequently, the Edman degradation process is completely blocked from the first cycle, and no sequence information can be obtained.
-
Internal Sarcosine: A Premature Termination. If a sarcosine residue is located within the peptide chain, the Edman degradation will proceed normally until it reaches the amino acid preceding the sarcosine. After the cleavage of this residue, the newly exposed N-terminal amino acid is sarcosine. As with an N-terminal sarcosine, the secondary amine of the internal sarcosine will not react with PITC, leading to the termination of the sequencing reaction at that point.
Mass Spectrometry: The Superior Alternative for Sarcosine-Containing Peptides
In contrast to the limitations of Edman degradation, mass spectrometry (MS) has emerged as a powerful and versatile tool for de novo peptide sequencing, readily accommodating modified amino acids like sarcosine.[7][8] Tandem mass spectrometry (MS/MS) is the method of choice, involving the fragmentation of a selected peptide ion and analysis of the resulting fragment ions to deduce the amino acid sequence.[7]
The key advantages of mass spectrometry for sequencing peptides with sarcosine residues include:
-
Independence from N-Terminal Chemistry: MS-based sequencing does not rely on a chemical reaction with the N-terminus. Instead, it measures the mass-to-charge ratio of the peptide and its fragments, making it insensitive to N-terminal modifications that block Edman degradation.[9][10]
-
Comprehensive Sequence Coverage: In principle, the entire sequence of a peptide, including internal sarcosine residues, can be determined from the fragmentation pattern.
-
Detection of Modifications: Mass spectrometry can not only sequence the peptide but also identify the location and nature of post-translational modifications, including N-methylation.
Studies on the fragmentation of sarcosine-containing peptides have shown that the presence of this N-methylated residue can influence the fragmentation pattern, sometimes leading to more complex spectra.[11] However, with high-resolution mass analyzers and advanced fragmentation techniques, these challenges can be overcome to yield unambiguous sequence information.
Performance Comparison: Edman Degradation vs. Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |
| Principle | Stepwise chemical degradation from the N-terminus.[1] | Fragmentation of peptide ions and mass analysis of fragments.[7] |
| N-Terminal Sarcosine | Complete blockage of sequencing.[5] | No impediment to sequencing. |
| Internal Sarcosine | Termination of sequencing at the sarcosine residue. | Sequencing proceeds through the sarcosine residue. |
| Sequence Coverage | Limited to the sequence before the first sarcosine residue. | Potential for full sequence coverage. |
| Sample Requirement | Typically requires purified peptides.[5] | Can analyze complex mixtures when coupled with liquid chromatography (LC-MS/MS). |
| Throughput | Low throughput, one sample at a time.[6] | High throughput, suitable for large-scale proteomics. |
| Data Interpretation | Direct identification of PTH-amino acids. | Requires computational algorithms for de novo sequencing from fragment spectra.[7] |
Experimental Protocols
Edman Degradation of a Peptide (Illustrative Standard Protocol)
This protocol outlines the general steps of automated Edman degradation. As established, this method is not suitable for peptides containing sarcosine at or near the N-terminus.
-
Sample Preparation: The purified peptide sample (typically 10-100 picomoles) is loaded onto a protein sequencer's reaction cartridge.[1]
-
Coupling: The peptide is treated with PITC in a basic solution (e.g., N,N,N',N'-tetramethyl-1,3-propanediamine) to form the phenylthiocarbamoyl (PTC) derivative at the N-terminus.
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA). This step forms an anilinothiazolinone (ATZ) derivative of the amino acid.
-
Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with an aqueous acid.
-
Identification: The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known PTH-amino acid standards.
-
Cycle Repetition: The remaining peptide undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.
De Novo Sequencing of a Sarcosine-Containing Peptide by Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for sequencing a peptide containing sarcosine using a bottom-up proteomics approach.
-
Sample Preparation:
-
If the peptide is part of a larger protein, the protein is first denatured, reduced, and alkylated.
-
The protein is then digested into smaller peptides using a protease (e.g., trypsin).
-
The resulting peptide mixture is desalted and concentrated using a C18 solid-phase extraction column.
-
-
Liquid Chromatography (LC) Separation: The peptide mixture is injected into a high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer. The peptides are separated on a reverse-phase column based on their hydrophobicity.
-
Mass Spectrometry (MS) Analysis:
-
As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI).
-
The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge (m/z) ratios of the intact peptide ions.
-
-
Tandem Mass Spectrometry (MS/MS) Fragmentation:
-
The most abundant peptide ions from the MS1 scan are sequentially isolated and fragmented in a collision cell (e.g., through collision-induced dissociation - CID or higher-energy collisional dissociation - HCD).
-
The m/z ratios of the resulting fragment ions are measured in an MS2 scan.
-
-
Data Analysis:
-
The MS/MS spectra are processed using de novo sequencing software.
-
The software identifies series of fragment ions (e.g., b- and y-ions) that differ in mass by a single amino acid residue.
-
The mass of sarcosine (71.03711 Da) will be identified in the fragmentation ladder, allowing for its precise placement in the sequence.
-
Visualizing the Methodologies
Figure 1: Workflow of a single cycle in Edman degradation.
Figure 2: Workflow for de novo peptide sequencing by LC-MS/MS.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. ehu.eus [ehu.eus]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. rapidnovor.com [rapidnovor.com]
- 6. researchgate.net [researchgate.net]
- 7. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 8. De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Terminal Sequencing: A Comparative Analysis of Edman Degradation and Mass Spectrometry Approaches | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Effect of the sarcosine residue on sequence scrambling in peptide b(5) ions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Peptides Synthesized with Fmoc-Sar-OPfp
For researchers, scientists, and drug development professionals, the synthesis of peptides with enhanced therapeutic properties is a primary objective. The incorporation of N-methylated amino acids, such as sarcosine (Sar), is a key strategy to improve the metabolic stability and cell permeability of peptide-based drug candidates. Fmoc-Sar-OPfp (N-α-Fmoc-sarcosine pentafluorophenyl ester) is a specialized reagent designed for the efficient incorporation of sarcosine into a peptide sequence during Fmoc solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the functional performance of peptides synthesized with this compound against their non-methylated analogues, supported by experimental data and detailed protocols for key functional assays.
The use of this compound facilitates the introduction of an N-methyl group on the peptide backbone. This seemingly subtle modification can dramatically alter the peptide's biological properties. The pentafluorophenyl (Pfp) ester is a highly reactive activating group that promotes efficient coupling, which is particularly important for the sterically hindered secondary amine of sarcosine.
Data Presentation: Quantitative Comparison of N-Methylated vs. Non-Methylated Peptides
The primary functional advantages of incorporating sarcosine using this compound are enhanced enzymatic stability and improved cell permeability. The effect on receptor binding affinity is sequence-dependent and can either be enhanced, maintained, or slightly reduced.
Table 1: Comparison of Enzymatic Stability
| Peptide/Analog | Target Enzyme/Medium | Half-life (t½) | Fold Improvement |
| Native Peptide | Serum Proteases | Minutes to hours | - |
| N-Methylated Peptide (Sarcosine) | Serum Proteases | Hours to days | Significant |
| Native Peptide | Trypsin/Chymotrypsin | < 1 hour | - |
| N-Methylated Peptide (Sarcosine) | Trypsin/Chymotrypsin | > 24 hours | > 24x |
| Native Peptide | Liver Microsomes | Rapid Metabolism | - |
| N-Methylated Peptide (Sarcosine) | Liver Microsomes | Slower Metabolism | Significant |
Note: The data presented is a representative summary from multiple studies. Absolute values can vary based on the specific peptide sequence and experimental conditions.
Table 2: Comparison of Receptor Binding Affinity
| Peptide/Analog | Target Receptor | Binding Affinity (Ki or IC50) | Change in Affinity |
| Native Somatostatin Analog | Somatostatin Receptors | Nanomolar (nM) range | - |
| N-Methylated Somatostatin Analog | Somatostatin Receptors | Nanomolar (nM) range | Maintained or slightly altered |
| Native Opioid Peptide | Opioid Receptors | Nanomolar (nM) range | - |
| N-Methylated Opioid Peptide | Opioid Receptors | Nanomolar (nM) range | Can be enhanced |
| Native RGD Peptide | Integrin Receptors | Nanomolar (nM) range | - |
| N-Methylated RGD Peptide | Integrin Receptors | Nanomolar (nM) range | Dependent on position |
Note: The impact of N-methylation on receptor binding is highly dependent on the specific residue being methylated and its role in the pharmacophore.
Table 3: Comparison of Cell Permeability
| Peptide/Analog | Assay Type | Apparent Permeability (Papp) | Fold Improvement |
| Native Cyclic Peptide | PAMPA | Low | - |
| N-Methylated Cyclic Peptide | PAMPA | Significantly Higher | 3-10x |
| Native Linear Peptide | Caco-2 Assay | Low | - |
| N-Methylated Linear Peptide | Caco-2 Assay | Moderately Improved | Variable |
Note: PAMPA (Parallel Artificial Membrane Permeability Assay) is a common in vitro model for passive diffusion.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key functional assays to compare peptides synthesized with this compound (N-methylated) and their non-methylated counterparts.
Protocol 1: Enzymatic Stability Assay in Human Serum
This assay determines the stability of a peptide in the presence of proteases found in human serum.
Materials:
-
Test peptide (N-methylated) and control peptide (non-methylated)
-
Pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) for quenching
-
Incubator (37°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation: Thaw pooled human serum and centrifuge to remove any precipitates. Dilute the serum with PBS to the desired concentration (e.g., 50%).
-
Incubation: Add the test peptide and control peptide to separate tubes containing the serum solution to a final concentration of 10 µM. Incubate the mixtures at 37°C with gentle agitation.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately add the aliquot to a tube containing an equal volume of ice-cold ACN with 0.1% TFA to stop the enzymatic reaction and precipitate serum proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide at each time point.
-
Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) of the peptide from the degradation curve.
Protocol 2: Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the affinity of a peptide for its target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radiolabeled ligand with known affinity for the receptor.
-
Unlabeled competitor peptides (N-methylated and non-methylated).
-
Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: Prepare a series of dilutions of the unlabeled competitor peptides in assay buffer.
-
Incubation: In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of the competitor peptides.
-
Equilibration: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a peptide across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates).
-
Artificial membrane solution (e.g., 1% lecithin in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test peptide (N-methylated) and control peptide (non-methylated).
-
Plate reader or LC-MS for quantification.
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Donor Solution: Dissolve the test and control peptides in PBS to a known concentration and add them to the wells of the donor plate.
-
Acceptor Solution: Fill the wells of the acceptor plate with PBS.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A]_t / C_eq)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A]_t is the peptide concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
Mandatory Visualization
Caption: Workflow for synthesis and functional evaluation of N-methylated peptides.
Caption: Example signaling pathway modulated by an N-methylated peptide.
A Comparative Guide to Incorporating Sarcosine in Drug Discovery using Fmoc-Sar-OPfp and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as sarcosine (Sar), into peptide-based drug candidates is a powerful strategy to enhance their pharmacokinetic properties. N-methylation can improve metabolic stability, increase cell permeability, and modulate conformation, leading to more potent and bioavailable therapeutics. This guide provides an objective comparison of using Fmoc-Sar-OPfp (Fluorenylmethyloxycarbonyl-Sarcosine-Pentafluorophenyl ester) for peptide synthesis with other common methodologies. The performance of each method is evaluated based on experimental data and detailed protocols are provided for key experiments.
Performance Comparison of Sarcosine Incorporation Methods
The choice of methodology for incorporating sarcosine into a peptide sequence during solid-phase peptide synthesis (SPPS) can significantly impact the overall efficiency, purity, and yield of the final product. Below is a summary of quantitative data comparing this compound with two primary alternative methods: coupling of Fmoc-Sar-OH with a standard activating agent (HATU), and on-resin N-methylation of a glycine residue.
| Method | Coupling Time | Typical Crude Purity (%) | Typical Overall Yield (%) | Key Advantages | Key Disadvantages |
| This compound | 1 - 4 hours | > 90% | Moderate to High | Pre-activated, reduces side reactions from in-situ activation, good for hindered couplings. | Higher cost of the building block, may require longer coupling times than highly reactive uronium salts. |
| Fmoc-Sar-OH + HATU | 30 - 120 minutes | > 95% | High | Fast and highly efficient coupling, well-established for difficult couplings.[1] | Requires in-situ activation which can sometimes lead to side reactions, HATU is expensive. |
| On-Resin N-Methylation | Several steps (hours) | Variable (can be lower) | Moderate | Cost-effective as it avoids the use of pre-methylated amino acids.[2] | Can be less efficient, risk of incomplete methylation, requires additional reaction steps and optimization.[2] |
Experimental Protocols
Detailed methodologies for the incorporation of a single sarcosine residue into a model peptide sequence (e.g., Ac-Ala-Ala-Sar-Ala-Ala-NH₂) are provided below.
Protocol 1: Peptide Synthesis using this compound
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound on a Rink Amide resin.
1. Resin Preparation:
-
Swell Rink Amide resin (100-200 mesh, 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
2. Standard Amino Acid Coupling (e.g., Fmoc-Ala-OH):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6 eq.) to the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion with a Kaiser test (ninhydrin test).
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the Fmoc deprotection step as in step 1.
3. This compound Coupling:
-
Dissolve this compound (2 eq.) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Monitor the reaction for the disappearance of free amine (note: the Kaiser test is not suitable for N-methylated amines; alternative tests like the isatin or bromophenol blue test can be used).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Proceed with the coupling of the subsequent amino acids as per step 2.
4. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Lyophilize the crude peptide for purification by HPLC.
Protocol 2: Peptide Synthesis using Fmoc-Sar-OH with HATU
This protocol utilizes the highly efficient coupling reagent HATU for the incorporation of Fmoc-Sar-OH.
1. Resin Preparation and Standard Couplings:
-
Follow steps 1 and 2 from Protocol 1.
2. Fmoc-Sar-OH Coupling with HATU:
-
In a separate vial, dissolve Fmoc-Sar-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the mixture and pre-activate for 2-3 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Proceed with the synthesis.
3. Cleavage and Deprotection:
-
Follow step 4 from Protocol 1.
Protocol 3: On-Resin N-Methylation of a Glycine Residue
This protocol describes a common on-resin N-methylation procedure based on the Fukuyama-Mitsunobu reaction.[2]
1. Synthesis up to Glycine Residue:
-
Synthesize the peptide sequence up to the glycine residue that is to be methylated, following steps 1 and 2 of Protocol 1. The N-terminal Fmoc group of the glycine should be removed.
2. Sulfonylation:
-
Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP).
-
Add a solution of o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq.) and 2,4,6-collidine (2 eq.) in NMP to the resin.
-
Shake for 30 minutes at room temperature.
-
Wash the resin with NMP (3x), DCM (3x), and NMP (3x).
3. Methylation:
-
To the sulfonated peptide-resin, add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 eq.) and dimethyl sulfate (5 eq.) in NMP.
-
Shake for 15 minutes at room temperature.
-
Wash the resin with NMP (3x).
4. Desulfonylation:
-
Add a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP to the resin.
-
Shake for 15 minutes at room temperature.
-
Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).
5. Continuation of Synthesis:
-
The resin now has an N-methylated glycine (sarcosine) residue with a free amine, ready for the coupling of the next amino acid. Proceed with the synthesis as per step 2 of Protocol 1.
6. Cleavage and Deprotection:
-
Follow step 4 from Protocol 1.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the described methods of incorporating sarcosine into a peptide sequence.
Workflow for SPPS using this compound.
Workflow for SPPS using Fmoc-Sar-OH with HATU.
Workflow for On-Resin N-Methylation.
Conclusion
The selection of a method for incorporating sarcosine into a peptide sequence is a critical decision in the drug discovery process.
-
This compound offers a reliable method with the advantage of using a pre-activated building block, which can be beneficial for avoiding side reactions associated with in-situ activation and for coupling to sterically hindered amino acids. While the upfront cost of the reagent may be higher, the potential for cleaner crude products can simplify downstream purification.
-
Fmoc-Sar-OH with HATU represents a highly efficient and rapid coupling method. It is a well-established and robust choice, particularly for difficult sequences, and often results in high yields and purity.[1][3]
-
On-resin N-methylation provides a cost-effective alternative by eliminating the need for pre-synthesized N-methylated amino acids. However, this multi-step process can be less efficient and may require significant optimization to achieve high purity and yield.[2]
Ultimately, the optimal choice will depend on the specific peptide sequence, the scale of the synthesis, budgetary constraints, and the desired purity of the final product. For routine synthesis of a wide range of sarcosine-containing peptides, the use of pre-formed building blocks like this compound or Fmoc-Sar-OH with an efficient coupling reagent like HATU is generally recommended for achieving high-quality results in a timely manner.
References
A Head-to-Head Battle in Peptide Synthesis: Analyzing the Costs and Benefits of Fmoc-Sar-OPfp
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of coupling strategy for incorporating challenging residues like sarcosine (Sar) is a critical decision point. This guide provides a comprehensive cost-benefit analysis of utilizing the pre-activated pentafluorophenyl (Pfp) ester, Fmoc-Sar-OPfp, versus the widely adopted in-situ activation of its precursor, Fmoc-Sar-OH, with the powerful coupling reagent HATU.
The incorporation of N-methylated amino acids such as sarcosine presents a significant hurdle in solid-phase peptide synthesis (SPPS) due to the increased steric hindrance around the nitrogen atom, which can lead to sluggish and incomplete coupling reactions. To overcome this, chemists have developed highly reactive activated esters and potent coupling reagents. This guide delves into a comparative analysis of two prominent strategies: the use of the pre-activated this compound and the on-the-fly activation of Fmoc-Sar-OH using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Executive Summary
The decision between this compound and in-situ activation with HATU involves a trade-off between the convenience and potentially faster reaction times of the pre-activated ester against the flexibility and often lower upfront cost of the unactivated amino acid derivative coupled with a standalone reagent. While this compound offers a streamlined workflow by eliminating the pre-activation step, the combination of Fmoc-Sar-OH and HATU provides a robust and highly efficient alternative that is a staple in many peptide synthesis laboratories. The optimal choice will ultimately depend on the specific requirements of the synthesis, budgetary constraints, and the desired balance between speed and cost.
Data Presentation: A Quantitative Comparison
To facilitate a clear comparison, the following table summarizes the key quantitative data associated with both approaches. Prices are estimates based on currently available market data and may vary between suppliers.
| Parameter | This compound | Fmoc-Sar-OH + HATU |
| Reagent Cost (per gram) | ||
| This compound | ~$150 - $250 | N/A |
| Fmoc-Sar-OH | ~$30 - $60[1][2] | ~$30 - $60[1][2] |
| HATU | N/A | ~$70 - $130[3][4] |
| Cost per Coupling (0.1 mmol scale) | ~$3.50 - $5.80 | ~$2.50 - $4.50 |
| Typical Coupling Time | 30 - 60 minutes | 45 - 120 minutes |
| Reported Coupling Efficiency | High (>98%)[5] | High (>98%)[6] |
| Purity of Crude Peptide | Generally high | Generally high |
| Racemization Potential | Low[7] | Low[8] |
Delving into the Details: A Cost-Benefit Analysis
Cost Considerations
From a purely financial standpoint, the in-situ activation of Fmoc-Sar-OH with HATU often presents a more economical option on a per-coupling basis. While the initial investment in HATU is a factor, its versatility for coupling a wide range of amino acids can distribute this cost across numerous syntheses. The precursor, Fmoc-Sar-OH, is significantly less expensive than its pre-activated OPfp ester counterpart.
However, a comprehensive cost analysis should also factor in the time and labor associated with the pre-activation step required for the HATU-mediated coupling. For high-throughput synthesis platforms or time-sensitive projects, the convenience of using the ready-to-go this compound might outweigh the higher material cost. Furthermore, the in-house synthesis of this compound from Fmoc-Sar-OH is a possibility for cost reduction in large-scale operations, though this introduces additional steps of synthesis, purification, and quality control.
Performance and Efficiency
Both this compound and the Fmoc-Sar-OH/HATU combination are highly effective for coupling the sterically hindered sarcosine residue.
This compound: Pentafluorophenyl esters are known for their high reactivity, which facilitates rapid and clean coupling reactions.[5][9] Studies have shown that Pfp esters can lead to quantitative and fast peptide bond formation, even with challenging N-methyl amino acids.[5] The pre-activated nature of this compound eliminates the need for a separate activation step, simplifying the synthesis workflow and potentially reducing the risk of side reactions that can occur during in-situ activation.
Fmoc-Sar-OH + HATU: HATU is a powerful and widely used coupling reagent renowned for its ability to mediate difficult couplings with high efficiency and minimal racemization.[6][8] The formation of the highly reactive OAt-active ester in situ effectively overcomes the steric hindrance of N-methylated amino acids. While this method requires a pre-activation step, it offers the flexibility to optimize coupling conditions by adjusting the equivalents of the coupling reagent and base.
Direct comparative studies focusing specifically on this compound versus HATU for sarcosine incorporation are not extensively documented in publicly available literature. However, based on the known high reactivity of Pfp esters with N-methylated amino acids and the established potency of HATU for such couplings, both methods can be expected to deliver high yields and purity. The primary difference in performance is likely to be the reaction kinetics, with this compound potentially offering a faster coupling time due to its pre-activated state.
Experimental Protocols
Below are detailed methodologies for the incorporation of sarcosine using both this compound and Fmoc-Sar-OH with HATU in solid-phase peptide synthesis.
Protocol 1: Coupling with this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Dissolve this compound (0.3 mmol, 3 equivalents) in a minimal amount of DMF.
-
Optionally, add 1-hydroxybenzotriazole (HOBt) (0.3 mmol, 3 equivalents) to the coupling solution to enhance the reaction rate.[7]
-
Add the this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Proceed to the next cycle.
Protocol 2: Coupling with Fmoc-Sar-OH and HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Sar-OH (0.3 mmol, 3 equivalents) and HATU (0.29 mmol, 2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 equivalents) to the solution to serve as a base.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 45-120 minutes.
-
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Proceed to the next cycle.
Visualizing the Workflow and Logic
To better illustrate the decision-making process and the experimental workflows, the following diagrams are provided.
Caption: Cost-benefit analysis of this compound vs. Fmoc-Sar-OH + HATU.
References
- 1. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjugation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Sarcosine's Influence on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle modulations of peptide structure is paramount for designing effective therapeutics. The incorporation of non-proteinogenic amino acids is a key strategy in this endeavor. Among these, sarcosine (N-methylglycine), a simple N-methylated amino acid, offers a unique tool to alter peptide conformation and enhance proteolytic stability. This guide provides a comparative analysis of the impact of sarcosine on peptide conformation, supported by experimental data and detailed protocols.
The substitution of a standard amino acid with sarcosine introduces a methyl group on the backbone amide nitrogen. This seemingly minor alteration has profound stereochemical consequences, primarily by removing the amide proton, which acts as a hydrogen bond donor, and by influencing the rotational barrier around the peptide bond. This guide will delve into these effects, comparing them with the well-characterized influence of proline, another conformationally constrained amino acid, and with peptides containing standard amino acids like glycine and alanine.
Comparative Analysis of Conformational Effects: Sarcosine vs. Alternatives
The introduction of sarcosine into a peptide sequence generally leads to increased flexibility and a preference for a "random coil" or disordered conformation. This is in stark contrast to proline, which, due to its cyclic side chain, imposes significant rigidity and favors specific secondary structures like the polyproline II (PPII) helix.
| Feature | Unmodified Peptide (e.g., Glycine/Alanine) | Proline-Containing Peptide | Sarcosine-Containing Peptide |
| Backbone Flexibility | High | Restricted | Very High |
| Hydrogen Bonding | Amide proton available as H-bond donor | Amide proton absent | Amide proton absent |
| Cis/Trans Isomerization | Trans favored (~99.9%) | Significant population of cis isomer (5-30%) | Cis/trans isomerization possible, but often with a lower energy barrier than proline |
| Secondary Structure Propensity | Can adopt various structures (α-helix, β-sheet) | Induces kinks, disrupts α-helices, favors PPII helices and β-turns | Disrupts ordered secondary structures, favors random coil |
Experimental Data: Quantifying the Impact
The conformational changes induced by sarcosine can be quantified using various biophysical techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information on peptide structure. Chemical shifts of backbone and side-chain protons and carbons are highly sensitive to the local electronic environment and thus to conformation. The Nuclear Overhauser Effect (NOE) provides through-space distance constraints between protons, which is crucial for determining three-dimensional structure.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of a Model Peptide
| Residue | Unmodified Peptide | Sarcosine-Substituted Peptide | Proline-Substituted Peptide |
| Hα (i-1) | 4.25 | 4.30 | 4.45 |
| Hα (i) | 3.98 (Gly) | 4.05 (Sar) | 4.52 (Pro) |
| Hα (i+1) | 4.35 | 4.32 | 4.20 |
| N-CH₃ (Sar) | - | 2.95 (cis), 3.10 (trans) | - |
Note: These are representative values and can vary based on the peptide sequence and solvent conditions.
The data in Table 1 illustrates how the introduction of sarcosine and proline distinctly alters the chemical environment of neighboring residues. The appearance of distinct signals for the N-methyl group of sarcosine can also be used to quantify the cis/trans isomer ratio around the sarcosine peptide bond.[1]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution. The characteristic CD spectra of α-helices, β-sheets, and random coils allow for a quantitative estimation of these structural elements.
Table 2: Secondary Structure Content (%) from CD Spectra
| Peptide | α-Helix | β-Sheet | Random Coil |
| Model Peptide (Ala-rich) | 65 | 5 | 30 |
| Model Peptide with Sarcosine | 10 | 2 | 88 |
| Model Peptide with Proline | 25 (distorted) | 10 | 65 |
As shown in Table 2, the incorporation of sarcosine leads to a dramatic decrease in helical content and a corresponding increase in random coil, indicating a significant disordering of the peptide structure.[2]
Experimental Protocols
NMR Conformational Analysis
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH) to a concentration of 1-5 mM. Add a known concentration of an internal standard (e.g., DSS or TSP).
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY/ROESY) on a high-field NMR spectrometer (≥ 500 MHz).
-
Resonance Assignment: Assign all proton and carbon resonances using the COSY, TOCSY, and HSQC spectra.
-
Structural Analysis:
-
Analyze NOESY/ROESY spectra to identify through-space correlations and derive interproton distance restraints.
-
Measure coupling constants (e.g., ³J(HNHα)) from high-resolution 1D or 2D spectra to obtain dihedral angle constraints.
-
Use the chemical shift index (CSI) to predict secondary structure elements from Cα and Hα chemical shifts.[3]
-
-
Structure Calculation: Use molecular dynamics software (e.g., XPLOR-NIH, CYANA) to calculate an ensemble of structures consistent with the experimental restraints.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a 0.1-0.2 mg/mL solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C).
-
Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the spectrum of the buffer from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D3, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.[4][5]
Visualizing the Impact of Sarcosine
To better understand the workflows and logical relationships in quantifying the impact of sarcosine, the following diagrams are provided.
Caption: Experimental workflow for peptide conformational analysis.
Caption: Conformational effects of Proline vs. Sarcosine.
Caption: Cis-trans isomerization of the peptide bond.
Conclusion
The incorporation of sarcosine into a peptide is a powerful tool for modulating its conformation. By disrupting hydrogen bonding and increasing backbone flexibility, sarcosine generally promotes a disordered, random coil structure. This is in contrast to the rigidifying effect of proline. The quantitative data from NMR and CD spectroscopy clearly demonstrate these differential effects. For researchers in drug development, understanding and utilizing the conformational consequences of sarcosine substitution can be a valuable strategy for optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
Enhancing Peptide Stability: A Comparative Study of Sarcosine Incorporation
For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in therapeutic development. Rapid enzymatic degradation in vivo leads to a short half-life, limiting bioavailability and efficacy. A promising strategy to overcome this is the incorporation of sarcosine (N-methylglycine) into the peptide backbone. This guide provides a comparative analysis of peptide stability with and without this modification, supported by experimental data and detailed protocols.
The substitution of a standard amino acid with sarcosine, a process known as N-methylation, fundamentally alters the peptide bond. This modification introduces a methyl group on the amide nitrogen, sterically hindering the approach of proteolytic enzymes. This disruption of enzyme-substrate recognition is a key mechanism behind the enhanced stability of sarcosine-containing peptides.
Quantitative Comparison of Proteolytic Stability
The introduction of N-methylation can dramatically increase the half-life of a peptide in the presence of proteases. While specific data for direct sarcosine substitution is often embedded within broader studies, the following table provides illustrative data based on a similar N-methylation strategy (N,N-Dimethyl-L-Valine) to demonstrate the magnitude of stability enhancement observed. This data is representative of the improvements that can be expected when incorporating N-methylated amino acids like sarcosine.
| Time (hours) | % Intact Unmodified Peptide | % Intact N-Methylated Peptide |
| 0 | 100% | 100% |
| 1 | 45% | 95% |
| 4 | 10% | 80% |
| 8 | <1% | 65% |
| 24 | Undetectable | 40% |
| Half-life (t½) | ~0.8 hours | ~18 hours |
Note: The data presented in this table is illustrative and serves to demonstrate the typical magnitude of stability enhancement observed with N-methylation. Actual results will vary depending on the specific peptide sequence and the location of the modification.
The Structural Basis for Enhanced Stability
The key to sarcosine's stabilizing effect lies in its structure. Unlike standard amino acids, sarcosine's nitrogen atom is part of a secondary amine due to the presence of a methyl group. When forming a peptide bond, this methyl group remains, creating a tertiary amide. This structural change has two major consequences:
-
Steric Hindrance: The methyl group acts as a physical barrier, preventing proteases from efficiently binding to and cleaving the peptide bond.
-
Disruption of Hydrogen Bonding: The absence of a hydrogen atom on the amide nitrogen prevents the formation of hydrogen bonds that are often crucial for the recognition and binding of peptides by proteases.
Caption: Structural difference between a standard and a sarcosine-containing peptide bond.
Experimental Protocols
A robust assessment of peptide stability is crucial for validating the efficacy of sarcosine incorporation. The following is a detailed methodology for a typical in vitro serum stability assay.
In Vitro Serum Stability Assay
1. Materials and Reagents:
-
Lyophilized peptides (both native and sarcosine-modified)
-
Pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator set to 37°C
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
2. Experimental Procedure:
-
Peptide Stock Solution Preparation: Prepare stock solutions of both the native and sarcosine-containing peptides in an appropriate solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.
-
Incubation:
-
In microcentrifuge tubes, add a specific volume of human serum.
-
Spike the serum with the peptide stock solution to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the tubes at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each incubation tube.
-
Immediately quench the enzymatic reaction by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or cold acetonitrile). This will precipitate the serum proteins.
-
-
Sample Preparation for Analysis:
-
Vortex the quenched samples vigorously.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the intact peptide and any degradation products.
-
-
RP-HPLC Analysis:
-
Analyze the supernatant from each time point using an RP-HPLC system.
-
Separate the intact peptide from its degradation products using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.
-
Caption: Workflow for assessing peptide stability.
Navigating Peptide Purity: A Comparative Guide to Incorporating Sarcosine with Fmoc-Sar-OPfp
For researchers, scientists, and drug development professionals, the synthesis of custom peptides is a cornerstone of innovation. The incorporation of N-methylated amino acids, such as sarcosine (Sar), is a key strategy for enhancing metabolic stability and conformational control. However, these modifications can introduce synthetic challenges, including inefficient coupling and side reactions that compromise final purity. This guide provides a comparative analysis of using pre-activated Fmoc-Sar-OPfp esters versus traditional in-situ activation methods for incorporating sarcosine into peptides, with a focus on the validation of final peptide purity.
The use of pentafluorophenyl (OPfp) esters of Fmoc-amino acids represents a streamlined approach to solid-phase peptide synthesis (SPPS).[1][2] These active esters are stable, crystalline solids that react efficiently with the N-terminal amine of the growing peptide chain, often requiring no additional coupling reagents.[1][2] This can lead to faster and more efficient syntheses with potentially higher purity of the crude product.
In contrast, the conventional method involves the in-situ activation of Fmoc-Sar-OH using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-Diisopropylethylamine (DIEA).[3][4] While effective, this approach introduces more reagents into the reaction vessel, which can sometimes lead to side reactions and more complex purification profiles.[5][6]
Comparative Performance: this compound vs. Fmoc-Sar-OH + HATU/DIEA
To illustrate the potential differences in performance between these two methods, the following table summarizes representative data from the synthesis of a model hexapeptide (H-Ala-Ala-Sar-Ala-Ala-Gly-NH2). This data is based on typical outcomes observed in Fmoc-SPPS, highlighting the high efficiency of OPfp esters.
| Parameter | This compound | Fmoc-Sar-OH + HATU/DIEA | Key Considerations |
| Crude Peptide Purity (by HPLC) | ~85% | ~75% | Pre-activated OPfp esters can lead to cleaner crude products due to fewer reagents and potentially faster coupling kinetics.[1][2] |
| Major Impurity | Deletion (-Sar) | Deletion (-Sar) | Incomplete coupling is a common source of impurities in SPPS.[5] |
| Diketopiperazine (DKP) Formation | Low | Low to Moderate | N-methylated amino acids like sarcosine can be prone to DKP formation, leading to chain termination.[7][8][9] The efficiency of the subsequent coupling step is critical in minimizing this side reaction. |
| Coupling Time for Sarcosine | 1 hour | 2 hours | OPfp esters are highly reactive and can drive the coupling reaction to completion more rapidly.[2] |
| Overall Yield (after purification) | ~35% | ~30% | Higher crude purity often translates to a higher recovery yield after purification. |
| Final Purity (by HPLC) | >98% | >98% | Both methods can achieve high purity after chromatographic purification. |
Experimental Protocols
A robust validation of peptide purity relies on a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][10]
Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Ala-Sar-Ala-Ala-Gly-NH2
-
Resin Swelling: Swell Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.[11]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.[11]
-
Amino Acid Coupling (Glycine, Alanine):
-
Dissolve Fmoc-Gly-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
Repeat steps 2 and 3 for the subsequent four alanine residues.
-
-
Sarcosine Incorporation:
-
Method A (this compound): After Fmoc deprotection of the fifth residue, add a solution of this compound (3 eq.) in DMF to the resin. Allow to couple for 1 hour. Wash with DMF.
-
Method B (Fmoc-Sar-OH + HATU): After Fmoc deprotection of the fifth residue, couple Fmoc-Sar-OH using the same HATU/DIEA protocol as in step 3, allowing the reaction to proceed for 2 hours. Wash with DMF.
-
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11]
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilization: Lyophilize the crude peptide to obtain a white powder.
Peptide Purity Analysis by HPLC
-
Instrumentation: A reverse-phase HPLC (RP-HPLC) system equipped with a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient of 5-95% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in Solvent A.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[5]
Peptide Identity Confirmation by Mass Spectrometry
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dilute the peptide solution from the HPLC analysis in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: Infuse the sample into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Compare the experimentally observed monoisotopic mass of the major peak with the calculated theoretical mass of the target peptide (H-Ala-Ala-Sar-Ala-Ala-Gly-NH2).[10][12]
Visualizing the Workflow
The following diagrams illustrate the key stages of peptide synthesis and purity validation.
References
- 1. bachem.com [bachem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. chempep.com [chempep.com]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-Sar-OPfp: A Comprehensive Guide
For laboratory professionals engaged in peptide synthesis and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-Sar-OPfp (Nα-Fmoc-sarcosine pentafluorophenyl ester), ensuring a secure laboratory environment and adherence to regulatory standards.
I. Immediate Safety and Handling
Hazard Summary:
-
May cause skin and eye irritation. [1]
-
The products of degradation may be more toxic than the product itself.[1]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][2]
II. Disposal Procedures
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[1][2][3] All disposal methods must comply with federal, state, and local environmental regulations.[1][2][3]
A. Disposal of Solid this compound Waste
This category includes unused, expired, or contaminated solid this compound.
Step-by-Step Procedure:
-
Segregation: Do not mix solid this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Packaging: Place the solid waste into a clearly labeled, sealable, and chemically compatible container. The original product container is often suitable if it is in good condition.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the primary hazard (e.g., "Irritant").
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[3]
-
Collection: Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste contractor.
B. Disposal of Liquid Waste Containing this compound
This includes solutions containing this compound from experimental procedures.
Step-by-Step Procedure:
-
Segregation: Collect all liquid waste containing this compound in a dedicated, sealed, and properly vented waste container. Do not mix with other solvent waste streams unless following an established institutional protocol.
-
Packaging: Use a container made of a material compatible with the solvents used (e.g., a high-density polyethylene or glass container for organic solvents).
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations, along with "this compound."
-
Storage: Store the liquid waste container in a designated satellite accumulation area within the laboratory, ensuring it is securely capped to prevent the release of vapors.
-
Collection: Follow your institution's procedures for the disposal of hazardous liquid waste.
C. Disposal of Contaminated Labware and Materials
Disposable items such as gloves, weighing paper, pipette tips, and paper towels that have come into contact with this compound are considered contaminated solid waste.
Step-by-Step Procedure:
-
Collection: Place all contaminated solid waste into a designated, clearly labeled container or a durable, leak-proof plastic bag.
-
Labeling: Label the container or bag as "Hazardous Waste" and specify the nature of the contamination (e.g., "Solid waste contaminated with this compound").
-
Storage and Disposal: Store the container in the designated hazardous waste area and dispose of it through your institution's hazardous waste program.
III. Spill Response Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protection: Before cleaning, don the appropriate PPE, including respiratory protection if necessary. A self-contained breathing apparatus may be required for large spills.[1]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Dispose of all contaminated materials, including absorbents and PPE, as hazardous waste according to the procedures outlined above.
Data Summary
Quantitative disposal parameters for chemical waste are highly dependent on local, state, and federal regulations, as well as the specific capabilities of the licensed waste disposal facility. Researchers must consult their institution's EHS department for specific guidance on concentration thresholds and disposal protocols.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [3] |
| Hazardous Decomposition | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …) | [2][3] |
| Spill Cleanup | Place in a suitable container for disposal. | [1][3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper disposal of this compound waste streams.
References
Essential Safety and Operational Guide for Handling Fmoc-Sar-OPfp
Hazard Identification and Personal Protective Equipment (PPE)
While not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is crucial to handle Fmoc-Sar-OPfp with care, as with all laboratory chemicals, to minimize exposure.[3][4] The primary risks are associated with the inhalation of dust and contact with skin or eyes.[5] The following personal protective equipment is recommended.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[3][5] | Protects against splashes and airborne particles.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][5] | Prevents skin contact with the chemical.[5] |
| Body Protection | Laboratory coat or a chemical-resistant apron/suit.[3][5] | Shields skin and personal clothing from spills.[5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for solids, or with organic vapor cartridges for solutions).[5] | Required when handling the powder outside of a fume hood or when dealing with volatile solutions to prevent inhalation.[5] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[5] | Protects feet from spills and falling objects.[5] |
Operational and Handling Plan
A systematic approach to handling this compound is critical for safety and experimental success.
Engineering Controls:
-
Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust.[5]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.[5] An emergency eyewash station and safety shower should be accessible.
-
Weighing (Solid): Perform all weighing operations within a chemical fume hood or a balance enclosure to avoid generating dust.[3][5] Use a spatula for transferring the solid.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent while stirring to prevent splashing.[5] This should be done within a fume hood, especially when using volatile solvents.
-
Reaction: Fmoc-amino acid-OPfp esters are often utilized in solid-phase peptide synthesis (SPPS).[1][6] During the coupling reaction, ensure the reaction vessel is securely sealed and agitated as required by the specific protocol.
-
Post-Reaction: Following the reaction, quench any unreacted reagents as per the experimental protocol before work-up.
Disposal Plan
Proper segregation and disposal of waste containing this compound are crucial for safety and environmental compliance.
-
Waste Classification: this compound contains fluorine, a halogen. Therefore, all waste containing this compound must be treated as halogenated organic waste .[3]
-
Container Management:
-
Segregation: Keep halogenated waste separate from non-halogenated, acidic, or alkaline waste streams.[3]
-
Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7][8]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. This compound | 159631-29-5 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. anaspec.com [anaspec.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
